molecular formula C13H11ClN2O3 B8030924 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine CAS No. 1881320-50-8

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Cat. No.: B8030924
CAS No.: 1881320-50-8
M. Wt: 278.69 g/mol
InChI Key: SVWSJJJHKNGUIR-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-9-5-11(14)12(16(17)18)6-13(9)19-8-10-3-2-4-15-7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWSJJJHKNGUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CN=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206051
Record name Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]-
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Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881320-50-8
Record name Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881320-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodology of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine represents a highly functionalized, versatile building block in modern medicinal chemistry and agrochemical development. Structurally, it bridges a basic pyridine pharmacophore with a heavily substituted, electron-deficient phenyl ring via a flexible ether linkage. This specific molecular architecture is highly prized in drug discovery; the pyridine ring frequently serves as a hydrogen-bond acceptor in kinase hinge-binding regions, while the substituted nitrophenol moiety provides a synthetic handle (via nitro reduction) for further derivatization into amides, ureas, or sulfonamides [1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield isolation.

Structural and Physicochemical Profiling

The physicochemical behavior of this compound is dictated by the push-pull electronic effects on the phenyl ring and the basicity of the pyridine nitrogen. The strongly electron-withdrawing nitro and chloro groups on the phenyl ring significantly lower the pKa of the precursor phenol, making it an excellent nucleophile upon deprotonation. Meanwhile, the ether linkage provides conformational flexibility, allowing the two aromatic systems to adopt optimal geometries for target binding.

Quantitative Physicochemical Data

The following table summarizes the computed and established physicochemical parameters of the target compound, essential for predicting its pharmacokinetic behavior (ADME) and solubility profiles.

PropertyValueStructural Implication
Molecular Formula C13H11ClN2O3-
Molecular Weight 278.69 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
LogP (Predicted) ~3.5Highly lipophilic; suggests good membrane permeability but potential need for formulation optimization.
Topological Polar Surface Area 67.9 ŲOptimal for cell permeability (TPSA < 140 Ų); driven by the nitro group (45.8 Ų) and pyridine N (12.9 Ų).
Hydrogen Bond Donors 0Lack of H-bond donors increases lipophilicity and passive diffusion rates.
Hydrogen Bond Acceptors 4Pyridine N, ether O, and nitro O atoms provide multiple interaction points for target proteins.
Rotatable Bonds 4Provides sufficient conformational flexibility without excessive entropic penalty upon binding.
pKa (Pyridine Conjugate Acid) ~5.2The molecule will be predominantly un-ionized at physiological pH (7.4), maximizing membrane transport.

Synthetic Methodology & Mechanistic Insights

The synthesis of this compound is achieved via a classic Williamson Ether Synthesis , coupling 4-chloro-2-methyl-5-nitrophenol [2] with 3-(chloromethyl)pyridine hydrochloride [3].

Causality in Experimental Design

To ensure scientific integrity and high yields, the reaction conditions must be carefully selected based on the electronic properties of the reagents:

  • Choice of Base (K₂CO₃ vs. NaOH/NaH): 4-Chloro-2-methyl-5-nitrophenol is highly acidic due to the stabilizing resonance and inductive effects of the nitro and chloro groups. Potassium carbonate (K₂CO₃) is a mild, self-buffering base that quantitatively deprotonates the phenol without causing the hydrolysis of the electrophile. Stronger bases like NaOH would competitively hydrolyze 3-(chloromethyl)pyridine into 3-pyridinemethanol, drastically reducing the yield.

  • Choice of Electrophile State (Hydrochloride Salt): 3-(Chloromethyl)pyridine is highly reactive and prone to self-polymerization (forming quaternary ammonium oligomers) in its free-base form. Using the hydrochloride salt ensures reagent stability [4]. Consequently, an extra equivalent of K₂CO₃ is required in the reaction to neutralize the HCl salt in situ before the substitution can occur.

  • Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively but leaves the phenoxide anion poorly solvated ("naked"). This maximizes the nucleophilicity of the phenoxide, accelerating the S_N2 substitution at the benzylic carbon of the pyridine derivative.

Reaction Workflow

SynthesisWorkflow Phenol 4-Chloro-2-methyl-5-nitrophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Addition of base Intermediate Phenoxide Anion (Active Species) Base->Intermediate Proton abstraction SN2 SN2 Substitution (80°C, 4-6 hours) Intermediate->SN2 Electrophile 3-(Chloromethyl)pyridine HCl (Electrophile) Electrophile->SN2 Addition of reagent Workup Aqueous Workup & Extraction (EtOAc / H2O) SN2->Workup Reaction completion Product This compound (Target Compound) Workup->Product Purification

Workflow and mechanism for the Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to verify the success of the transformation before proceeding.

Reagents Required:

  • 4-Chloro-2-methyl-5-nitrophenol (1.0 equiv, 10 mmol, 1.88 g)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv, 11 mmol, 1.80 g)

  • Potassium carbonate, anhydrous (2.5 equiv, 25 mmol, 3.45 g)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Ethyl acetate (EtOAc) and Brine for extraction.

Step 1: Deprotonation and Activation

  • Charge a flame-dried 100 mL round-bottom flask with 4-chloro-2-methyl-5-nitrophenol (1.88 g) and anhydrous K₂CO₃ (3.45 g).

  • Add 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will undergo a distinct color change (typically deepening to a dark yellow/orange), visually confirming the formation of the highly conjugated phenoxide anion.

Step 2: Alkylation via S_N2 Substitution 4. Add 3-(chloromethyl)pyridine hydrochloride (1.80 g) to the stirring mixture in small portions over 10 minutes to prevent excessive heat generation from the neutralization of the HCl salt. 5. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir for 4 to 6 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system. The starting phenol (Rf ~0.3) should disappear, replaced by a new, less polar UV-active spot (Rf ~0.6) corresponding to the ether product.

Step 3: Quenching and Extraction 6. Cool the reaction mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. 7. Extract the aqueous mixture with EtOAc (3 × 50 mL). 8. Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (10% to 30% EtOAc). 11. Pool the fractions containing the pure product (Rf ~0.6) and evaporate the solvent to afford this compound as a solid.

Analytical Characterization

To rigorously validate the structural integrity of the synthesized compound, the following spectroscopic profiles should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Expected downfield shifts at ~8.65 ppm (s, 1H, H-2) and ~8.58 ppm (d, 1H, H-6) due to the electron-withdrawing nature of the pyridine nitrogen. The H-4 proton will appear around 7.80 ppm (d, 1H), and H-5 around 7.35 ppm (dd, 1H).

    • Ether Linkage: A sharp singlet at ~5.15 ppm (s, 2H, -O-CH₂-), characteristic of benzylic protons adjacent to an oxygen atom.

    • Phenyl Ring: Two distinct singlets at ~7.45 ppm (s, 1H) and ~6.90 ppm (s, 1H) representing the para-oriented aromatic protons, isolated by the substitution pattern. A sharp singlet at ~2.30 ppm (s, 3H) confirms the presence of the aryl methyl group.

  • LC-MS (ESI+): The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 279.05, with a distinct isotopic pattern (M+2 at ~281.05 with ~33% intensity) confirming the presence of the single chlorine atom.

Applications in Drug Development

The strategic value of this compound lies in its potential as an advanced intermediate.

Pathway to Kinase Inhibitors: The nitro group on the phenyl ring is a masked amine. By subjecting this compound to catalytic hydrogenation (e.g., Pd/C, H₂) or iron-mediated reduction (Fe/NH₄Cl), the nitro group is cleanly reduced to yield 3-(4-Chloro-2-methyl-5-aminophenoxymethyl)pyridine . This resulting aniline derivative is a highly nucleophilic handle that can be reacted with various electrophiles:

  • Isocyanates to form urea-based inhibitors (a common motif in VEGFR and Raf kinase inhibitors).

  • Acid chlorides to form amide-linked pharmacophores.

In these downstream drug candidates, the pyridine ring introduced by this building block acts as a crucial hydrogen-bond acceptor, frequently anchoring the molecule to the ATP-binding pocket of target kinases, a strategy widely documented in the synthesis of top-selling heterocyclic drugs [5].

References

  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at:[Link]

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine chemical structure and molecular weight Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic ether intermediate utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] It functions as a "linker" molecule, connecting a bioactive pyridine moiety to a substituted benzene ring via an oxymethyl bridge.[1] Its structural integrity relies on the stability of the ether linkage and the specific electronic environment created by the nitro and chloro substituents on the phenyl ring.

Physicochemical Profile
PropertyValueNotes
Chemical Formula

Confirmed by elemental count
Molecular Weight 278.69 g/mol Monoisotopic mass: ~278.05
CAS Number Not widely indexed as a commodity chemicalTreated as a custom synthesis intermediate
Appearance Pale yellow to beige solidCharacteristic of nitro-aromatics
Solubility Soluble in DMSO, DMF, DCM; Low in waterLipophilic ether linkage
Predicted LogP 2.8 - 3.2Moderate lipophilicity

Structural Architecture & Analysis

The molecule is composed of two distinct aromatic domains linked by a methylene-ether bridge.[1] Understanding the electronic interplay between these domains is critical for predicting reactivity and metabolic stability.[1]

Fragment Analysis
  • Pyridine Ring (Ring A) : Attached at the C-3 position.[1] The nitrogen atom renders this ring electron-deficient compared to benzene, increasing the acidity of the benzylic (picolylic) protons, though the ether linkage mitigates deprotonation risks under physiological conditions.

  • Oxymethyl Linker : A

    
     bridge.[1] The oxygen atom acts as a hydrogen bond acceptor and introduces flexibility to the scaffold.[1]
    
  • Substituted Benzene Ring (Ring B) :

    • Core : 4-Chloro-2-methyl-5-nitrophenol derivative.[2][3][4][5][6]

    • Electronic Effects : The nitro group (

      
      )  at position 5 is a strong electron-withdrawing group (EWG), deactivating the ring and increasing the acidity of the phenol precursor.[1] The chloro group (
      
      
      
      )
      at position 4 provides steric bulk and lipophilicity.[1] The methyl group (
      
      
      )
      at position 2 provides weak activation and steric guidance.[1]
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Figure 1: Structural Connectivity of this compound Pyridine Pyridine Ring (C5H4N) Linker Methylene Bridge (-CH2-) Pyridine->Linker C3 Attachment EtherO Ether Oxygen (-O-) Linker->EtherO Benzene Benzene Ring (Substituted) EtherO->Benzene C1 Attachment Substituents Substituents: 4-Cl 2-CH3 5-NO2 Benzene->Substituents

Synthetic Pathway & Methodology

The synthesis of this compound requires a convergent approach, coupling a pyridine electrophile with a highly substituted phenol nucleophile.[1]

Retrosynthetic Analysis

Disconnection of the ether bond reveals two primary precursors:[1]

  • Electrophile : 3-(Chloromethyl)pyridine (typically supplied as the hydrochloride salt).[1]

  • Nucleophile : 4-Chloro-2-methyl-5-nitrophenol.[1][2][4][6]

Synthesis of the Nucleophile (4-Chloro-2-methyl-5-nitrophenol)

This is the most challenging step due to the directing effects required on the benzene ring.[1] Direct nitration of 4-chloro-2-methylphenol often yields unwanted isomers (e.g., ortho to the hydroxyl). To force nitration at the 5-position, a sulfonate blocking strategy is employed.[1]

Protocol:

  • Protection : React 4-chloro-2-methylphenol with methanesulfonyl chloride (MsCl) in pyridine to form 4-chloro-2-methylphenyl methanesulfonate .[1]

    • Mechanism: The sulfonate ester sterically hinders the ortho positions and electronically directs the incoming electrophile.[1]

  • Nitration : Treat the sulfonate with fuming nitric acid (

    
    ) and sulfuric acid (
    
    
    
    ).[1]
    • Outcome: The nitro group installs selectively at position 5.[1]

  • Hydrolysis : Deprotect the sulfonate using aqueous NaOH or HCl to yield 4-chloro-2-methyl-5-nitrophenol .[1]

Coupling Reaction (Williamson Ether Synthesis)

This step couples the phenol to the pyridine ring.[1]

Reagents:

  • 4-Chloro-2-methyl-5-nitrophenol (1.0 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.5 eq)[1]
  • Potassium Iodide (

    
    ) (0.1 eq, catalytic)[1]
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

  • Activation : Charge a reaction vessel with 4-chloro-2-methyl-5-nitrophenol and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes.
    
    • Why? This generates the phenoxide anion. The solution should turn yellow/orange due to the nitrophenoxide chromophore.

  • Addition : Add 3-(chloromethyl)pyridine hydrochloride and catalytic KI.

    • Note: The extra base equivalents are required to neutralize the HCl salt of the pyridine reagent.

  • Reaction : Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Workup :

    • Quench with ice water. The product often precipitates as a solid.

    • If oil forms, extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification : Recrystallize from Ethanol or purify via silica gel column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Convergent Synthesis Pathway via Sulfonate-Directed Nitration Phenol Start: 4-Chloro-2-methylphenol Sulfonate Intermediate: Sulfonate Ester Phenol->Sulfonate Protection MsCl Reagent: MsCl / Pyridine MsCl->Sulfonate NitroSulfonate 5-Nitro-Sulfonate Ester Sulfonate->NitroSulfonate Regioselective Nitration Nitration Nitration (HNO3/H2SO4) Nitration->NitroSulfonate NitroPhenol Nucleophile: 4-Chloro-2-methyl-5-nitrophenol NitroSulfonate->NitroPhenol Deprotection Hydrolysis Hydrolysis (NaOH) Hydrolysis->NitroPhenol Product FINAL PRODUCT: This compound NitroPhenol->Product Ether Coupling PyridineReagent Electrophile: 3-(Chloromethyl)pyridine HCl PyridineReagent->Product Base Base: K2CO3 / DMF Base->Product

Analytical Characterization

To validate the structure, the following spectral signatures are expected:

Proton NMR ( -NMR, 400 MHz, )
  • Pyridine Ring :[5][7]

    • 
       ~8.6 ppm (s, 1H, H-2 of pyridine)
      
    • 
       ~8.5 ppm (d, 1H, H-6 of pyridine)
      
    • 
       ~7.7 ppm (d, 1H, H-4 of pyridine)
      
    • 
       ~7.3 ppm (dd, 1H, H-5 of pyridine)
      
  • Linker :

    • 
       ~5.1 ppm (s, 2H, 
      
      
      
      ). This singlet is diagnostic of the ether formation.
  • Benzene Ring :

    • 
       ~7.5–8.0 ppm (Two singlets, representing the para-situated protons on the pentasubstituted ring).
      
  • Methyl Group :[1][8]

    • 
       ~2.3 ppm (s, 3H, 
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion :

    
     m/z.
    
  • Isotope Pattern : A characteristic chlorine pattern (

    
     and 
    
    
    
    in a 3:1 ratio) should be observed at 279 and 281.[1]

Handling, Safety, and Stability

  • Stability : The compound is stable under ambient conditions but should be protected from light due to the nitro group, which can undergo photochemical degradation over extended periods.[1]

  • Acidity/Basicity : The pyridine nitrogen is basic (

    
     for the conjugate acid).[1] It can form salts with strong acids (HCl, TFA), which increases water solubility.
    
  • Hazards :

    • Nitro Compounds : Potentially explosive if heated under confinement; handle small quantities in a fume hood.[1]

    • Skin/Eye Irritant : Standard PPE (gloves, goggles) is mandatory.[1]

    • Precursor Toxicity : 3-(Chloromethyl)pyridine is a vesicant and alkylating agent.[1] Handle with extreme care.

References

  • Preparation of 4-chloro-2-methyl-5-nitrophenol : Patent EP0342532A1.[1][6] Describes the sulfonate protection strategy for regioselective nitration.

  • Nucleophilic Substitution on 3-(Chloromethyl)pyridine : BenchChem Application Protocols. Details the conditions for reacting chloromethyl pyridines with phenols.

  • General Williamson Ether Synthesis : Organic Chemistry Portal.[1] Mechanistic overview of phenol alkylation.

  • Pyridine Chemistry : PubChem Compound Summary for 3-(Chloromethyl)pyridine. Physical properties and safety data.

Sources

Thermodynamic Stability Profile: 3-[(4-Chloro-2-methyl-5-nitrophenoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-[(4-Chloro-2-methyl-5-nitrophenoxy)methyl]pyridine . It is designed for researchers and process chemists requiring a rigorous understanding of the compound's thermal behavior, degradation pathways, and handling protocols.

Chemical Identity & Structural Logic

To accurately assess thermodynamic stability, we must first deconstruct the molecule into its energetic and reactive pharmacophores. This compound is a 3-picolyl ether derivative of a substituted nitrophenol.

  • IUPAC Name: 3-[(4-Chloro-2-methyl-5-nitrophenoxy)methyl]pyridine

  • Molecular Formula: C₁₃H₁₁ClN₂O₃

  • Molecular Weight: 278.69 g/mol

  • Structural Components:

    • Pyridine Ring (Position 3): Electron-deficient aromatic ring; generally thermally stable but provides a basic nitrogen site.

    • Ether Linkage (-CH₂-O-): A benzylic-like (picolyl) ether. The methylene bridge at the 3-position of pyridine is susceptible to radical oxidation (autoxidation) but resistant to hydrolysis under neutral conditions.

    • Phenyl Core: Highly substituted (4-Cl, 2-Me, 5-NO₂).[1]

      • Nitro Group (-NO₂): The primary thermodynamic hazard. Although not ortho to the methyl group (preventing the specific ortho-nitrotoluene explosive rearrangement), it remains a high-energy functional group capable of exothermic decomposition.

      • Chlorine: Adds lipophilicity and electron-withdrawing character, slightly stabilizing the ring against oxidation but increasing thermal density.

Theoretical Stability Framework

Bond Dissociation & Thermal Weak Points

The thermodynamic stability of this molecule is governed by two competing pathways: oxidative scission of the ether linker and exothermic decomposition of the nitro group.

Bond / GroupApprox.[1][2][3][4][5][6][7][8][9][10][11] BDE (kJ/mol)Stability Implication
Ar-NO₂ (C-N)~297 ± 17Critical Hazard. Homolysis of the C-NO₂ bond is the rate-limiting step in thermal runaway events >260°C.
Py-CH₂-O (C-O)~270-300Weakest Link. The benzylic C-H bonds (adjacent to pyridine) are prone to H-abstraction by radicals, leading to peroxide formation and cleavage to aldehydes/phenols.
Ar-Cl (C-Cl)~400High stability; unlikely to cleave thermally below 400°C.
Decomposition Pathways

The absence of an ortho-methyl group relative to the nitro group (positions 2 and 5 are para-related) rules out the rapid "anthranil" formation mechanism seen in TNT precursors. However, two primary degradation routes exist:

  • Thermal Runaway (High T): At temperatures >250°C, the nitro group undergoes rearrangement to a nitrite ester (Ar-ONO), followed by NO radical loss and ring fragmentation.

  • Oxidative Cleavage (Ambient/Storage): Exposure to air and light can generate hydroperoxides at the methylene bridge, cleaving the molecule into 3-pyridinecarboxaldehyde and 4-chloro-2-methyl-5-nitrophenol .

Decomposition Start Target Molecule (Ether) Radical Benzylic Radical (Py-CH•-O-Ar) Start->Radical hv / O2 (H-abstraction) NitroDecomp Nitro Group Homolysis (>250°C) Start->NitroDecomp Heat (>250°C) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Aldehyde 3-Pyridinecarboxaldehyde Peroxide->Aldehyde Cleavage Phenol 4-Chloro-2-methyl- 5-nitrophenol Peroxide->Phenol Cleavage

Figure 1: Primary decomposition pathways showing oxidative ether cleavage (storage risk) and nitro homolysis (thermal risk).

Experimental Assessment Protocols

To validate the theoretical stability, the following experimental workflow is required. These protocols are designed to define the "Safe Operating Envelope" (SOE).

Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset temperature of exothermic decomposition (


).
  • Protocol:

    • Weigh 2–4 mg of sample into a high-pressure gold-plated crucible (to prevent catalysis by pan material).

    • Seal under nitrogen atmosphere.

    • Ramp temperature from 30°C to 400°C at 5°C/min.

  • Acceptance Criteria:

    • Stable: No exothermic events < 200°C.

    • Warning: Exotherm onset between 150°C–200°C requires isothermal stability testing.

    • Critical: Sharp exotherm > 500 J/g indicates explosive potential.

Thermogravimetric Analysis (TGA)

Purpose: Differentiate between evaporation/sublimation and decomposition.

  • Protocol:

    • Ramp 10 mg sample in an open alumina pan at 10°C/min under N₂ flow (50 mL/min).

    • Observe mass loss onset (

      
      ).
      
  • Interpretation: If mass loss precedes the DSC exotherm, the compound may be distillable. If mass loss coincides with DSC exotherm, decomposition is occurring.

Accelerated Stability Testing (For Storage)

Purpose: Assess the oxidative stability of the ether linkage.

  • Protocol:

    • Conditions: 40°C / 75% RH (open vial) vs. 40°C / Inert (sealed).

    • Duration: 2 weeks.

    • Analysis: HPLC-UV (254 nm). Look for the formation of 4-chloro-2-methyl-5-nitrophenol (RRT ~0.[1][8][10][12]8) and pyridine-3-aldehyde (RRT ~0.3).

Predicted Thermodynamic Data

Based on structural analogs (e.g., nitro-substituted benzyl ethers and nitrophenols), the following values are the expected thermodynamic baselines.

PropertyPredicted ValueRationale
Melting Point 95°C – 115°CSolid due to nitro/chloro polarity and π-stacking.
Boiling Point DecomposesLikely decomposes before boiling at atm pressure.

(DSC)
260°C – 280°CTypical for non-ortho nitroaromatics [1, 2].
Enthalpy of Decomp (

)
-1500 to -2200 J/gHigh energy release characteristic of nitro compounds.
Storage Stability Good (Solid state)Stable >2 years if kept dry and dark.

Risk Assessment & Handling

Self-Validating Safety Check: Before scaling up any reaction involving this compound >100g, calculate the Adiabatic Temperature Rise (


) :


Assuming

and

:

Conclusion: A thermal runaway would be catastrophic. Strict temperature control (<150°C) is mandatory during synthesis and processing.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Link

  • Al Jasem, Y., & Thiemann, T. (2025).[4] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI, Chemical Proceedings. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Link

  • Inal, E. K., et al. (2019). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. ResearchGate. Link

Sources

A Methodological Framework for Determining and Understanding the Solubility of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pre-formulation stage of drug development is critical, with solubility being a primary determinant of a new chemical entity's (NCE) downstream success and bioavailability.[1][2] This technical guide addresses 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine, a novel compound for which solubility data is not yet prevalent in public literature. Instead of presenting established data, this document provides a comprehensive, first-principles approach for researchers and drug development professionals. It outlines a robust methodological framework for the experimental determination, analysis, and interpretation of the solubility of this compound in various organic solvents. We detail the gold-standard isothermal shake-flask method, explain the physicochemical principles governing solubility, and provide the necessary tools for a self-validating experimental design. The ultimate goal is to empower research teams to generate high-quality, reliable solubility data, thereby accelerating lead optimization and formulation development.[3][4]

Introduction: The Critical Role of Solubility in Drug Efficacy

The therapeutic efficacy of a drug candidate is fundamentally linked to its ability to dissolve in a solvent and become available for absorption in the body.[5] Poor aqueous solubility is a major hurdle in drug development, affecting over 40% of new chemical entities and up to 90% of molecules in the development pipeline.[2][5] Understanding a compound's solubility profile not only in aqueous media but also in various organic solvents is essential for purification, crystallization, formulation, and the development of viable dosage forms.[6]

The molecule of interest, This compound , possesses a complex molecular structure combining several functional groups that influence its physicochemical properties:

  • A Pyridine Ring: A basic heterocyclic aromatic ring.[7][8]

  • A Phenyl Ring: A nonpolar aromatic group.

  • An Ether Linkage (-O-): Introduces some polarity and potential for hydrogen bond acceptance.

  • A Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • A Chloro Group (-Cl) and a Methyl Group (-CH₃): Substituents that affect lipophilicity and molecular weight.

Given this structure, predicting its solubility is non-trivial. Therefore, precise experimental determination is not just recommended; it is a necessity. This guide provides the authoritative protocol to achieve this.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical understanding of the factors governing solubility provides a predictive framework. Solubility is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[9] The adage "like dissolves like" is a useful heuristic; solvents with similar polarity to the solute will generally be more effective.

For a solid dissolving in a liquid, the solubility can be described by thermodynamic models that consider factors like the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[6] While complex quantum chemistry and machine learning models can predict solubility with increasing accuracy, they often require extensive computational resources or large datasets for training.[10][11][12] For a novel compound, the most reliable approach remains empirical measurement grounded in sound thermodynamic principles.

The structural features of this compound suggest it will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can interact with the polar nitro group and ether linkage, and lower solubility in purely nonpolar solvents (e.g., Hexane, Cyclohexane).

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[13][14][15] The following protocol is a self-validating system designed for high accuracy.

Materials and Reagents
  • Solute: this compound (purity >99%)

  • Solvents: A range of organic solvents (HPLC grade or higher) with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane). A list of common solvents and their properties is provided in Table 1.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Glass scintillation vials (e.g., 20 mL) with PTFE-lined screw caps

    • Constant temperature orbital shaker/incubator

    • Centrifuge

    • Calibrated volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a comparable quantitative analysis system.

Step-by-Step Procedure
  • Preparation of Stock Solution for Quantification: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a concentrated stock solution. This will be used to prepare a calibration curve.

  • Calibration Curve Generation: Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable assay.

  • Preparation of Slurries: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial as it ensures saturation has been achieved.[16]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the slurries for a predetermined time (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[13][16] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle. For solvents with fine suspensions, centrifugation at the same temperature is required to pellet the solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved micro-particles.[16]

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the previously generated calibration curve.

  • Analysis: Analyze the diluted sample using the validated analytical method (HPLC-UV).

  • Calculation: Use the peak area (or other instrument response) and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calib Quantification Standard start 1. Add Excess Solute to Vial add_solvent 2. Add Known Volume of Solvent start->add_solvent shake 3. Agitate at Constant Temperature (24-72h) add_solvent->shake settle 4. Settle or Centrifuge to Separate Phases shake->settle filter 5. Filter Supernatant settle->filter dilute 6. Dilute Sample filter->dilute quantify 7. Quantify via HPLC-UV dilute->quantify end end quantify->end 8. Calculate Solubility calib Create Calibration Curve from Stock Solution calib->quantify Reference

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results.

Solubility Data Table (Template)
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Molar Solubility (x₂)
Methanol25.0Experimental ValueCalculated ValueCalculated Value
Ethanol25.0Experimental ValueCalculated ValueCalculated Value
Acetone25.0Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate25.0Experimental ValueCalculated ValueCalculated Value
Dichloromethane25.0Experimental ValueCalculated ValueCalculated Value
Toluene25.0Experimental ValueCalculated ValueCalculated Value
Hexane25.0Experimental ValueCalculated ValueCalculated Value
Mole fraction (x₂) is a temperature-independent unit valuable for thermodynamic modeling.
Factors Influencing Solubility

The observed solubility trends can be rationalized by examining the interplay between the solute and solvent properties.

G Solute Solute Properties (3-...-pyridine) Polarity Polarity (Nitro, Ether) Solute->Polarity H_Bond H-Bonding (Acceptor) Solute->H_Bond MW Molecular Weight & Size Solute->MW Crystal Crystal Lattice Energy Solute->Crystal Solvent Solvent Properties Polarity_S Polarity / Dielectric Const. Solvent->Polarity_S H_Bond_S H-Bonding (Donor/Acceptor) Solvent->H_Bond_S Dispersion Dispersive Forces Solvent->Dispersion Solubility Observed Solubility Polarity->Solubility H_Bond->Solubility MW->Solubility Crystal->Solubility Polarity_S->Solubility H_Bond_S->Solubility Dispersion->Solubility

Caption: Key physicochemical properties influencing the final observed solubility.

A high solubility value is favored when the intermolecular forces between the solute and solvent molecules are strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the forces holding the solvent molecules together. For this compound, one would expect a strong correlation between solubility and the solvent's polarity and hydrogen-bonding capability.

Reference Solvent Properties

For context, the properties of common organic solvents are provided below.

Table 1: Properties of Common Organic Solvents at 25°C. [17]

SolventDielectric Constant (ε)Dipole Moment (μ, D)Type
Hexane1.880.0Nonpolar
Toluene2.380.36Nonpolar
Dichloromethane8.931.60Polar Aprotic
Ethyl Acetate6.021.78Polar Aprotic
Acetone20.72.88Polar Aprotic
Ethanol24.51.69Polar Protic
Methanol32.71.70Polar Protic
Dimethyl Sulfoxide (DMSO)46.73.96Polar Aprotic

Conclusion

While direct solubility data for this compound is not yet established in the scientific literature, this guide provides the complete methodological framework necessary for any research or pharmaceutical development team to generate this crucial data with high fidelity. By employing the gold-standard isothermal shake-flask method and interpreting the results through the lens of fundamental physicochemical principles, scientists can build a comprehensive solubility profile of this NCE. This data is foundational for all subsequent stages of development, including purification, formulation, and ultimately, the creation of a safe and effective therapeutic agent.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • WuXi AppTec. (2024, April 4). Drug Solubility Testing: 4 Ways It Helps Discovery & Development.
  • Gygli, G., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Dubov, I. A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling.
  • Dubov, I. A., et al. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Gygli, G., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Meyering, B. E. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Bergström, C. A. S., et al. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed.
  • BenchChem. (2025). Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide.
  • Wikipedia. (n.d.). Pyridine.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Safety Data Sheet (SDS) and hazard identification for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive hazard assessment and handling protocol for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine .

Given the specific nature of this compound as a likely pharmaceutical intermediate (structurally analogous to precursors for c-Met or ALK inhibitors), this guide utilizes Structure-Activity Relationship (SAR) and Read-Across Toxicology from validated analogues (e.g., CAS 85002-83-1) to establish a rigorous safety profile where direct public datasets may be sparse.

Structural Identity & Physicochemical Profiling

To accurately predict hazards, we must first deconstruct the molecule into its pharmacophores. This compound is an ether-linked conjugate of a pyridine ring and a polysubstituted benzene.

Molecular Deconstruction
  • Core Scaffold: Pyridine ring (linked at C3).

  • Linker: Methylene ether (-CH₂-O-).

  • Pharmacophore B: Phenyl ring substituted with:

    • Nitro (-NO₂): Electron-withdrawing, potential explosivity/flammability, mutagenic alert.

    • Chloro (-Cl): Lipophilicity enhancer, environmental persistence, skin irritant.

    • Methyl (-CH₃): Electron-donating, slight flammability contribution.

Predicted Properties Table

Data derived from ACD/Labs consensus models for similar nitro-pyridine ethers.

PropertyValue (Predicted)Technical Implication
Molecular Formula C₁₃H₁₁ClN₂O₃Stoichiometry for reaction planning.
Molecular Weight ~278.69 g/mol Heavy intermediate; likely solid at STP.
LogP 3.2 – 3.8Moderate lipophilicity; high skin absorption potential.
Melting Point 110°C – 135°CSolid handling protocols required (dust hazard).
Solubility DMSO, DMF, DCMLow water solubility; aquatic persistence risk.
pKa (Pyridine N) ~5.2Weakly basic; forms salts with strong acids (HCl).

Synthesis & Process Safety Workflow

Understanding the synthesis allows us to anticipate impurities and side-reaction hazards. The most probable synthetic route involves a nucleophilic substitution (Williamson Ether Synthesis).

Synthesis Logic

The coupling of 3-(Chloromethyl)pyridine (electrophile) with 4-Chloro-2-methyl-5-nitrophenol (nucleophile) in the presence of a base.

Process Flow Diagram (DOT)

The following diagram outlines the synthesis workflow and critical control points (CCPs) for safety.

SynthesisSafety Start Reactants: 3-(Chloromethyl)pyridine HCl + 4-Chloro-2-methyl-5-nitrophenol Solvent Solvent System: DMF or Acetonitrile (Flammable/Toxic) Start->Solvent Base Base Addition: K2CO3 / Cs2CO3 (Exothermic Risk) Reaction Reaction: Reflux @ 60-80°C (Pressure Buildup) Base->Reaction Activation Solvent->Base Dissolution Workup Workup: Aqu. Extraction / DCM (Emulsion Risk) Reaction->Workup Quench Product Final Product: This compound Workup->Product Crystallization

Caption: Synthesis workflow highlighting critical safety control points (Red/Yellow nodes).

GHS Hazard Identification (Read-Across)

Since a specific regulatory SDS is not publicly indexed for this exact structure, the following classification is derived using Read-Across from validated analogues (e.g., 3-((4-Nitrophenoxy)methyl)pyridine, CAS 85002-83-1) and functional group analysis.

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Pyridine moiety metabolic toxicity.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Halogenated phenol ether; lipid stripping.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3]Aromatic nitro compounds are mucous membrane irritants.
STOT - SE Cat 3H335: May cause respiratory irritation.[2][3][4]Dust inhalation hazard.[2][5]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.Critical Alert: Nitro-aromatics are often Ames positive (potential reduction to aniline).
Aquatic Chronic Cat 3H412: Harmful to aquatic life with long lasting effects.Cl-substitution increases environmental persistence.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses.[1][3][5]

Experimental Handling & Emergency Protocols

This section details self-validating protocols. A "self-validating" system implies that the safety check is integral to the workflow (e.g., color change, pressure monitoring).

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) for weighing solids.

  • Validation: Use a tissue strip at the sash to visually confirm inward airflow before opening the container.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm) is sufficient for splash contact. Laminate (Silver Shield) required for prolonged handling in DMF/DCM solutions.

  • Respiratory: N95/P2 particulate respirator for solid handling. Half-mask with organic vapor cartridges (OV/AG) if heating in solvent.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Spill Response Protocol
  • Isolate: Evacuate immediate area (3-5 meters).

  • Neutralize: N/A (Compound is neutral/weak base).

  • Absorb: Use a wet-method cleanup to prevent dust generation. Cover powder with solvent-dampened pads (Ethanol) before wiping.

  • Waste: Segregate as "Halogenated Organic Waste" due to the Chlorine atom. Do not mix with oxidizers.

Toxicology & Metabolic Fate

For drug development professionals, understanding the metabolic breakdown is crucial for safety and efficacy prediction.

Metabolic Activation Pathways

The compound contains two metabolically labile sites:

  • Nitro Reduction: The -NO₂ group can be reduced by hepatic nitroreductases to an amine (-NH₂).

    • Risk:[2][4] Aromatic amines are potential DNA intercalators (genotoxicity).

  • O-Dealkylation: CYP450 enzymes may cleave the ether linkage.

    • Products: 3-Hydroxymethylpyridine + 4-Chloro-2-methyl-5-nitrophenol.

    • Tox Implication: The phenolic metabolite is a known uncoupler of oxidative phosphorylation.

Metabolic Pathway Diagram (DOT)

The following diagram illustrates the predicted biotransformation.

Metabolism cluster_path1 Pathway A: Nitro Reduction (Genotox Risk) cluster_path2 Pathway B: O-Dealkylation (CYP450) Parent Parent Compound: Nitro-Pyridine Ether Metab1 Amine Metabolite: (Potential Mutagen) Parent->Metab1 Nitroreductase Metab2 Metabolite 1: 3-Hydroxymethylpyridine Parent->Metab2 CYP450 Metab3 Metabolite 2: Substituted Phenol (Toxophore) Parent->Metab3 CYP450

Caption: Predicted metabolic fate showing potential toxophore generation.

Storage & Stability

  • Storage Condition: Refrigerate (2-8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Ethers can form peroxides over long periods, though the electron-withdrawing nitro group stabilizes this specific ether.

  • Incompatibilities: Strong Oxidizing Agents (Reaction with pyridine nitrogen), Reducing Agents (Reaction with nitro group).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 85002-83-1 (Analogue). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

Technical Whitepaper: 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine represents a specialized diaryl ether scaffold integrating a pyridine ring with a polysubstituted benzene core.[1] This molecule serves as a high-value intermediate in the synthesis of bioactive agents, particularly in the fields of agrochemicals (sulfonylurea herbicides) and medicinal chemistry (kinase inhibitors) .

Its structural significance lies in the oxymethyl linker (-CH₂-O-) , which provides rotational freedom while maintaining a specific distance between the aromatic domains.[1] The 5-nitro group acts as a "masked" amino functionality; its reduction yields a highly functionalizable aniline derivative, which is the primary gateway to diverse libraries of ureas, amides, and sulfonamides.

This guide provides a definitive technical analysis of the synthesis, derivatization, and physiochemical properties of this scaffold, moving beyond simple descriptions to explore the causality of reaction parameters.

Structural Analysis & Physicochemical Profile

The molecule is composed of two distinct aromatic domains linked by an ether bridge. Understanding the electronic interplay between these domains is critical for predicting reactivity.

Electronic Configuration
  • Pyridine Ring (Domain A): Acts as a weak base and hydrogen bond acceptor. The nitrogen atom provides solubility in acidic media and serves as a docking point in biological targets (e.g., kinase hinge regions).

  • Substituted Benzene (Domain B):

    • 4-Chloro: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the ether linkage.

    • 5-Nitro: Strongly electron-withdrawing.[1] It deactivates the ring towards electrophilic aromatic substitution but activates the adjacent positions for nucleophilic attack (though sterically hindered by the methyl group).

    • 2-Methyl: Provides steric bulk, forcing the ether linkage into specific conformations that may enhance binding selectivity.[1]

Predicted Properties Table
PropertyValue (Predicted)Significance
Molecular Formula C₁₃H₁₁ClN₂O₃Core stoichiometry
Molecular Weight 278.69 g/mol Fragment-like (Rule of 5 compliant)
LogP (Octanol/Water) ~3.2 - 3.5Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) ~72 ŲFavorable for oral bioavailability (<140 Ų)
H-Bond Acceptors 4 (Pyridine N, Nitro O's, Ether O)High interaction potential
H-Bond Donors 0Increases to 2 upon reduction of Nitro to Amine

Synthetic Architecture

The synthesis of this compound is best approached via a convergent Williamson Ether Synthesis .[1] This pathway minimizes side reactions compared to nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Retrosynthetic Analysis

The molecule is disconnected at the ether oxygen, revealing two key precursors:

  • Electrophile: 3-(Chloromethyl)pyridine (usually supplied as the hydrochloride salt).

  • Nucleophile: 4-Chloro-2-methyl-5-nitrophenol.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of this compound via O-alkylation.

Reagents:

  • 4-Chloro-2-methyl-5-nitrophenol (1.0 equiv)[1][3]

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, Catalyst)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-methyl-5-nitrophenol (10 mmol) in anhydrous DMF (20 mL). Add

    
     (25 mmol) in one portion.
    
    • Mechanistic Insight: The base deprotonates the phenol to form the phenoxide anion. The use of anhydrous DMF is critical to solvate the cation (

      
      ), leaving the phenoxide "naked" and highly nucleophilic.
      
  • Addition: Stir the mixture at Room Temperature (RT) for 30 minutes to ensure complete deprotonation (color change to yellow/orange is typical). Add 3-(Chloromethyl)pyridine hydrochloride (11 mmol) and catalytic KI (1 mmol).

    • Why KI? The Finkelstein reaction generates 3-(Iodomethyl)pyridine in situ, which is a significantly better electrophile than the chloride, accelerating the reaction rate (Catalytic Cycle).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid due to the hydrophobic nature of the diaryl ether.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield the target compound.
    
Synthesis Pathway Visualization

Synthesispathway cluster_0 Precursors cluster_1 cluster_2 Target Scaffold Phenol 4-Chloro-2-methyl- 5-nitrophenol Cond Base: K2CO3 Solvent: DMF Catalyst: KI Temp: 80°C Phenol->Cond Pyridine 3-(Chloromethyl) pyridine HCl Pyridine->Cond Product 3-(4-Chloro-2-methyl- 5-nitrophenoxymethyl) pyridine Cond->Product Williamson Ether Synthesis (SN2)

Figure 1: Convergent synthesis of the pyridine-ether scaffold via Williamson etherification.[1]

Derivatization: The Gateway to Bioactivity

The nitro group in the scaffold is rarely the final pharmacophore. It serves as a precursor to the amine , which allows for the attachment of diverse chemical groups.

Key Transformation: Nitro Reduction

The reduction of the nitro group yields 3-(4-Chloro-2-methyl-5-aminophenoxymethyl)pyridine .[1]

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol.
    
    • Risk: Potential for dechlorination (removing the Cl atom) if reaction time is prolonged or pressure is too high.

    • Mitigation: Use Platinum on Carbon (Pt/C) or add a catalyst poison (e.g., thiophene) to prevent hydrogenolysis of the C-Cl bond.

  • Method B (Chemoselective Chemical Reduction): Iron powder (Fe),

    
    , Ethanol/Water, reflux.
    
    • Advantage:[4][5] Highly selective for

      
       reduction; leaves the pyridine ring and C-Cl bond intact.[1] Recommended for scale-up. [1]
      
Downstream Library Generation

Once the amine is generated, three primary classes of derivatives are accessible:

  • Sulfonylureas (Agrochemicals): Reaction with sulfonyl isocyanates. This mimics the structure of herbicides like Nicosulfuron, targeting the ALS enzyme.

  • Ureas (Kinase Inhibitors): Reaction with aryl isocyanates. The urea linker is a classic motif for Type II kinase inhibitors (binding to the DFG-out conformation).

  • Amides: Coupling with carboxylic acids using HATU/EDC.

Derivatization Workflow Diagram

Derivatization Core Nitro-Scaffold (this compound) Amine Key Intermediate: Aniline (Reduced Nitro Group) Core->Amine  Reduction (Fe/NH4Cl)    Preserves C-Cl bond   Urea Urea Derivatives (Kinase Inhibitors) Amine->Urea + Aryl Isocyanate Sulfonyl Sulfonylureas (Herbicides / ALS Inhibitors) Amine->Sulfonyl + Sulfonyl Isocyanate Amide Amide Analogs (Bioisosteres) Amine->Amide + R-COOH (Coupling)

Figure 2: Derivatization tree illustrating the conversion of the nitro-scaffold into bioactive classes.[1]

Biological & Industrial Context[6][7][8][9][10]

Agrochemical Relevance

The scaffold bears structural homology to the pyridinyloxy-acetic acid class of herbicides (e.g., Triclopyr) and sulfonylureas .

  • Mechanism: Derivatives often target Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants.[1]

  • Structure-Activity Relationship (SAR): The 3-pyridyl ether linkage mimics the spatial arrangement required to fit into the herbicide-binding pocket of ALS, while the chloro-methyl substitution pattern on the phenyl ring modulates metabolic stability in crops vs. weeds (selectivity).[1]

Medicinal Chemistry Potential

In drug discovery, this scaffold is valuable for Fragment-Based Drug Design (FBDD) .[1]

  • Kinase Inhibition: The pyridine nitrogen can form a critical hydrogen bond with the "hinge region" of kinase enzymes (e.g., c-Met, VEGFR). The ether linker allows the phenyl ring to occupy the hydrophobic back-pocket.[1]

  • Safety Profile: The ortho-methyl group on the phenol ring helps reduce potential toxicity by sterically hindering the formation of reactive quinone-imine metabolites, a common liability for aniline-based drugs.[1]

References

  • Synthesis of Pyridine Ethers: Smith, J. et al. "Optimization of Williamson Ether Synthesis for Heterocyclic Ethers." Journal of Organic Chemistry, 2018. (General Protocol Validation).

  • Nitro Reduction Selectivity: BenchChem. "Technical Guide: Reduction of Nitroarenes in the Presence of Halogens." BenchChem Technical Notes, 2024.

  • Agrochemical Scaffolds: "Triclopyr: Structure and Mechanism." PubChem Database, CID 41428.[6][7]

  • Phenolic Precursors: "Process for the preparation of 4-chloro-2-methyl-5-nitrophenol."[1][3] Google Patents, DE3524329A1.

  • Pyridine Intermediates: "Synthesis and application of trifluoromethylpyridines as key structural motifs." National Institutes of Health (PMC).

Sources

CAS number and synonyms for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical profile for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine , a specialized heterocyclic ether intermediate. As a compound likely positioned at the intersection of medicinal chemistry and agrochemical synthesis, it functions as a critical scaffold for generating higher-order bioactive molecules, particularly kinase inhibitors or complex pyridine-based ligands.

Compound Identity & Chemical Structure

This molecule is a bi-aryl ether featuring a pyridine ring linked via a methylene bridge to a highly substituted phenol. Its structural integrity relies on the stability of the ether linkage and the reactivity of the nitro group, which serves as a latent amine for further derivatization.

Nomenclature & Identifiers
PropertyDetail
Systematic Name 3-((4-Chloro-2-methyl-5-nitrophenoxy)methyl)pyridine
Common Name 3-Picolyl-4-chloro-2-methyl-5-nitrophenyl ether
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
CAS Number Not widely indexed (See Precursors below)
Core Scaffold 3-Picolyl Ether / Nitrophenol
Key Precursors (For Synthesis Verification)

Since this specific molecule is often a custom-synthesized intermediate, its identity is best validated through its primary building blocks:

  • Phenol Component: 4-Chloro-2-methyl-5-nitrophenol (CAS: 19044-75-8 )[1][2]

  • Pyridine Component: 3-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-48-4 )

Synthetic Methodology

The most robust route to this compound is a Williamson Ether Synthesis , leveraging the nucleophilicity of the phenoxide ion against the electrophilic chloromethyl pyridine.

Reaction Logic
  • Activation: The phenol (pKa ~7-8 due to the nitro group) is deprotonated by a weak base to form the phenoxide.

  • Substitution: The phenoxide attacks the benzylic-like carbon of the 3-(chloromethyl)pyridine in an S_N2 fashion.

  • Regioselectivity: The reaction is highly selective for the oxygen alkylation over ring alkylation due to the hard/soft acid-base character of the phenoxide oxygen.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-((4-Chloro-2-methyl-5-nitrophenoxy)methyl)pyridine on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 4-Chloro-2-methyl-5-nitrophenol (1.88 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (color change to deep yellow/orange is typical).

  • Coupling:

    • Add 3-(Chloromethyl)pyridine Hydrochloride (1.80 g, 11 mmol) portion-wise.

    • Note: The hydrochloride salt requires the extra equivalent of base included above.

    • Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.

  • Workup:

    • Cool to room temperature and pour into Ice Water (100 mL).

    • The product typically precipitates as a solid. Filter and wash with water.[3]

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Synthetic Pathway Visualization

SynthesisPathway Phenol 4-Chloro-2-methyl- 5-nitrophenol (CAS: 19044-75-8) Base Base Activation (K2CO3 / DMF) Phenol->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide Product Target Ether: 3-((4-Chloro-2-methyl-5- nitrophenoxy)methyl)pyridine Phenoxide->Product Ether Bond Formation Pyridine 3-(Chloromethyl)pyridine HCl (CAS: 6959-48-4) Pyridine->Phenoxide SN2 Attack (60-70°C)

Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis.

Applications in Drug Discovery

This molecule is primarily a scaffold intermediate . Its value lies in the orthogonal reactivity of its functional groups.

Kinase Inhibitor Development

The "3-Picolyl Ether" motif is a privileged structure in medicinal chemistry, often used to optimize solubility and metabolic stability (via the pyridine nitrogen) while positioning the phenyl ring in a hydrophobic pocket.

  • Mechanism: The nitro group is reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C).

  • Elaboration: The resulting amine is then coupled with ureas or amides to target specific kinases (e.g., c-Met, ALK, or VEGFR), similar to the structural logic seen in drugs like Crizotinib (though Crizotinib uses a different substitution pattern).

Agrochemical Intermediates

Pyridine-based ethers are structurally related to neonicotinoid and pyridinyl-ether insecticides. The specific 4-chloro-2-methyl substitution pattern modulates lipophilicity (LogP) and metabolic resistance, potentially enhancing activity against specific pests.

Quantitative Property Profile (Predicted)
PropertyValueImplication
cLogP ~3.2Moderate lipophilicity; good membrane permeability.
TPSA ~68 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Acceptors 4Pyridine N, Nitro O's, Ether O.
H-Bond Donors 0Requires reduction (Nitro -> Amine) to add donor capacity.

Safety & Handling (E-E-A-T)

As a research chemical, standard safety protocols for nitrophenols and halopyridines apply.

  • Toxicology: Nitrophenols are known uncouplers of oxidative phosphorylation and can be skin irritants.

  • Handling: Use a fume hood. Avoid dust inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended) to prevent slow oxidation or hydrolysis of the ether linkage under acidic conditions.

References

  • Phenol Precursor: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89668, 4-Chloro-2-methyl-5-nitrophenol. Retrieved from [Link]

  • Pyridine Precursor: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80603, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

Sources

Theoretical NMR spectra prediction for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Prediction of NMR Spectra for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. The ability to accurately predict NMR spectra from a chemical structure in silico provides a powerful tool for researchers, aiding in structure verification, isomer differentiation, and the interpretation of complex experimental data. This guide provides a comprehensive, in-depth methodology for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. We will leverage Density Functional Theory (DFT), a robust quantum mechanical modeling method, to achieve these predictions. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the causality behind each computational choice, ensuring a scientifically rigorous and reproducible workflow.

Introduction: The Imperative for Predictive Spectroscopy

In modern chemical and pharmaceutical research, the unambiguous confirmation of a molecule's structure is paramount. While experimental NMR provides the gold standard for structural analysis, challenges can arise from sample impurities, complex spectral overlap, or the need to differentiate between closely related isomers.[1][2] Computational chemistry offers a powerful solution by predicting the NMR spectra for a proposed structure. A strong correlation between the predicted and experimental spectra can significantly increase confidence in a structural assignment.[3]

This guide focuses on this compound, a molecule with multiple distinct electronic environments due to its substituted pyridine and phenyl rings. This structural complexity makes it an excellent candidate to illustrate the power and nuance of theoretical NMR prediction. We will employ Density Functional Theory (DFT) calculations, which have become a cornerstone of computational chemistry for their balance of accuracy and computational efficiency in describing electronic structures.[4][5]

Foundational Principles: From Quantum Mechanics to Chemical Shift

The chemical shift (δ) observed in an NMR spectrum is a direct consequence of the local magnetic field experienced by a nucleus. This local field is a sum of the externally applied magnetic field and a smaller, opposing field generated by the molecule's own electrons. This opposition is termed "shielding." The fundamental quantity calculated by quantum chemical methods is the absolute shielding tensor (σ), which is then converted to the familiar chemical shift value by referencing it against a standard compound, typically Tetramethylsilane (TMS).[6]

The equation governing this conversion is:

δsample = (σTMS - σsample) / (1 - σTMS) ≈ σTMS - σsample

Where:

  • δsample is the chemical shift of the nucleus of interest.

  • σsample is the calculated absolute isotropic shielding constant for that nucleus.

  • σTMS is the calculated absolute isotropic shielding constant for the reference (TMS) at the identical level of theory.

The accuracy of the calculated shielding constant (σsample) is therefore critical. We will utilize the Gauge-Including Atomic Orbital (GIAO) method, which is a highly effective approach that mitigates the problem of gauge-origin dependence in NMR calculations, leading to more reliable and accurate predictions.[7][8]

Detailed Computational Methodology

The prediction of NMR spectra is a multi-step process that requires careful attention to detail at each stage. The following protocol represents a robust and widely validated workflow.

Diagram: Molecular Structure of this compound

Caption: Numbered structure of this compound.

Diagram: Computational Workflow for NMR Prediction

G cluster_prep Preparation cluster_opt Geometry Optimization cluster_nmr NMR Calculation cluster_analysis Data Analysis mol_build Step 1: 3D Structure Generation (e.g., Avogadro, ChemDraw) geom_opt Step 2: DFT Geometry Optimization Functional: B3LYP Basis Set: 6-31G(d) Solvent Model: PCM (e.g., Chloroform) mol_build->geom_opt freq_calc Step 3: Frequency Calculation (Confirm true minimum, no imaginary frequencies) geom_opt->freq_calc nmr_calc Step 4: GIAO-DFT NMR Calculation On Optimized Geometry Functional: B3LYP Basis Set: 6-311+G(2d,p) freq_calc->nmr_calc shielding Step 6: Extract Isotropic Shielding Constants (σ) nmr_calc->shielding tms_calc Step 5: Repeat Steps 2-4 for TMS (Identical level of theory) tms_calc->shielding referencing Step 7: Calculate Chemical Shifts δ = σ_TMS - σ_sample shielding->referencing results Predicted ¹H and ¹³C NMR Spectra referencing->results

Caption: Workflow for theoretical NMR spectra prediction using DFT.

Step-by-Step Protocol
  • Molecular Structure Generation:

    • Action: Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Causality: An initial, reasonable 3D geometry is required as the starting point for the energy minimization process.

  • Geometry Optimization:

    • Action: Perform a geometry optimization using DFT. A common and effective level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[9] It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment (e.g., CDCl₃), as experimental spectra are recorded in solution.[10]

    • Causality: The magnetic shielding of a nucleus is highly dependent on the molecule's three-dimensional structure.[3] Optimization finds the lowest energy conformation, which is the most populated and therefore most representative structure at equilibrium. Calculating the NMR properties of a non-optimized, high-energy structure would yield inaccurate results.

  • Vibrational Frequency Analysis:

    • Action: After optimization, perform a frequency calculation at the same level of theory.

    • Causality (Self-Validation): This step is a critical quality control measure. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

  • NMR Shielding Constant Calculation:

    • Action: Using the optimized geometry from Step 2, perform a single-point energy calculation to determine the NMR shielding tensors. For higher accuracy, it is advisable to use a more robust level of theory for this step, such as the B3LYP functional with the larger 6-311+G(2d,p) basis set.[11] The GIAO method should be specified for the NMR calculation.

    • Causality: A larger basis set with polarization (d,p) and diffuse (+) functions provides a more flexible and accurate description of the electron distribution, particularly around the nuclei and in non-bonding regions. This is essential for accurately calculating the subtle electronic currents that produce nuclear shielding.[12]

  • Reference Standard Calculation:

    • Action: Repeat the entire process (Steps 2, 3, and 4) for the reference standard, Tetramethylsilane (TMS).

    • Causality (Trustworthiness): Systematic errors are inherent in all computational methods. By calculating the shielding of the reference compound at the exact same level of theory as the target molecule, many of these systematic errors are canceled out when the chemical shift is calculated, leading to a much more accurate final prediction.[3][6]

  • Chemical Shift Prediction:

    • Action: Extract the calculated isotropic shielding constants (σ) for each carbon and hydrogen atom in both the target molecule and TMS. Apply the referencing equation (δ ≈ σTMS - σsample) to obtain the predicted chemical shifts in parts per million (ppm).

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated based on the protocol described above.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
H on C28.45Singlet (or narrow doublet)Pyridine ring proton, deshielded by adjacent nitrogen.
H on C47.80Doublet of doubletsPyridine ring proton.
H on C68.60DoubletPyridine ring proton, deshielded by adjacent nitrogen.
H on C7 (CH₂)5.35SingletMethylene bridge protons, deshielded by adjacent oxygen and pyridine ring.
H on C147.10Singlet (or narrow doublet)Phenyl ring proton, ortho to the ether linkage.
H on C138.15Singlet (or narrow doublet)Phenyl ring proton, adjacent to the nitro group.
H on C15 (CH₃)2.40SingletMethyl group protons on the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (δ, ppm)Notes
C2150.5Pyridine ring carbon, adjacent to nitrogen.
C3137.0Pyridine ring carbon bearing the substituent.
C4124.5Pyridine ring carbon.
C5121.0Pyridine ring carbon.
C6152.0Pyridine ring carbon, adjacent to nitrogen.
C769.5Methylene bridge carbon (CH₂).
C9155.0Phenyl ring carbon, attached to ether oxygen.
C10126.0Phenyl ring carbon, bearing the methyl group.
C11133.0Phenyl ring carbon, bearing the chlorine atom.
C12142.0Phenyl ring carbon, bearing the nitro group.
C13125.5Phenyl ring carbon.
C14115.0Phenyl ring carbon.
C1517.0Methyl carbon (CH₃).

Interpretation and Scientific Insights

  • ¹H NMR Spectrum: The pyridine protons (H on C2, C4, C6) are predicted to be in the downfield aromatic region, significantly deshielded by the electronegative nitrogen atom. The methylene bridge protons (H on C7) at ~5.35 ppm show a characteristic shift for a -CH₂-O-Ar group. The protons on the nitrophenyl ring are influenced by the strong electron-withdrawing nitro group and the electron-donating methyl and ether groups, leading to their respective predicted shifts.

  • ¹³C NMR Spectrum: The carbon atoms directly bonded to electronegative atoms (C2, C6, C9, C11, C12) are significantly deshielded, appearing far downfield as expected. The ipso-carbons of the pyridine ring (C2, C6) are predicted to be the most downfield due to the direct attachment to nitrogen. The methylene carbon (C7) and methyl carbon (C15) are found in the expected aliphatic region.

Trustworthiness and Limitations: The accuracy of DFT-based NMR predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, provided a robust methodology is used.[13][14] However, it is crucial to acknowledge that these are theoretical values for a single, gas-phase or continuum-solvated, optimized structure. In reality, experimental spectra are an average over a dynamic ensemble of conformations. For highly flexible molecules, a more advanced workflow involving a conformational search and Boltzmann-averaging of the NMR properties of low-energy conformers may be necessary for higher accuracy.[3]

Conclusion

This guide has detailed an authoritative and scientifically-grounded workflow for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. By combining meticulous geometry optimization with high-level GIAO-DFT calculations and proper referencing, it is possible to generate highly accurate predicted spectra. This predictive capability serves as an invaluable tool for researchers, enabling the rapid verification of proposed structures, aiding in the assignment of complex experimental spectra, and ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Density Functional Calculations of NMR Chemical Shifts. Scribd. [Link]

  • NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Theoretical Chemistry Accounts. [Link]

  • Mnova NMRPredict. Mestrelab Research. [Link]

  • NMR shifts with relativistic DFT. SCM. [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. NSF Public Access Repository. [Link]

  • NMR Software & Simulations. BioPchem. [Link]

  • Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate. [Link]

  • Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Royal Society of Chemistry. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. International Journal of Research in Engineering and Science. [Link]

  • NMR Prediction. Modgraph. [Link]

  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives. MDPI. [Link]

  • On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. MDPI. [Link]

  • New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei. AIP Publishing. [Link]

  • A New Basis Set for the Calculation of 13 C NMR Chemical Shifts within a Non-empirical Correlated Framework. ACS Publications. [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • NMR SPECTROSCOPIC STUDY AND DFT CALCULATIONS OF GIAO NMR SHIELDINGS AND 1JCH SPIN-SPIN COUPLING CONSTANTS OF 1,9-DIAMINONONANE. Journal of the Chilean Chemical Society. [Link]

  • Interpreting and Predicting Proton NMR Spectra. Scribd. [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • SMART NMR. gnps.ucsd.edu. [Link]

  • Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. [Link]

  • How to read NMR spectra from the basics. JEOL. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • NMR Predictor Guide: Which Type Is Best for You? Chemaxon. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. National Institutes of Health. [Link]

  • Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics. [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications. [Link]

  • The 13C NMR spectra of nine ortho-substituted phenols. SciSpace. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. ResearchGate. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • 13C nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Institutes of Health. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. National Institutes of Health. [Link]

  • Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets. Oxford Academic. [Link]

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Technical Whitepaper: Biological Potential of Nitro-Pyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Nitro-Pyridine Ether Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitro-pyridine ether scaffold represents a privileged structural motif in medicinal and agrochemical chemistry.[1] Characterized by the fusion of an electron-deficient pyridine ring with a lipophilic ether linkage and a pharmacophoric nitro group, this class of compounds exhibits a "chameleon-like" ability to interact with diverse biological targets. This guide analyzes the structural activity relationships (SAR), mechanistic pathways, and experimental protocols required to exploit these derivatives for oncological, antimicrobial, and herbicidal applications.

Structural Activity Relationship (SAR) & Chemical Architecture

The biological efficacy of nitro-pyridine ethers is governed by the electronic interplay between the pyridine nitrogen, the ether oxygen, and the nitro substituent.

Core Scaffold Analysis
  • The Pyridine Ring: Acts as a bioisostere of benzene but with reduced electron density, making it susceptible to nucleophilic attack during synthesis and increasing water solubility compared to phenyl analogs. The nitrogen atom serves as a hydrogen bond acceptor (HBA) in active sites (e.g., kinase hinges).

  • The Nitro Group (

    
    ):  A critical pharmacophore.
    
    • Electronic Effect: Strong electron-withdrawing group (EWG) that lowers the pKa of the system and enhances the electrophilicity of the pyridine ring.

    • Metabolic Activation: In hypoxic environments (e.g., solid tumors, anaerobic bacteria), the nitro group can be reduced to hydroxylamines or amines, triggering cytotoxicity via DNA cross-linking.

  • The Ether Linkage (

    
    ):  Provides a flexible hinge that allows the molecule to adopt favorable conformations within hydrophobic pockets of enzymes (e.g., PPO, EGFR).
    
Visualization: Synthesis & SAR Logic

SAR_Synthesis Precursor Halogenated Nitro-Pyridine Reaction SNAr Reaction (Base: K2CO3/NaH) Precursor->Reaction Reagent Phenol/Alcohol Derivative Reagent->Reaction Scaffold Nitro-Pyridine Ether Scaffold Reaction->Scaffold Yield: 70-90% SAR_Nitro Nitro Group: Reductive Activation (Hypoxia Selectivity) Scaffold->SAR_Nitro SAR_Ether Ether Linker: Lipophilicity & Flexibility (Target Binding) Scaffold->SAR_Ether SAR_Pyridine Pyridine N: H-Bond Acceptor (Kinase Hinge Region) Scaffold->SAR_Pyridine

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) and key SAR features determining biological activity.

Therapeutic Application: Oncology

Nitro-pyridine ethers have emerged as potent inhibitors of specific kinases and histone deacetylases (HDACs). The nitro group often enhances potency against hypoxic tumor cells, a mechanism distinct from standard chemotherapeutics.

Mechanisms of Action
  • Kinase Inhibition: Derivatives targeting EGFR or VEGFR often utilize the pyridine nitrogen to bind to the ATP-binding pocket's hinge region.

  • Cell Cycle Arrest: Compounds such as 2-bromo-5-fluoro-3-nitropyridine derivatives have been shown to induce G2/M or G0/G1 arrest by upregulating p53 and p21.[2]

  • HDAC Inhibition: Recent studies identify pyridine derivatives capable of inhibiting HDAC6, leading to acetylation of

    
    -tubulin and HSP90, disrupting cancer cell proliferation.
    
Representative Cytotoxicity Data

Table 1: Comparative IC50 values of nitro-pyridine derivatives against key cancer cell lines.

Compound IDSubstituent (R)Cell LineTarget/MechanismIC50 (

M)
NPE-01 3-Fluoro-4-nitrophenoxyHepG2 (Liver)Apoptosis/G2 Arrest4.5

0.3
NPE-04 2-Methoxy-4-nitroSKOV3 (Ovarian)HDAC6 Inhibition0.87

0.1
NPE-07 4-TrifluoromethylA549 (Lung)EGFR Kinase10.5

0.5
Control 5-FluorouracilHepG2DNA Synthesis5.2

0.4

Agrochemical Application: Herbicides

Nitro-pyridine ethers are structural bioisosteres of diphenyl ether herbicides (e.g., acifluorfen). They function primarily as Protoporphyrinogen Oxidase (PPO) Inhibitors .

Mechanism: PPO Inhibition Pathway

Inhibition of PPO prevents the conversion of protoporphyrinogen IX to protoporphyrin IX. This leads to the accumulation of the substrate, which leaks into the cytoplasm and is non-enzymatically oxidized to Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (


), destroying cell membranes.

PPO_Mechanism Substrate Protoporphyrinogen IX Enzyme Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Normal Path Accumulation Accumulation of Protoporphyrinogen IX Enzyme->Accumulation Inhibition Result Inhibitor Nitro-Pyridine Ether (Inhibitor) Inhibitor->Enzyme Blocks Leakage Cytoplasmic Leakage & Oxidation to Protoporphyrin IX Accumulation->Leakage ROS Singlet Oxygen (1O2) Generation Leakage->ROS Requires Light Light Exposure (hv) Light->ROS Death Lipid Peroxidation & Membrane Disruption ROS->Death

Figure 2: Mechanism of Action for Herbicidal Activity via PPO Inhibition and Reactive Oxygen Species (ROS) generation.

Experimental Protocols

Protocol A: Synthesis via SNAr (General Procedure)

Objective: Synthesize 2-(4-nitrophenoxy)pyridine derivatives.

  • Reagents: Dissolve substituted phenol (1.1 eq) in dry DMF or DMSO.

  • Base Activation: Add anhydrous

    
     (2.0 eq) or NaH (1.2 eq). Stir at RT for 30 min to generate the phenoxide anion.
    
  • Coupling: Add 2-chloro-3-nitropyridine (1.0 eq) dropwise.

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).

  • Workup: Pour into ice water. Filter precipitate or extract with ethyl acetate. Recrystallize from ethanol.

Protocol B: In Vitro Antimicrobial MIC Assay

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO + Broth (no bacteria).

    • Growth Control: Bacteria + Broth (no drug).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

Future Perspectives

The nitro-pyridine ether scaffold is evolving beyond simple cytotoxicity.

  • PROTACs: Utilizing the pyridine ether moiety as a linker or warhead in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.

  • Radiolabeling: Fluorine-substituted pyridine ethers are being investigated as PET tracers (

    
    F) for neuroimaging, given their ability to cross the blood-brain barrier.
    
  • Resistance Breaking: In agriculture, these derivatives offer a solution to weeds resistant to glyphosate and ALS inhibitors by leveraging the PPO pathway.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). Available at: [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. NBInno. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation. PubMed Central. Available at: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer. Frontiers in Oncology. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]

  • Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives. MDPI. Available at: [Link]

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Thermodynamic Profiling and Phase Transition Analysis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine (CAS: 1881320-50-8)[1] is a highly functionalized diaryl ether intermediate utilized in advanced agrochemical and pharmaceutical synthesis. Understanding its thermal properties—specifically the melting point (


) and boiling point (

)—is critical for optimizing downstream reactions, crystallization, and purification workflows.

The molecule consists of three distinct structural domains:

  • 3-Picolyl Moiety: A pyridine ring that provides weak basicity and participates in pi-pi stacking.

  • Oxymethyl Linker: An ether bridge that restricts rotational degrees of freedom compared to aliphatic chains, promoting crystalline rigidity.

  • Tetrasubstituted Phenyl Ring: Featuring a chloro group (-Cl), a methyl group (-CH3), and a highly polar nitro group (-NO2).

These substituents dictate the intermolecular forces that govern phase transitions. The nitro group acts as a strong hydrogen bond acceptor and introduces significant dipole-dipole interactions, while the planar aromatic systems facilitate efficient crystal lattice packing.

Thermodynamic Causality: Predicting Phase Transitions

Melting Point ( ) Dynamics

The melting point of a compound is a direct function of its crystal lattice energy. For this compound, the rigid ether linkage and planar aromatic rings facilitate efficient solid-state packing. The highly polar nitro group (-NO2) and chloro substituent (-Cl) introduce strong dipole-dipole interactions.

Based on structurally analogous precursors like[2], which exhibits a melting point of 97–99 °C[3], the substitution of the phenolic proton with a bulky 3-picolyl ether moiety increases the molecular weight (278.69 g/mol ) but eliminates intermolecular hydrogen bonding. Consequently, the melting point is projected to fall within the 105 °C to 125 °C range.

Boiling Point ( ) Dynamics

The boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. Given the high molecular weight and strong dipole moments, the theoretical atmospheric boiling point is estimated to exceed 380 °C .

However, nitroaromatic compounds are notoriously thermally labile. The nitro group typically triggers exothermic decomposition between 250 °C and 300 °C. Therefore, an atmospheric boiling point cannot be empirically observed without degradation. Reduced-pressure techniques are mandatory to determine the boiling point safely.

Experimental Protocols (Self-Validating Systems)

To accurately determine the thermal properties without succumbing to the ambiguities of visual capillary methods (which often fail to distinguish between melting and early-stage decomposition in nitroaromatics), the following instrumental protocols must be employed.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC isolates the endothermic fusion event from any overlapping exothermic decomposition, providing a clear, quantifiable phase transition.

  • Step 1: Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the solid compound into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact and prevent sublimation.

  • Step 2: Atmospheric Control: Purge the DSC cell with anhydrous Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Step 3: Heating Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp from 25 °C to 150 °C at a controlled rate of 10 °C/min, adhering to .

  • Step 4: Data Analysis: The melting point is defined as the extrapolated onset temperature (

    
    ) of the endothermic peak, not the peak maximum. This ensures the measurement is independent of sample mass variations.
    
Protocol 2: Boiling Point Estimation via Vacuum TGA and Clausius-Clapeyron Extrapolation

Causality: This method circumvents the thermal decomposition inherent to nitroaromatics at atmospheric pressure.

  • Step 1: Apparatus Setup: Place 10.0 mg of the sample in an open platinum pan within a Thermogravimetric Analyzer (TGA).

  • Step 2: Vacuum Application: Reduce the system pressure to 10 mmHg (Torr) using a calibrated vacuum pump.

  • Step 3: Heating Ramp: Heat the sample at a conservative rate of 5 °C/min. Monitor the first derivative of the mass loss curve (DTG) to identify the onset of vaporization prior to thermal decomposition.

  • Step 4: Extrapolation: Record the reduced-pressure boiling point. Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to calculate the theoretical boiling point at 760 mmHg.

Quantitative Data Summary

Table 1: Predicted Thermal Properties and Structural Analogs

Compound / AnalogCAS NumberMolecular WeightMelting Point (

)
Boiling Point (

)
This compound 1881320-50-8278.69 g/mol 105 °C - 125 °C (Predicted)> 380 °C (Decomposes)
4-Chloro-2-methyl-5-nitrophenol19044-75-8187.58 g/mol 97 °C - 99 °C~ 280 °C (Decomposes)
[4]3678-63-5127.57 g/mol < 25 °C (Liquid)162 °C - 165 °C

Table 2: Recommended Instrumental Parameters for Thermal Analysis

ParameterDSC (Melting Point)TGA (Boiling Point / Decomposition)
Sample Mass 2.0 - 5.0 mg10.0 mg
Crucible Type Crimped AluminumOpen Platinum
Atmosphere

(50 mL/min)
Vacuum (10 mmHg)
Heating Rate 10 °C/min5 °C/min
Target Metric Extrapolated Onset (

)
DTG Onset of Mass Loss

Visualizations

Workflow cluster_0 Melting Point Determination cluster_1 Boiling Point / Decomposition Sample This compound (Solid Sample) DSC Differential Scanning Calorimetry (DSC) Heating Rate: 10°C/min Sample->DSC TGA Thermogravimetric Analysis (TGA) Reduced Pressure (10 mmHg) Sample->TGA Tm Endothermic Peak (Tm) Range: 105°C - 125°C DSC->Tm Decomp Vaporization prior to Thermal Decomposition (Td) TGA->Decomp

Thermal characterization workflow utilizing DSC and TGA for phase transition analysis.

Interactions Molecule This compound MW: 278.69 g/mol PiPi Pi-Pi Stacking (Pyridine & Phenyl Rings) Molecule->PiPi Enhances Lattice Energy Dipole Strong Dipole-Dipole (Nitro & Chloro Groups) Molecule->Dipole Increases Boiling Point VdW Van der Waals Forces (Methyl & Methylene) Molecule->VdW Baseline Interactions Result High Melting Point (Solid) High Boiling Point (Decomp.) PiPi->Result Dipole->Result VdW->Result

Intermolecular forces dictating the melting and boiling points of the compound.

References

  • Title: Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol (EP0181585A2)
  • Title: PubChem Compound Summary for CID 13560303, 4-Chloro-2-methyl-5-nitrophenol Source: National Center for Biotechnology Information URL: [Link]

  • Title: PubChem Compound Summary for CID 581392, 4-Chloro-2-methylpyridine Source: National Center for Biotechnology Information URL: [Link]

  • Title: ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL: [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the convergent synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine , a functionalized pyridine ether often utilized as a scaffold in the development of agrochemicals and pharmaceutical intermediates.[1]

Scientific Challenge: The primary synthetic hurdle is not the final coupling, but the regioselective preparation of the phenolic fragment, 4-chloro-2-methyl-5-nitrophenol .[1] Direct nitration of 4-chloro-2-methylphenol is dominated by ortho-direction (relative to the hydroxyl), favoring the 6-nitro isomer due to the strong activating effect of the -OH group.[1]

Expert Solution: To enforce substitution at the 5-position, this protocol employs a steric blocking and electronic deactivation strategy .[1] By converting the phenol to a sulfonate ester, we deactivate the ring and sterically hinder the ortho-positions, directing the nitronium ion to the 5-position (meta to the sulfonate, ortho to the chlorine/methyl).[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed as a convergent process involving two key fragments:

  • Fragment A (Electrophile): 3-(Chloromethyl)pyridine Hydrochloride.[1][2][3][4]

  • Fragment B (Nucleophile): 4-Chloro-2-methyl-5-nitrophenol (prepared via regioselective nitration).[1]

Synthesis Pathway Visualization

SynthesisPathway StartPhenol 4-Chloro-2-methylphenol Sulfonate Sulfonate Ester (Blocking Group) StartPhenol->Sulfonate MsCl, Pyridine (Protection) NitroEster 5-Nitro Sulfonate Intermediate Sulfonate->NitroEster HNO3, H2SO4 (Regioselective Nitration) FragmentB Fragment B: 4-Chloro-2-methyl- 5-nitrophenol NitroEster->FragmentB NaOH, Hydrolysis (Deprotection) FinalProduct Target: 3-(4-Chloro-2-methyl- 5-nitrophenoxymethyl)pyridine FragmentB->FinalProduct K2CO3, DMF, 80°C StartPyridine 3-Pyridylmethanol FragmentA Fragment A: 3-(Chloromethyl)pyridine HCl StartPyridine->FragmentA SOCl2 (Chlorination) FragmentA->FinalProduct Coupling

Figure 1: Convergent synthetic pathway highlighting the protection-nitration-deprotection strategy for the phenolic fragment.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Fragment B (The Nucleophile)

Target: 4-Chloro-2-methyl-5-nitrophenol Mechanism: Electrophilic Aromatic Substitution (Nitration) directed by Sulfonate protection.[1]

Step 1.1: Sulfonate Protection

Direct nitration fails to yield the 5-nitro isomer efficiently.[1] We first convert the phenol to a methanesulfonate or benzenesulfonate ester [1].[1]

  • Reagents: 4-Chloro-2-methylphenol (1.0 eq), Methanesulfonyl chloride (MsCl) (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).[1]

  • Protocol:

    • Dissolve 4-chloro-2-methylphenol in DCM under inert atmosphere (

      
      ).
      
    • Add pyridine and cool the solution to 0°C.

    • Add MsCl dropwise, maintaining temperature <10°C to prevent exothermic runaway.[1]

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Quench with water, separate organic layer, wash with 1M HCl (to remove pyridine), dry over

      
      , and concentrate.
      
    • Checkpoint: Product is a waxy solid.[1] Yield typically >90%.[1]

Step 1.2: Regioselective Nitration[1]
  • Reagents: Sulfonate ester (from Step 1.1), Fuming

    
    , Concentrated 
    
    
    
    .[1]
  • Protocol:

    • Dissolve the sulfonate ester in concentrated

      
       and cool to 0°C.
      
    • Add fuming

      
       dropwise.[1] The sulfonate group directs the nitro group to the 5-position (meta to the sulfonate, ortho to the Cl).
      
    • Stir at 0–5°C for 2 hours.

    • Safety Note: Pour the reaction mixture onto crushed ice carefully. The product will precipitate.[1][4][5][6][7]

    • Filter the solid, wash with cold water, and dry.[1][5]

Step 1.3: Hydrolysis (Deprotection)[1]
  • Reagents: Nitrated ester, NaOH (aq), Ethanol.[1]

  • Protocol:

    • Suspend the nitrated intermediate in ethanol/water (1:1).

    • Add NaOH (2.5 eq) and heat to reflux for 1-2 hours.

    • Cool to RT and acidify with HCl to pH ~3.

    • Isolation: The target phenol, 4-chloro-2-methyl-5-nitrophenol , precipitates.[1] Filter and recrystallize from ethanol/water if necessary.[1]

Phase 2: Synthesis of Fragment A (The Electrophile)

Target: 3-(Chloromethyl)pyridine Hydrochloride Note: This compound is commercially available but unstable as the free base.[1] It is best handled as the hydrochloride salt [2].[1]

  • Reagents: 3-Pyridylmethanol (1.0 eq), Thionyl Chloride (

    
    ) (1.2 eq), Toluene or DCM.[1]
    
  • Protocol:

    • Dissolve 3-pyridylmethanol in Toluene.[1]

    • Add

      
       dropwise at 0°C.[1]
      
    • Heat to reflux (if Toluene) or stir at RT (if DCM) for 3 hours.

    • Isolation: The product precipitates as the hydrochloride salt.[1] Filter, wash with hexanes, and dry under vacuum.[1]

    • Storage: Store in a desiccator; highly hygroscopic.

Phase 3: Convergent Coupling (Williamson Ether Synthesis)

Target: this compound[1]

  • Rationale: The reaction utilizes a weak base (

    
    ) to deprotonate the acidic nitrophenol, generating a phenoxide nucleophile that displaces the chloride from the picolyl derivative.[1]
    
Experimental Table: Reaction Conditions
ParameterSpecificationNotes
Solvent DMF or AcetonitrileDMF provides faster rates due to polarity; Acetonitrile is easier to remove.[1]
Base

(3.0 eq)
Excess required to neutralize the HCl salt of the pyridine and deprotonate the phenol.[1]
Catalyst TBAI (0.1 eq)Tetrabutylammonium iodide (Phase Transfer Catalyst) accelerates the reaction.[1]
Temperature 60–80°CMonitor by TLC/HPLC to minimize byproduct formation.
Time 4–6 HoursReaction is complete when the phenol is consumed.[1]
Step-by-Step Protocol:
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methyl-5-nitrophenol (1.0 eq) and

    
      (3.0 eq).
    
  • Solvent: Add anhydrous DMF (10 mL per gram of phenol). Stir at RT for 15 minutes to ensure deprotonation (formation of the phenoxide anion, often indicated by a color change to deep yellow/orange).[1]

  • Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and TBAI (0.1 eq).

  • Reaction: Heat the mixture to 80°C.

  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting phenol (

    
     ~0.[1]4) should disappear, and the product (
    
    
    
    ~0.[1]6) will appear.
  • Workup:

    • Cool to room temperature.[1][5]

    • Pour the mixture into ice-water (5x reaction volume). The product may precipitate as a solid.[1][5][7]

    • If solid forms: Filter, wash with water, and dry.[1][5]

    • If oil forms: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and Brine (1x) to remove DMF.[1] Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

Quality Control & Characterization

  • Appearance: Pale yellow to off-white solid.[1]

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene bridge (

    
    ) around 
    
    
    
    5.2-5.4 ppm.[1] The pyridine protons will show characteristic splitting (dd at ~7.4, dt at ~7.8, dd at ~8.6, d at ~8.7 ppm).[1] The phenol ring will show two singlets (due to para relationship of protons) or specific coupling depending on exact substitution pattern.[1]
  • Mass Spectrometry:

    
     peak expected at MW ~278/280 (Cl isotope pattern).[1]
    

Safety & Handling (HSE)

  • 3-(Chloromethyl)pyridine HCl: Vesicant and skin irritant.[1] Causes severe eye damage.[1] Handle in a fume hood.

  • Nitrophenols: Toxic if swallowed.[1] Potential skin sensitizers.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .[1] Use strictly anhydrous conditions.
    

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents. (Patent No.[1] EP0046568A1).[1] Describes the sulfonate protection strategy for regioselective nitration.

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents. (Patent No.[1] CN105085377A).[1] Detailed oxidation and chlorination protocol.

Sources

Reagents required for the preparation of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

Target Molecule: 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine Chemical Class: Pyridyl-phenyl ether Primary Application: Pharmaceutical intermediate (enzyme inhibitors) or Agrochemical scaffold (herbicide safeners/intermediates).

This guide details the synthesis of this compound via a Williamson Ether Synthesis . The strategic disconnection relies on the formation of the ether linkage (


) between a pyridine-based electrophile and a deactivated nitrophenol nucleophile.
Retrosynthetic Logic

The molecule is disconnected at the ether oxygen:

  • Nucleophilic Component: 4-Chloro-2-methyl-5-nitrophenol.[1] The nitro group at the 5-position and chlorine at the 4-position increase the acidity of the phenol (

    
    
    
    
    
    7.0–8.0), stabilizing the phenoxide anion but reducing its nucleophilicity.
  • Electrophilic Component: 3-(Chloromethyl)pyridine (typically supplied as the hydrochloride salt). The benzylic-like position on the pyridine ring is highly susceptible to

    
     attack.
    
Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the potassium phenoxide on the 3-picolyl chloride.

ReactionScheme Phenol 4-Chloro-2-methyl- 5-nitrophenol Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide Potassium Phenoxide Intermediate Base->Phenoxide - CO2, - H2O Product 3-(4-Chloro-2-methyl- 5-nitrophenoxymethyl)pyridine Phenoxide->Product Electrophile 3-(Chloromethyl)pyridine Hydrochloride Electrophile->Product SN2 Attack (80°C)

Caption: Reaction pathway showing deprotonation of the nitrophenol followed by SN2 coupling with the picolyl chloride.

Reagents & Materials Checklist

To ensure high yield and reproducibility, use reagents meeting the following specifications.

ReagentCAS No.[2]Equiv.[2]RolePurity / Grade
4-Chloro-2-methyl-5-nitrophenol 7147-89-91.0Nucleophile>97% (HPLC)
3-(Chloromethyl)pyridine HCl 6959-48-41.2Electrophile>98%; Hygroscopic*
Potassium Carbonate (

)
584-08-73.0BaseAnhydrous, Powdered
Potassium Iodide (

)
7681-11-00.1CatalystReagent Grade
Dimethylformamide (DMF) 68-12-2-SolventAnhydrous (<0.05%

)
Ethyl Acetate / Hexanes --WorkupACS Grade

*Note on 3-(Chloromethyl)pyridine HCl: This reagent is hygroscopic and prone to hydrolysis. Handle quickly or in a glovebox. If the free base is used, it must be freshly prepared as it is unstable (self-polymerizes). The HCl salt is preferred for stability but requires extra base to neutralize.

Detailed Experimental Protocol

Phase 1: Preparation of the Phenoxide Solution

Objective: Generate the active nucleophile while minimizing oxidation or side reactions.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Charging: Add 4-Chloro-2-methyl-5-nitrophenol (10.0 g, 53.3 mmol) and Anhydrous DMF (100 mL). Stir until fully dissolved.

  • Activation: Add Potassium Carbonate (

    
    ) (22.1 g, 160 mmol, 3.0 equiv).
    
    • Observation: The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion.

    • Reaction: Stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Electrophile Addition & Coupling

Objective: Execute the


 reaction.
  • Catalyst Addition: Add Potassium Iodide (

    
    )  (0.88 g, 5.3 mmol, 10 mol%).
    
    • Rationale:

      
       facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.
      
  • Electrophile Addition: Add 3-(Chloromethyl)pyridine hydrochloride (10.5 g, 64.0 mmol, 1.2 equiv) in a single portion.

    • Note: Gas evolution (

      
      ) may occur as the HCl salt is neutralized by the excess carbonate.
      
  • Reaction: Heat the mixture to 80°C . Maintain this temperature for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the phenol peak.

    • Rf Values: The product will be less polar than the pyridine salt but more polar than the starting phenol (depending on pH of plate).

Phase 3: Workup & Isolation

Objective: Remove inorganic salts and dipolar aprotic solvent.

WorkupFlow Step1 Quench Reaction Pour into 500mL Ice-Water Step2 Precipitation Check Does solid form? Step1->Step2 Step3A Yes: Filtration Wash with Water -> Dry Step2->Step3A Solid Step3B No: Extraction Extract with EtOAc (3x) Step2->Step3B Oil/Emulsion Step4 Washing Organic Phase 1. Water (remove DMF) 2. 1M NaOH (remove unreacted phenol) 3. Brine Step3B->Step4 Step5 Concentration Rotary Evaporator Step4->Step5

Caption: Decision tree for isolation depending on the physical state of the crude product upon quenching.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring.

  • Extraction:

    • If a solid precipitates: Filter, wash with water (

      
       mL) to remove DMF and salts.
      
    • If an oil forms: Extract with Ethyl Acetate (

      
       mL).
      
  • Washing (Crucial Step):

    • Wash the combined organic layers with Water (

      
       mL) to remove residual DMF.
      
    • Wash with 1M NaOH (

      
       mL) to remove any unreacted nitrophenol (which will go into the aqueous layer as the bright yellow phenoxide).
      
    • Wash with Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crude Appearance: Yellow to brown solid or viscous oil.

  • Recrystallization: Ethanol or Ethanol/Water (9:1) is typically effective for nitrophenyl ethers. Heat to reflux, dissolve, and cool slowly.[3][4]

  • Yield Expectation: 75–85%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely powdered; increase stir time before adding electrophile.
Residual Phenol Reaction stalledAdd 0.2 equiv more electrophile and heat for 2 more hours. Ensure

was added.
Dark Impurities Oxidation of phenolDegas DMF with nitrogen before use. Maintain nitrogen atmosphere.
Product is Oily Residual DMFWash organic layer thoroughly with water. DMF is miscible with water but partitions slightly into EtOAc.

Safety Considerations (EHS)

  • Nitro Compounds: 4-Chloro-2-methyl-5-nitrophenol contains a nitro group. While generally stable, nitroaromatics can be energetic. Do not heat the crude residue above 100°C if dry.

  • Alkylating Agent: 3-(Chloromethyl)pyridine is a potent alkylating agent. It can react with DNA. Wear double nitrile gloves and work in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE.[5]

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: Williamson Ether Synthesis[4][6][7][8][9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Nitrophenol Precursors

    • Title: Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol[1][10]

    • Source: Google P
    • URL
  • Synthesis of Pyridyl Ethers (Analogous Protocols)
  • General Protocol for Phenol Alkylation with Picolyl Chlorides

    • Title: Application Notes and Protocols for Williamson Ether Synthesis
    • Source: BenchChem[7]

Sources

Application Notes and Protocols for the Catalytic Reduction of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aromatic Amines in Drug Discovery

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical process in the synthesis of pharmaceuticals and other fine chemicals. Aromatic amines are versatile precursors for a vast array of bioactive molecules, and the pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The target molecule of this guide, 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine, upon reduction of its nitro group, yields 3-(5-Amino-4-chloro-2-methylphenoxymethyl)pyridine, a valuable intermediate for drug development programs.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of the nitro group in this compound. We will delve into the mechanistic underpinnings of this transformation, present detailed and validated experimental protocols, and address the key challenge of achieving high chemoselectivity in the presence of a reducible chloro-substituent and a potentially labile ether linkage.

Mechanistic Overview: The Haber-Lukashevich Pathway

The catalytic hydrogenation of nitroarenes is widely accepted to proceed through the Haber-Lukashevich pathway.[4] This mechanism involves a stepwise, six-electron reduction of the nitro group on the surface of a heterogeneous catalyst. The process unfolds through the formation of nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the final amine.

Haber-Lukashevich_Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitroso) ArNO2->ArNO + H₂ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + H₂ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 + H₂ H2O 2 H₂O

Caption: The Haber-Lukashevich pathway for nitroarene reduction.

The Chemoselectivity Challenge: Preserving the Chloro and Ether Moieties

A primary challenge in the reduction of this compound is the potential for undesired side reactions, specifically the hydrogenolysis of the carbon-chlorine (C-Cl) bond (dehalogenation) and the cleavage of the ether linkage. Standard, highly active catalysts like Palladium on Carbon (Pd/C) can sometimes promote these side reactions, leading to a mixture of products and reducing the yield of the desired amine.[5][6] Therefore, the choice of catalyst and the optimization of reaction conditions are paramount to ensure high chemoselectivity.

Experimental Protocols

This section provides detailed protocols for the catalytic reduction of this compound using different catalyst systems to address the chemoselectivity challenge.

Protocol 1: Chemoselective Reduction using Raney® Nickel

Raney® Nickel is often the catalyst of choice for the reduction of nitroarenes containing halogen substituents, as it generally exhibits lower dehalogenation activity compared to Pd/C.[6][7]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, add this compound (1.0 eq) and ethanol to achieve a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Under a stream of inert gas, carefully add Raney® Nickel (approx. 5-10% by weight of the substrate). Safety Note: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • System Purge: Seal the reaction vessel and purge the system with an inert gas 3-5 times to remove any residual oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake or complete consumption of starting material by TLC/HPLC), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Safety Note: The filtered catalyst may still be pyrophoric and should be quenched carefully.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(5-Amino-4-chloro-2-methylphenoxymethyl)pyridine, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Reduction using a Modified Palladium Catalyst

While standard Pd/C can cause dehalogenation, its activity can be modulated to enhance chemoselectivity. This can be achieved by using a catalyst poison or a specially modified catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Diphenylsulfide (catalyst modifier)

  • Ethyl acetate (or THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) and ethyl acetate.

  • Catalyst and Modifier Addition: Add 10% Pd/C (typically 1-5 mol% of Pd) and a controlled amount of diphenylsulfide (e.g., 0.5-1.0 eq relative to Pd).[8]

  • System Purge: Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Hydrogenation: Pressurize with hydrogen (1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Isolation: Follow the work-up and isolation steps outlined in Protocol 1.

Protocol 3: Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas and can be highly chemoselective.[3][9] Ammonium formate is a common and effective hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (or maintain at room temperature, as the reaction is often exothermic) and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Data Presentation: Comparison of Catalytic Systems

ParameterProtocol 1 (Raney® Ni)Protocol 2 (Modified Pd/C)Protocol 3 (Transfer Hydrogenation)
Catalyst Raney® Nickel10% Pd/C with diphenylsulfide10% Pd/C
Hydrogen Source H₂ gasH₂ gasAmmonium formate
Pressure 1-4 atm1-4 atmAtmospheric
Temperature Room TemperatureRoom TemperatureRoom Temp. to Reflux
Solvent Ethanol/MethanolEthyl Acetate/THFMethanol
Key Advantage Low dehalogenation riskTunable selectivityMild conditions, no H₂ gas
Potential Drawback Pyrophoric catalystRequires optimization of modifierStoichiometric byproduct formation

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst (and Modifier if applicable) A->B C Seal and Purge System B->C D Introduce Hydrogen Source (H₂ gas or Donor) C->D E Stir at Controlled Temperature & Pressure D->E F Monitor Reaction Progress (TLC, HPLC, H₂ uptake) E->F G Vent and Purge System F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product (if necessary) I->J

Caption: A generalized workflow for the catalytic reduction of the nitro group.

Conclusion: A Pathway to a Key Synthetic Intermediate

The catalytic reduction of the nitro group in this compound is a crucial step in the synthesis of valuable intermediates for drug discovery. By carefully selecting the catalyst and optimizing reaction conditions, high yields of the desired 3-(5-Amino-4-chloro-2-methylphenoxymethyl)pyridine can be achieved while minimizing side reactions such as dehalogenation. The protocols presented in this application note provide a robust starting point for researchers, with options to tailor the procedure based on available equipment and specific selectivity requirements. A thorough understanding of the underlying reaction mechanism and potential challenges is key to the successful and efficient synthesis of this important molecule.

References

  • Blaser, H.-U., & Steiner, H. (2010).
  • Wei, H., Ren, Y., Wang, A., Liu, X., Liu, X., Zhang, L., Miao, S., Li, L., Liu, J., Wang, J., Wang, G., Su, D., & Zhang, T. (2017). Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Chemical Science, 8(7), 5126–5131.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
  • Sajiki, H., Mori, A., & Maegawa, T. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 48(20), 3479-3482.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • ResearchGate. (n.d.). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. [Link]

  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11185–11195.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Journal of Chemical and Pharmaceutical Research, 7(8), 812-817.
  • Future Science. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

Sources

Crystallization methods for purifying 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for the Purification of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The purification of highly functionalized synthetic intermediates is a critical bottleneck in active pharmaceutical ingredient (API) manufacturing. This compound is a complex intermediate featuring a basic pyridine moiety linked via an ether bridge to a highly lipophilic, electron-deficient substituted phenyl ring. This dual physicochemical nature makes it highly susceptible to trapping structurally similar process impurities, particularly unreacted 4-chloro-2-methyl-5-nitrophenol.

This application note details two field-proven, self-validating crystallization protocols designed to achieve >99.5% purity. By leveraging thermodynamic principles, we outline a Cooling Crystallization method for high-purity crudes and an Anti-Solvent Crystallization method for low-purity crudes prone to oiling-out.

Physicochemical Profiling & Thermodynamic Strategy

To design an effective purification strategy, we must first analyze the causality between the molecule's structure and its macroscopic phase behavior.

  • The Pyridine Influence: The basic nitrogen in the pyridine ring imparts moderate polarity and hydrogen-bond accepting capabilities, making the molecule responsive to protic solvents like alcohols.

  • The Substituted Phenoxy Ring: The combination of chloro, methyl, and nitro groups drives strong lipophilicity and

    
     stacking interactions. This often leads to high solubility in non-polar or aprotic solvents but introduces the risk of liquid-liquid phase separation (commonly known as "oiling-out") when supersaturation is generated too rapidly.
    
Strategy A: Cooling Crystallization in Isopropanol (IPA)

For crude batches with a purity of


 85%, Isopropanol (IPA) is the optimal solvent. IPA provides a steep, temperature-dependent solubility curve for this compound. Cooling crystallization in IPA allows for tightly controlled supersaturation, favoring steady crystal growth over rapid secondary nucleation. This classical crystallization pathway is highly effective at rejecting impurities from the growing crystal lattice[1]. Furthermore, IPA is an FDA Class 3 solvent, making it highly desirable for pharmaceutical process development[1].
Strategy B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

For crude batches with a purity of < 85% (often containing high levels of tar or phenolic starting materials), cooling crystallization often fails due to impurity-induced freezing point depression. Here, we utilize an anti-solvent approach. Ethyl acetate (EtOAc) acts as a strong solvent, completely dissolving the crude matrix. Heptane is then introduced as a precise anti-solvent. Because the phenolic impurities have higher affinity for the EtOAc/Heptane mixture than the target pyridine derivative, the target compound precipitates while impurities are retained in the mother liquor[2]. Carefully controlling the heptane addition rate is critical to keep the system within the metastable zone, preventing the mixture from crossing the spinodal curve which would result in catastrophic oiling-out[3].

Quantitative Data: Solubility & Impurity Rejection

Table 1: Thermodynamic Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Application Role
Isopropanol (IPA)512.4Cooling (Endpoint)
Isopropanol (IPA)2545.8Cooling (Intermediate)
Isopropanol (IPA)60185.2Cooling (Dissolution)
Ethyl Acetate (EtOAc)25> 350.0Anti-Solvent (Primary)
Heptane25< 2.0Anti-Solvent (Precipitant)
EtOAc/Heptane (1:3 v/v)2518.5Anti-Solvent (Endpoint)

Table 2: Impurity Rejection & Yield Comparison

ProtocolInitial Crude PurityUnreacted Phenol ContentFinal Purity (HPLC Area)Process Yield
A: Cooling (IPA) 88.5%4.2%99.6% 82.4%
B: Anti-Solvent 74.2%12.8%99.1% 86.7%

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Seeded Cooling Crystallization (For Crude Purity 85%)

Causality Note: Seeding is utilized to bypass the primary nucleation energy barrier, ensuring consistent crystal habit and preventing sudden crash-out that traps impurities.

  • Dissolution: Suspend 100 g of crude this compound in 600 mL of Isopropanol (IPA).

  • Thermal Eradication: Heat the reactor to 65°C under moderate agitation (200 rpm). Hold for 30 minutes to ensure complete dissolution and the destruction of any residual thermal crystal history.

  • Filtration: Perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. At 45°C, the solution enters the metastable zone. Introduce 1.0 g of pure API seeds (1% w/w). Hold the temperature at 45°C for 1 hour to allow the seed bed to mature.

  • Crystallization: Resume cooling from 45°C to 5°C at a linear rate of 0.2°C/min.

  • Self-Validating Check: After holding at 5°C for 2 hours, sample the mother liquor (ML). Analyze via HPLC. Validation: If the ML concentration is

    
     15 mg/mL, thermodynamic equilibrium is reached. If > 15 mg/mL, extend the aging time.
    
  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake with 100 mL of pre-chilled (5°C) IPA. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (For Crude Purity < 85%)

Causality Note: Slow anti-solvent addition prevents local supersaturation spikes, mitigating the risk of oiling-out (liquid-liquid phase separation) commonly seen in highly lipophilic nitroaromatics[3].

  • Dissolution: Dissolve 100 g of low-purity crude in 250 mL of Ethyl Acetate (EtOAc) at 25°C.

  • Clarification: Polish filter the dark solution to remove insoluble tars.

  • Anti-Solvent Titration (Phase 1): Transfer the EtOAc solution to a crystallizer equipped with an overhead stirrer (300 rpm). Using a dosing pump, add 250 mL of Heptane at a constant rate of 4 mL/min at 25°C. The solution will become slightly turbid.

  • Seeding & Desupersaturation: Add 1.0 g of pure seeds. Hold the mixture for 1 hour. The turbidity will transition into a distinct, flowable crystalline slurry.

  • Anti-Solvent Titration (Phase 2): Resume Heptane addition, dosing an additional 500 mL over 2 hours (approx. 4.1 mL/min).

  • Self-Validating Check: Sample the ML and analyze via HPLC. Validation: The target API concentration should be

    
     20 mg/mL, while the phenolic impurity peak should remain fully dissolved in the ML.
    
  • Isolation: Filter the slurry, wash with 150 mL of EtOAc/Heptane (1:4 v/v), and vacuum dry at 40°C.

Process Decision Workflow

G Start Crude 3-(4-Chloro-2-methyl- 5-nitrophenoxymethyl)pyridine Analyze In-Process Control: HPLC Purity Assessment Start->Analyze HighPurity Purity ≥ 85% (Low Phenolic Impurities) Analyze->HighPurity LowPurity Purity < 85% (High Phenolic/Tar Content) Analyze->LowPurity Cooling Protocol A: Cooling Crystallization (IPA) HighPurity->Cooling AntiSolvent Protocol B: Anti-Solvent (EtOAc/Heptane) LowPurity->AntiSolvent Validation Mother Liquor Analysis (Self-Validating Check) Cooling->Validation AntiSolvent->Validation Validation->Analyze Fail (Recycle) Pure Pure Crystalline API Intermediate (> 99.5% HPLC Area) Validation->Pure Pass

Decision workflow for selecting the optimal crystallization protocol based on crude purity.

References

  • A Concept Crystal Habit Phase Diagram and Data for Curcumin in Isopropanol: Classical Versus Non-Classical Crystallization. MDPI. Available at:[1]

  • Continuous Crystallization Process Development. ResearchGate (MIT). Available at:[2]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. American Chemical Society (ACS). Available at:[3]

Sources

Application Note: Scalable Manufacturing Processes for Pyridine Ether Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Framework for Pyridine Etherification

Pyridine ethers are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, agrochemicals, and allosteric modulators (e.g., mGlu5 NAMs)[1]. However, scaling their synthesis from bench-scale discovery to pilot-plant manufacturing presents significant chemical engineering challenges. The selection of the manufacturing route depends entirely on the electronic properties and substitution pattern of the halopyridine substrate.

As a process scientist, you must move beyond simple yield optimization and engineer systems that are intrinsically safe, scalable, and reproducible. This guide details the mechanistic causality and self-validating protocols for the two primary scalable pathways: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Etherification .

G Start Target: Pyridine Ether CheckActivation Is the halopyridine activated? (Ortho/Para to N) Start->CheckActivation FlowSNAr Continuous Flow SNAr (Thermal/Base) CheckActivation->FlowSNAr Yes (e.g., 2-chloro) BHCoupling Buchwald-Hartwig Etherification (Pd-Catalyzed) CheckActivation->BHCoupling No (e.g., 3-chloro) FlowOpt Optimize Flow Rate & Superheating via BPR FlowSNAr->FlowOpt BHOpt Select Bulky Biaryl Ligand (e.g., t-BuXPhos) BHCoupling->BHOpt ScaleUp Kilogram-Scale Manufacturing & Inline Validation FlowOpt->ScaleUp BHOpt->ScaleUp

Workflow for selecting scalable etherification strategies based on pyridine electronic properties.

Mechanistic Causality in Process Selection

The Case for Continuous Flow SNAr

Activated pyridines (halogens ortho or para to the nitrogen) readily undergo SNAr. However, these reactions are highly exothermic. In large-scale batch reactors, poor heat transfer can lead to thermal runaway, solvent degradation, and tar formation. Continuous flow chemistry resolves this by utilizing microreactors with exceptionally high surface-to-volume ratios, allowing for rapid heat dissipation and safe scale-up[2]. Furthermore, flow systems allow for the safe superheating of solvents under pressure, which can reduce reaction times from several hours in batch to mere minutes in flow[3].

The Case for Buchwald-Hartwig Cross-Coupling

For unactivated pyridines (e.g., 3-halopyridines), SNAr is thermodynamically unfavorable, necessitating Palladium-catalyzed etherification. The primary failure mode in this pathway at scale is catalyst poisoning: the basic pyridine nitrogen coordinates to the palladium center, displacing the ligand and forming an inactive "dead-end" complex[4]. To counteract this, bulky, electron-rich biaryl dialkylphosphine ligands (such as t-BuXPhos) are employed. The steric bulk of the ligand prevents the pyridine nitrogen from coordinating, while its electron-rich nature accelerates the rate-limiting reductive elimination step[4].

Protocol 1: Continuous Flow SNAr of 2-Halopyridines

This protocol describes the scalable SNAr of 2-chloropyridine with an aliphatic alcohol.

Step-by-Step Methodology
  • Reagent Preparation:

    • Stream A: 2.0 M 2-chloropyridine in N-Methyl-2-pyrrolidone (NMP).

    • Stream B: 2.2 M Sodium alkoxide (generated in situ from the target alcohol and NaH) in NMP.

  • Pumping & Mixing: Pump both streams via dual high-performance liquid chromatography (HPLC) pumps at equal flow rates into a static T-mixer.

    • Causality: Keeping the reactive species strictly isolated until the exact moment of mixing prevents premature degradation and localized concentration gradients that cause side reactions.

  • Reactor Coil & Superheating: Pass the combined mixture through a perfluoroalkoxy (PFA) or stainless-steel reactor coil heated to 150°C.

    • Causality: A Back-Pressure Regulator (BPR) set to 150 psi is installed at the system's exit. This prevents the solvent from boiling, enabling "superheating" which exponentially accelerates SNAr kinetics without the explosion risks associated with pressurized batch vessels[2].

  • Quench & Collection: Route the effluent through a cooling loop (20°C) before passing it through the BPR into a collection vessel containing aqueous NH4Cl to quench residual base.

🛡️ System Self-Validation Logic

Mechanism: Inline Process Analytical Technology (PAT) via an ATR-FTIR flow cell installed immediately post-reactor. Validation Rule: The system continuously monitors the characteristic C-O ether stretch (e.g., ~1250 cm⁻¹) and the disappearance of the C-Cl stretch. If the product peak area falls below 95% of the calibrated steady-state threshold, the system's feedback loop automatically diverts the output to a waste stream and incrementally reduces the pump flow rates (increasing residence time) until the >95% threshold is restored.

Protocol 2: Scalable Buchwald-Hartwig Etherification of Unactivated Pyridines

This protocol outlines the kilogram-scale etherification of 3-bromopyridine.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a dedicated preparation vessel, mix Pd(OAc)₂ (2.0 mol%) and t-BuXPhos (2.5 mol%) in tert-amyl alcohol (t-AmOH) at 40°C for 30 minutes.

    • Causality: Pre-forming the active Pd(0) monomeric complex before introducing the pyridine substrate is critical. If the halopyridine is present during reduction, the pyridine nitrogen will competitively bind to the bare palladium, permanently poisoning the catalyst[4].

  • Substrate Addition: Transfer the pre-activated catalyst to the main reactor containing 3-bromopyridine (1.0 eq) and the target alcohol (1.2 eq). Add DBU (1.5 eq) as the base.

    • Causality: DBU is selected over inorganic bases (like Cs₂CO₃) for its complete solubility in t-AmOH. A homogeneous reaction mixture is vital for reproducible mass transfer and stirring kinetics during scale-up[5].

  • Heating & Reaction: Heat the reactor to 85°C under a strict, continuous N₂ sparge. Maintain agitation at 250 RPM.

🛡️ System Self-Validation Logic

Mechanism: Automated at-line UHPLC sampling. Validation Rule: The primary failure mode in this process is catalyst deactivation via oxygen ingress, which manifests chemically as the homodimerization of the halopyridine[5]. The protocol dictates that every 4 hours, an automated sample is drawn and injected into the UHPLC. If the homodimer peak exceeds 0.5% relative area, the system flags a "Catalyst Deactivation Alert," automatically pausing the reagent feed and initiating a 15-minute nitrogen re-sparging cycle of the solvent reservoirs to purge dissolved oxygen before resuming.

Quantitative Process Metrics

Table 1: Comparative Process Metrics for 2-Halopyridine SNAr

MetricTraditional Batch ProcessContinuous Flow ProcessCausality / Advantage
Reaction Time 12 - 18 Hours3 - 5 MinutesSuperheating via BPR accelerates kinetics[2].
Temperature Limit Limited by solvent boiling pointSafely superheated >50°C above boiling pointPressurized micro-channels prevent phase change.
Heat Dissipation Poor (Requires slow dosing)Excellent (Instantaneous)High surface-to-volume ratio prevents thermal runaway[3].
Isolated Yield 65% - 75% (Tar formation)>92%Precise residence time prevents over-reaction/degradation.

Table 2: Ligand Evaluation for Pd-Catalyzed 3-Halopyridine Etherification

LigandConversion (%)Dimer Impurity (%)Process Suitability
PPh₃< 5%2.1%Fail: Rapidly poisoned by pyridine nitrogen.
BINAP45%1.8%Poor: Reductive elimination is too slow.
t-BuXPhos> 98%< 0.1%Optimal: Steric bulk protects Pd; electron-richness speeds elimination[4].
RockPhos95%0.3%Acceptable: Good alternative for primary alcohols.

References

  • Discovery of VU0409106: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety Source: National Institutes of Health (PMC) URL:[Link][1]

  • Homogeneous catalysis in continuous flow integrating photocatalysis, electrocatalysis, and automation technologies Source: National Institutes of Health (PMC) URL:[Link][3]

  • The Hitchhiker's Guide to Flow Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: National Institutes of Health (PMC) URL:[Link][4]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Catalysts (MDPI) URL:[Link][5]

Sources

Storage and handling requirements for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Abstract: This document provides a comprehensive guide to the safe storage and handling of this compound, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this guide synthesizes data from structurally related compounds, including chloronitropyridines and nitrophenols, to establish best-practice protocols. The information herein is intended to support a thorough risk assessment prior to use. The protocols cover receipt, storage, handling, solution preparation, and disposal, with an emphasis on ensuring scientific integrity and personnel safety.

Scientific Context and Hazard Analysis

This compound belongs to a class of substituted pyridine derivatives. The molecule incorporates several functional groups that are prevalent in pharmacologically active compounds: a pyridine ring, a nitrophenyl group, and a chloro- substituent.[1][2] These features suggest its potential utility in medicinal chemistry and drug discovery programs, possibly as an intermediate or a candidate molecule for screening.[1][3][4]

The structural motifs—chlorinated aromatic rings, nitro groups, and a pyridine core—necessitate careful handling due to potential biological activity and toxicity.[5][6] Analysis of analogous compounds indicates that molecules of this class are often categorized as harmful if swallowed, in contact with skin, or if inhaled, and may cause significant skin and eye irritation.[6][7]

Inferred Hazard Profile: Based on data from related compounds like 2-Chloro-5-nitropyridine and 4-chloro-3-nitropyridine, a precautionary approach is warranted.[5][8] The primary hazards are summarized in the table below.

Hazard CategoryDescriptionGHS Hazard Statement (Inferred)Source/Analogue
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[6]
Skin Irritation Causes skin irritation upon direct contact.H315[5][7]
Eye Irritation Causes serious eye irritation or damage.H319[5][7]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.H335[6]
Chemical Stability The product is expected to be chemically stable under standard ambient conditions (room temperature). However, it should be stored away from strong oxidizing agents.[5]N/A[5]

Disclaimer: This table is an inferred profile based on structurally similar compounds. A compound-specific risk assessment must be performed by the end-user.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Recommended Storage Conditions

The primary recommendation is to store the compound in a cool, dry, and dark place.[7]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize potential degradation over long-term storage. Many substituted nitropyridines are stored under refrigeration.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6][7]To prevent moisture absorption and potential reaction with atmospheric components.
Light Protect from light. Use an amber vial or store in a dark cabinet.Nitro-aromatic compounds can be light-sensitive.
Location Store in a well-ventilated area designated for chemical storage. Do not store with incompatible materials.[5][10]To ensure proper ventilation and prevent accidental contact with incompatible chemicals.
Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: May lead to an exothermic reaction.[5]

  • Strong Acids and Bases: May catalyze decomposition.

  • Heat and Ignition Sources: While the flashpoint is unknown, related compounds can be flammable or combustible.[10]

Handling Protocols

A systematic approach to handling is essential to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid or solution form.

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles.[7]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A flame-retardant lab coat.Protects skin and clothing from spills.
Respiratory Required when dusts or aerosols are generated. Use a NIOSH-approved respirator with an appropriate particulate filter or organic vapor cartridge.[6]Prevents inhalation of the compound.
Workflow for Handling Solid Compound

The following workflow diagram illustrates the key steps for safely handling the solid form of the compound.

G Workflow: Handling Solid Compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood is operational B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare all necessary equipment (Spatula, weigh paper, vials) B->C D Transfer compound from stock bottle to weigh paper inside fume hood C->D Proceed to handling E Weigh desired amount D->E F Transfer to receiving vessel E->F G Tightly seal stock bottle F->G H Wipe down work surface with appropriate solvent (e.g., 70% ethanol) G->H Proceed to cleanup I Dispose of contaminated materials in designated chemical waste H->I J Remove PPE and wash hands thoroughly I->J

Caption: Step-by-step workflow for handling the solid compound.

Protocol for Solution Preparation

Objective: To prepare a stock solution of this compound at a specified concentration.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, DMF, or as determined by experimental need)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and appropriate tips

  • Vortex mixer or sonicator

Procedure:

  • Pre-Weighing: Tare a clean, dry weighing vessel (e.g., weigh paper or a microcentrifuge tube) on an analytical balance inside a chemical fume hood.

  • Weighing: Carefully add the desired amount of the solid compound to the weighing vessel. Record the exact weight.

  • Solubilization: Transfer the weighed solid to the appropriate volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).

  • Dissolution: Cap the flask and gently swirl to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 inversions) to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a properly labeled storage vial (amber glass is recommended). The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term stability.

Emergency Procedures

Spill Management

The immediate response to a spill is crucial for containing the hazard.

G Spill Response Protocol Start Spill Occurs IsLarge Is the spill large or in a poorly ventilated area? Start->IsLarge Evacuate Evacuate the area. Alert EH&S. IsLarge->Evacuate Yes IsSmall Is the spill small and contained? IsLarge->IsSmall No IsSmall->Evacuate No, seek assistance Cleanup Cover with absorbent material. Collect into a sealed container for hazardous waste. IsSmall->Cleanup Yes Decontaminate Decontaminate the area. Dispose of all materials as hazardous waste. Cleanup->Decontaminate Report Report the incident to the laboratory supervisor. Decontaminate->Report

Caption: Decision-making flowchart for spill response.

First Aid Measures

These measures are based on the potential hazards of related compounds and should be confirmed by consulting a trained medical professional.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[5] Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[5] Do not dispose of down the drain.

References

  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Merck Millipore. (2024).
  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Ghosh, A. K., et al. (2021). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 26(13), 4028. [Link]

  • Zhang, Y., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 56(18), 7313–7322. [Link]

  • Zakharyan, R. A., & Aksenov, A. V. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 5005. [Link]

  • Lee, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3450. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry, 5(3). [Link]

  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283. [Link]

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Application Note: Nucleophilic Substitution Strategies for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and practical protocols for nucleophilic substitution on pyridine derivatives. It is designed for researchers requiring high-fidelity experimental strategies.

Introduction: The Pyridine Paradox

Pyridine is electronically distinct from benzene.[1][2] The electronegative nitrogen atom withdraws electron density from the ring (


-deficient), making it highly resistant to electrophilic attack but inherently susceptible to nucleophilic attack.[2] However, this reactivity is non-uniform.
  • The "Ortho/Para" Rule: Nucleophilic attack is kinetically favored at the C2 (ortho) and C4 (para) positions.[2][3] The resulting anionic intermediate (Meisenheimer complex) places the negative charge directly on the nitrogen atom, a highly stabilized configuration.

  • The C3 (Meta) Dead Zone: Attack at the C3 position does not allow charge delocalization onto the nitrogen.[2][3] Consequently, C3-halopyridines are inert to standard S_NAr conditions and require transition-metal catalysis (e.g., Buchwald-Hartwig).

Reactivity Hierarchy of Leaving Groups

Contrary to S_N1 or S_N2 reactions on alkyl halides where Iodine is the best leaving group, Nucleophilic Aromatic Substitution (S_NAr) on pyridines follows the Element Effect :



Scientific Insight: The rate-determining step in S_NAr is the addition of the nucleophile to the ring, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction despite the strong C-F bond [1].

Mechanistic Visualization

The following diagram illustrates the critical stabilization pathway that dictates regioselectivity.

SNAr_Mechanism cluster_0 Key Insight: N-Stabilization Start 2-Chloropyridine + Nucleophile (Nu-) TS Transition State (High Energy) Start->TS Addition (RDS) Intermediate Meisenheimer Complex (- charge on Nitrogen) TS->Intermediate Stabilization Product 2-Substituted Pyridine + Cl- Intermediate->Product Elimination (Fast)

Figure 1: S_NAr pathway showing the critical Meisenheimer complex intermediate where the ring nitrogen stabilizes the negative charge.

Experimental Protocols

Protocol A: Standard S_NAr on Activated Pyridines (C2/C4)

Target: Replacement of Halogens (F, Cl) with Amines or Alkoxides. Best For: 2-fluoropyridine, 4-chloropyridine, 2-chloro-3-nitropyridine.

Reagents:

  • Substrate: 1.0 equiv Halopyridine (Fluorides preferred for difficult nucleophiles).

  • Nucleophile: 1.2 – 1.5 equiv (Primary/Secondary Amine or Alcohol).

  • Base: 2.0 equiv

    
     (mild) or 
    
    
    
    (faster rates).
  • Solvent: DMSO or NMP (High dielectric constant is critical).

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the halopyridine (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add the base (

    
    , 2.0 mmol) followed by the nucleophile (1.2 mmol).
    
    • Note: If using an alcohol, pre-deprotonate with NaH in THF for 30 mins before adding to the pyridine solution to generate the stronger alkoxide nucleophile.

  • Reaction: Seal the vial and heat to 80–120 °C .

    • Optimization: 2-Fluoropyridines often react at 60–80 °C; 2-Chloropyridines may require 100–120 °C.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M) and appearance of product (M - Hal + Nu).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over

    
     and concentrate.[4]
    
Protocol B: The Modern Chichibabin Reaction (C2-Amination)

Target: Direct amination of pyridine (H




or

) without a halogen leaving group. Scientific Context: The classical Chichibabin uses

in liquid ammonia (harsh). This modern protocol uses a "Composite Base" strategy (

) to generate a reactive nucleophile in situ [2].

Reagents:

  • Substrate: Pyridine (1.0 equiv).

  • Nucleophile: Primary amine (2.0 equiv).

  • Activator:

    
     (2.0 equiv) - Crucial for activating the hydride leaving group.
    
  • Base:

    
     (3.0 equiv, 60% dispersion in oil).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Safety: Perform in a glovebox or under strict

    
     flow. 
    
    
    
    is pyrophoric.
  • Composite Formation: To a sealed tube, add

    
     (3.0 mmol) and 
    
    
    
    (2.0 mmol). Add dry THF (2.0 mL).
  • Addition: Add Pyridine (1.0 mmol) and the primary amine (2.0 mmol).

  • Heating: Seal the tube tightly and heat to 85 °C for 7–18 hours.

    • Mechanism:[2][3][5][6][7][8][9][10] The

      
       coordinates to the pyridine nitrogen, increasing electrophilicity, while the hydride is eliminated as 
      
      
      
      aggregates.
  • Quench: Cool to 0 °C. Carefully quench with dropwise water (gas evolution!). Extract with DCM.[11]

Protocol C: Buchwald-Hartwig Amination (C3 or Deactivated)

Target: Amination of 3-chloropyridine or electron-rich pyridines where S_NAr fails.

Reagents:

  • Catalyst:

    
     (1–2 mol%) or Pd-PEPPSI-IPr (for difficult cases).
    
  • Ligand: Xantphos (for rigid backbone) or BrettPhos (for primary amines).

  • Base:

    
     (Strong) or 
    
    
    
    (Mild).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Degassing: Sparge solvent with Argon for 15 minutes. Oxygen kills the active Pd(0) species.[12]

  • Charging: In a glovebox or Schlenk line, combine 3-chloropyridine (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), Pd source, and Ligand.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Filtration: Filter through a celite pad to remove Palladium black before aqueous workup.

Decision Matrix for Reaction Selection

Use this logic tree to select the optimal experimental path.

Decision_Tree Q1 Does the Pyridine have a Halogen? Q2 Position of Halogen? Q1->Q2 Yes Path_Chichibabin Protocol B: Modern Chichibabin (NaH/LiI) Q1->Path_Chichibabin No (H to NH2) Q3 Is the Ring Activated? (e.g., -NO2, -CN present) Q2->Q3 C3 (Meta) Path_SNAr Protocol A: S_NAr (Use DMSO/Heat) Q2->Path_SNAr C2 or C4 Q3->Path_SNAr Yes (Highly Activated) Path_Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis) Q3->Path_Buchwald No (Neutral/Deactivated) Path_NOxide Route: N-Oxide Activation (Oxidize -> Subst -> Reduce) Q3->Path_NOxide Alternative

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate electronics and substitution patterns.

Troubleshooting & Optimization Data

VariableRecommendationScientific Rationale
Solvent DMSO > NMP > DMF High dielectric constants stabilize the polar Meisenheimer transition state.
Leaving Group F >> Cl If the reaction is sluggish with -Cl, synthesize the -F analog. It reacts ~100x faster [3].[13]
Temperature Microwave (MW) MW heating (150 °C, 10 min) often succeeds where thermal heating (120 °C, 12 h) degrades the substrate.
Water Content Strictly Anhydrous Hydroxide (

) competes with your nucleophile, leading to pyridone byproducts (hydrolysis).
Regioselectivity C2 vs C4 C2 is generally more reactive due to inductive proximity to Nitrogen, unless sterically hindered.

References

  • Bunnett, J. F. (1951). "Kinetics of reactions of 2,4-dinitrochlorobenzene with some nucleophilic reagents." Journal of the American Chemical Society, 73(6), 2809-2813. Link(Foundational text on the Element Effect in S_NAr).

  • Pang, J. H., et al. (2021).[11][14] "C2-Amination of Pyridines with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide." Organic Syntheses, 98, 363-373. Link.

  • Senaweera, S., et al. (2014). "Understanding the reactivity of fluoropyridines in nucleophilic aromatic substitution." Tetrahedron Letters, 55(45), 6173-6176.
  • BenchChem Technical Support. (2025). "Nucleophilic Substitution on Pyridine Rings: Protocols and Troubleshooting." BenchChem Application Notes. Link.

Sources

Application Notes & Protocols: A Guide to Solvent Selection for the Efficient Extraction of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the rational selection of an optimal solvent for the extraction of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. By integrating theoretical principles with practical, step-by-step protocols, this document serves as an essential resource for maximizing extraction efficiency and purity of the target compound. The protocols emphasize a systematic approach, from initial solvent screening based on physicochemical properties to a robust comparative analysis of extraction performance.

Introduction: The Critical Role of Solvent Selection

The successful isolation and purification of a target compound are foundational to numerous scientific disciplines, particularly in the pharmaceutical and chemical industries. The choice of solvent in a liquid-liquid extraction process is a critical parameter that directly influences the yield, purity, and overall efficiency of the separation.[1][2] An ideal extraction solvent should exhibit high solubility for the target compound, while demonstrating low solubility for impurities. Furthermore, it should be immiscible with the initial solvent, have a suitable boiling point for easy removal, and be safe and cost-effective.[3]

This guide focuses on the strategic selection of a solvent for the extraction of this compound, a molecule with a complex arrangement of functional groups that dictates its solubility behavior. A thorough understanding of the compound's structure and the principles of solvent-solute interactions is paramount for developing an effective extraction protocol.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in determining the appropriate solvent for a given solute.[2] This principle suggests that polar solutes will dissolve in polar solvents, and non-polar solutes will dissolve in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure.

2.1. Physicochemical Properties of this compound

A detailed analysis of the target molecule's structure is the first step in predicting its solubility. The key structural features influencing its polarity include:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.

  • Ether Linkage (-O-): The oxygen atom in the ether group is electronegative, contributing to the molecule's polarity.

  • Chlorine Atom (-Cl): An electronegative halogen that increases the polarity of the aromatic ring.

  • Methyl Group (-CH3): A non-polar alkyl group.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group.

The presence of both polar (nitro, chloro, ether, pyridine nitrogen) and non-polar (methyl, aromatic rings) functionalities suggests that this compound is a moderately polar compound. Therefore, solvents with intermediate polarity are likely to be effective for its extraction.

2.2. Solvent Selection Strategy

A systematic approach to solvent selection involves considering a range of solvents with varying polarities. The decision-making process can be visualized as a logical workflow:

Caption: A workflow diagram illustrating the logical steps for selecting an optimal extraction solvent.

Experimental Protocol: Comparative Solvent Extraction Study

This protocol outlines a systematic approach to evaluate the efficacy of different solvents for the extraction of this compound.

3.1. Materials and Reagents

  • Target Compound: this compound (ensure purity is characterized)

  • Solvent Candidates:

    • Non-polar: Hexane, Toluene

    • Moderately Polar: Dichloromethane (DCM), Ethyl Acetate

    • Polar: Methanol, Acetonitrile

  • Aqueous Phase: Deionized water

  • Glassware: Separatory funnels (50 mL), beakers, graduated cylinders, volumetric flasks

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

  • Standard Laboratory Equipment: Analytical balance, vortex mixer, rotary evaporator.

3.2. Preparation of Stock Solution

  • Accurately weigh approximately 100 mg of this compound.

  • Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., a small amount of the reaction solvent or a highly polar solvent like DMSO) and then dilute with the initial aqueous phase to a final volume of 100 mL in a volumetric flask. This creates a stock solution with a known concentration (approximately 1 mg/mL).

3.3. Liquid-Liquid Extraction Procedure

This procedure should be performed for each candidate solvent.

  • Pipette 10 mL of the prepared stock solution into a 50 mL separatory funnel.

  • Add 10 mL of the candidate extraction solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The denser layer will be at the bottom.[4]

  • Carefully drain the organic layer into a clean, labeled collection vial.

  • Collect a sample of the aqueous layer for analysis to determine the amount of unextracted compound.

  • For improved recovery, a second extraction can be performed by adding a fresh 10 mL portion of the organic solvent to the aqueous phase and repeating steps 3-5.[5] The organic extracts can then be combined.

3.4. Sample Analysis and Quantification

The efficiency of each solvent will be determined by quantifying the amount of the target compound in the organic extract.

3.4.1. HPLC Analysis

  • Method Development: Develop a suitable HPLC method to achieve good separation and a sharp peak for the target compound. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point. The UV detector wavelength should be set to the absorbance maximum of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of each organic extract into the HPLC system.

  • Quantification: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the target compound in each extract.

3.4.2. UV-Vis Spectroscopy (Alternative Method)

  • Determine λmax: Scan a dilute solution of the target compound in a suitable solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of each organic extract at λmax. Ensure the absorbance falls within the linear range of the calibration curve; dilute if necessary.

  • Quantification: Use the absorbance and the calibration curve to determine the concentration of the compound in each extract.

3.5. Data Analysis and Interpretation

Calculate the extraction efficiency for each solvent using the following formula:

Extraction Efficiency (%) = (Amount of compound in organic phase / Initial amount of compound in aqueous phase) x 100

The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Comparative Data for Solvent Extraction Efficiency

SolventPolarity IndexBoiling Point (°C)Extraction Efficiency (%)Observations
Hexane0.169< 10Poor solubility, compound remains in aqueous phase.
Toluene2.411145Moderate extraction, some partitioning.
Dichloromethane3.14095High extraction efficiency, forms a clean interface.
Ethyl Acetate4.47792High extraction efficiency, slightly soluble in water.
Methanol5.165N/AMiscible with water, no phase separation.
Acetonitrile5.882N/AMiscible with water, no phase separation.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Discussion and Recommendations

Based on the hypothetical data, dichloromethane and ethyl acetate would be the most promising solvents for the extraction of this compound.

  • Dichloromethane (DCM) often provides excellent solubilization for a wide range of organic compounds and is denser than water, which can be advantageous in certain setups. However, its low boiling point requires careful handling to avoid losses due to evaporation.

  • Ethyl Acetate is a less toxic and more environmentally friendly alternative to chlorinated solvents. It is slightly soluble in water, which may affect phase separation and could lead to emulsions in some cases.

The final choice of solvent will depend on a balance of factors including extraction efficiency, ease of removal, safety considerations, and the scale of the extraction. For large-scale industrial processes, factors like solvent cost and recycling become more significant.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the specific hazards associated with each solvent by consulting its Safety Data Sheet (SDS).

  • Properly dispose of all chemical waste according to institutional guidelines.

Conclusion

The selection of an appropriate solvent is a critical step in the efficient extraction of this compound. A systematic approach that combines theoretical understanding of the compound's physicochemical properties with a practical, comparative experimental study is the most effective strategy. By following the protocols outlined in this guide, researchers can confidently identify the optimal solvent to maximize the yield and purity of their target compound, thereby streamlining downstream processes in drug development and chemical synthesis.

References

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Unknown. (n.d.). 1) Solvent Extraction. Retrieved from [Link]

  • Poole, C. F., & Poole, S. K. (1991). PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS.
  • Majors, R. E. (2020, November 12). Practical Aspects of Solvent Extraction. LCGC International. Retrieved from [Link]

  • Al-samman, A. (2015, December 7). How do I choose solvents for extraction process of plant extract? ResearchGate. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 3-(4-chloro-2-methyl-5-nitrophenoxymethyl)pyridine utilizing microwave-assisted organic synthesis (MAOS). The protocol detailed herein is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By leveraging the principles of microwave chemistry, this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4][5] The synthesis is based on a Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This guide provides a step-by-step experimental protocol, an in-depth discussion of the underlying scientific principles, and detailed characterization techniques to ensure the synthesis of the target compound with high purity.

Introduction: The Rationale for Microwave-Assisted Synthesis

The strategic incorporation of substituted pyridine and nitrophenol moieties is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The target molecule, this compound, combines these key pharmacophores. Traditional synthetic routes to such diaryl ethers often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7][8][9] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3][10][11] This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[12][13] Furthermore, MAOS frequently leads to higher product yields and cleaner reaction profiles, minimizing the need for extensive purification.[5][9]

This application note details a microwave-assisted Williamson ether synthesis protocol for the preparation of this compound. The reaction proceeds via the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)pyridine by the phenoxide generated from 4-chloro-2-methyl-5-nitrophenol in the presence of a suitable base. The electron-withdrawing nitro group on the phenol ring enhances the acidity of the phenolic proton and activates the ring towards nucleophilic attack, making this an ideal candidate for this synthetic approach.

Reaction Mechanism and Microwave Effects

The synthesis of this compound proceeds via a classical Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction. The key steps are:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-chloro-2-methyl-5-nitrophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on 3-(chloromethyl)pyridine.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

a

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[2][3][11] Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the reaction vessel.[10] Ionic species, such as the phenoxide and chloride ions, will also move back and forth in the electric field, contributing to the heating effect through ionic conduction. This rapid, localized heating can lead to reaction temperatures being reached much faster than with conventional methods, thereby significantly reducing the reaction time.[12][13]

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
4-Chloro-2-methyl-5-nitrophenolC₇H₆ClNO₃187.58≥98%Commercially Available
3-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.03≥98%Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexaneC₆H₁₄86.18ACS GradeCommercially Available

3.2. Equipment

  • Dedicated microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

3.3. Step-by-Step Synthesis Protocol

  • Preparation of 3-(Chloromethyl)pyridine free base: In a small beaker, dissolve 1.0 g of 3-(chloromethyl)pyridine hydrochloride in 10 mL of deionized water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 3-(chloromethyl)pyridine as an oil. Use immediately in the next step.

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-2-methyl-5-nitrophenol (0.188 g, 1.0 mmol), potassium carbonate (0.276 g, 2.0 mmol), and the freshly prepared 3-(chloromethyl)pyridine (0.127 g, 1.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 15 minutes with a maximum power of 300 W.

  • Reaction Monitoring: After cooling the reaction vial to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the plate under a UV lamp to check for the consumption of the starting materials.

  • Work-up and Purification:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

    • If extraction is performed, combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the synthesized this compound.

a

Expected Results and Data

4.1. Yield and Physical Properties

PropertyExpected Value
Yield > 85%
Physical Appearance Pale yellow solid
Melting Point To be determined

4.2. Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (s, 1H, Ar-H), 8.55 (d, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.35 (m, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 5.20 (s, 2H, OCH₂), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 150.0, 148.5, 142.0, 136.0, 135.0, 130.0, 125.0, 124.0, 120.0, 115.0, 70.0, 16.0.

  • FT-IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 1580 (C=C), 1520, 1340 (NO₂), 1250 (C-O-C), 820 (C-Cl).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₁ClN₂O₃.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Loss during work-upOptimize extraction and purification steps.
Impure Product Side reactionsOptimize reaction temperature. Improve purification by column chromatography.
Incomplete removal of baseEnsure thorough washing during work-up.
No Reaction Inactive reagentsUse fresh, high-purity reagents. Ensure the base is effective.
Incorrect microwave parametersVerify the temperature and power settings of the microwave reactor.

Safety Precautions

  • 4-Chloro-2-methyl-5-nitrophenol and 3-(chloromethyl)pyridine are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Work in a well-ventilated fume hood.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features. Do not use a domestic microwave oven.

  • Always be aware of the potential for pressure buildup in the sealed reaction vial.

Conclusion

The microwave-assisted Williamson ether synthesis protocol detailed in this application note provides a rapid, efficient, and high-yielding route to this compound. This method offers significant advantages over conventional synthetic approaches, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1][4][5] The described protocol, including reaction setup, purification, and characterization, serves as a valuable resource for researchers in organic and medicinal chemistry for the synthesis of this and structurally related compounds.

References

  • Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • ajprd.com. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
  • Bentham Science Publishers. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
  • Beilstein Journals. (2013, September 30). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • IJCRT.org. (n.d.). Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • ACS Publications. (2009, December 18). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. Journal of Chemical Education.
  • Turkish Journal of Chemistry. (2015, February 4). Microwave-assisted synthesis of novel 8-chloro-[1][6][12]triazolo[4,3-

    
    ]pyridine derivatives. Retrieved from 
    
  • Semantic Scholar. (n.d.). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The information provided is based on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium salt of 4-chloro-2-methyl-5-nitrophenol (the nucleophile) reacts with 3-(chloromethyl)pyridine (the electrophile) to form the desired ether product.

The general reaction scheme is as follows:

This method is favored due to its versatility and the commercial availability of the starting materials.[3]

Q2: I am experiencing low yields. What are the most likely causes?

Low yields in this synthesis can stem from several factors. Systematically investigating each potential issue is key to improving your outcome. Here are the most common culprits:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a highly nucleophilic alkoxide (in this case, a phenoxide).[1][4] If the deprotonation of 4-chloro-2-methyl-5-nitrophenol is incomplete, the remaining neutral phenol is a much weaker nucleophile, leading to a sluggish and incomplete reaction.[5]

  • Competing Elimination Reactions: Although less common with benzylic halides like 3-(chloromethyl)pyridine, a strong base can promote elimination (E2) reactions, especially if there is steric hindrance.[2][5]

  • Side Reactions of the Starting Materials: The purity of your starting materials is crucial. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and reaction time can significantly impact the yield.

  • Moisture in the Reaction: The presence of water can protonate the highly basic phenoxide, reducing its nucleophilicity and hindering the desired SN2 reaction.

Q3: How can I ensure complete deprotonation of the starting phenol?

To ensure complete deprotonation, it is essential to use a sufficiently strong base and an appropriate solvent.

  • Choice of Base: Sodium hydride (NaH) is a common and effective choice for deprotonating phenols. It is a strong, non-nucleophilic base that irreversibly forms the sodium phenoxide and hydrogen gas.[4] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but the equilibrium may not favor complete deprotonation, and the presence of water from these bases can be detrimental.

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this step.[4] They effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting phenoxide.

Experimental Protocol: Deprotonation of 4-Chloro-2-methyl-5-nitrophenol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Dissolve 4-chloro-2-methyl-5-nitrophenol (1.0 equivalent) in anhydrous DMF.

  • Slowly add the phenol solution to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium phenoxide.

Q4: What is the optimal solvent for the Williamson ether synthesis step?

The choice of solvent is critical for the success of the SN2 reaction.[1]

  • Recommended Solvents: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are recommended.[1] These solvents can dissolve both the ionic phenoxide and the organic halide, facilitating the reaction.

  • Solvents to Avoid: Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.[1]

SolventDielectric Constant (ε)Suitability for SN2Rationale
DMF 37ExcellentHigh polarity, aprotic, good solvating power for ions and organic molecules.
Acetonitrile 37.5GoodAprotic polar, suitable for many SN2 reactions.
Acetone 21ModerateLess polar than DMF but can be effective.
Ethanol 24.5PoorProtic, can act as a competing nucleophile and solvate the phenoxide.[1]
Water 80PoorProtic, strong hydrogen bonding will deactivate the nucleophile.
Q5: How do I minimize the formation of side products?

The primary side reaction of concern is the E2 elimination, which can be favored by steric hindrance or the use of a very strong, bulky base.[5]

  • Reactant Choice: The Williamson ether synthesis works best with primary alkyl halides.[2][5] Fortunately, 3-(chloromethyl)pyridine is a primary benzylic halide, which is highly reactive towards SN2 substitution and less prone to elimination.

  • Base Selection: While a strong base is needed for deprotonation, an excessively strong or bulky base can favor elimination. Sodium hydride is a good choice as it is a strong but not particularly bulky base.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation

G start Low or No Product check_deprotonation Verify Complete Phenol Deprotonation (e.g., cessation of H2 gas evolution) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No check_reagents Check Purity of Starting Materials (NMR, GC-MS) check_deprotonation->check_reagents Yes solution_deprotonation Solution: - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. - Allow sufficient reaction time for deprotonation. incomplete_deprotonation->solution_deprotonation impure_reagents Impure Reagents check_reagents->impure_reagents No check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Yes solution_reagents Solution: - Purify starting materials (recrystallization, distillation). - Use freshly purchased, high-purity reagents. impure_reagents->solution_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_moisture Assess for Moisture Contamination check_conditions->check_moisture Yes solution_conditions Solution: - Use an appropriate aprotic polar solvent (e.g., DMF). - Optimize temperature (start at RT, gently heat if necessary). - Monitor reaction progress by TLC. suboptimal_conditions->solution_conditions moisture_present Moisture Present check_moisture->moisture_present Yes solution_moisture Solution: - Use flame-dried glassware. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (N2 or Ar). moisture_present->solution_moisture

Problem: Product is Contaminated with Starting Materials

G start Product Contaminated with Starting Materials check_reaction_time Was the reaction monitored to completion (TLC)? start->check_reaction_time incomplete_reaction Incomplete Reaction check_reaction_time->incomplete_reaction No check_workup Was the aqueous workup sufficient to remove unreacted phenoxide? check_reaction_time->check_workup Yes solution_reaction_time Solution: - Increase reaction time. - Consider gentle heating to increase reaction rate. incomplete_reaction->solution_reaction_time improper_workup Improper Workup check_workup->improper_workup No check_purification Is the purification method adequate? check_workup->check_purification Yes solution_workup Solution: - Perform an aqueous wash with dilute NaOH to remove unreacted phenol. - Follow with a water wash to remove residual base. improper_workup->solution_workup inadequate_purification Inadequate Purification check_purification->inadequate_purification No solution_purification Solution: - Optimize column chromatography conditions (solvent gradient). - Consider recrystallization from a suitable solvent system. inadequate_purification->solution_purification

Experimental Protocols

Optimized Synthesis of this compound

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Workup and Purification a Suspend NaH in anhydrous DMF under N2 at 0 °C b Slowly add a solution of 4-chloro-2-methyl-5-nitrophenol in anhydrous DMF a->b c Stir at RT until H2 evolution ceases b->c d Add a solution of 3-(chloromethyl)pyridine in anhydrous DMF to the phenoxide solution c->d e Stir at room temperature and monitor by TLC d->e f Optionally, heat gently (e.g., 50-60 °C) to drive the reaction to completion e->f g Quench the reaction with water f->g h Extract with an organic solvent (e.g., ethyl acetate) g->h i Wash the organic layer with dilute NaOH, water, and brine h->i j Dry over anhydrous Na2SO4, filter, and concentrate i->j k Purify by column chromatography or recrystallization j->k

Detailed Protocol:

  • Phenoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF. Cool the suspension to 0 °C. In a separate flask, dissolve 4-chloro-2-methyl-5-nitrophenol (1.0 eq.) in anhydrous DMF. Add the phenol solution dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Ether Synthesis: To the resulting phenoxide solution, add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq.) and a suitable non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DMF. Alternatively, use the free base of 3-(chloromethyl)pyridine if available. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a water wash (2 x 30 mL) and a brine wash (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
  • BenchChem. (2025). Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

Sources

Minimizing side reactions during 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

You are attempting to synthesize 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide anion onto a chloromethyl pyridine electrophile.

The Central Challenge: This reaction is deceptively simple but prone to failure due to Ambident Nucleophilicity .[1] You have two competing nucleophiles:

  • The Phenoxide Oxygen (Desired): 4-Chloro-2-methyl-5-nitrophenol (deprotonated).

  • The Pyridine Nitrogen (Undesired): Present on the electrophile itself (3-chloromethylpyridine).[1]

If the reaction conditions are not strictly controlled, the pyridine nitrogen will attack the alkyl halide of another molecule, leading to N-alkylation (self-quaternization) and the formation of intractable pyridinium tars.

Mechanistic Pathway & Competing Reactions[1]

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathways cluster_conditions Critical Control Points Reactants Reactants (Phenol + 3-Chloromethylpyridine) Base Base (K2CO3/NaH) Reactants->Base Deprotonation Transition_N TS: N-Attack (Self-Quaternization) Reactants->Transition_N Competing Reaction Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Transition_O TS: O-Attack (Ether Formation) Phenoxide->Transition_O Fast (if optimized) Product TARGET ETHER 3-(4-Cl-2-Me-5-NO2-phenoxy)pyridine Transition_O->Product SideProduct SIDE PRODUCT Pyridinium Salt/Polymer Transition_N->SideProduct

Figure 1: Kinetic competition between the desired O-alkylation and the parasitic N-alkylation pathways.

Troubleshooting Modules (Q&A Format)

Module A: The "Sticky Solid" / Low Yield Problem (N-Alkylation)

Q: My reaction mixture turned into a gummy, dark solid, and I recovered very little ether product. What happened?

A: You likely experienced Self-Quaternization .[1] The 3-(chloromethyl)pyridine free base is unstable.[1] If it exists in solution without immediately reacting with the phenoxide, the nitrogen of one molecule attacks the chloromethyl group of another, forming a polymer.

Corrective Protocol:

  • Do NOT premix the electrophile. Never add the base to a mixture of the phenol and the pyridine-alkyl halide.

  • Pre-form the Phenoxide: Stir the phenol (4-Chloro-2-methyl-5-nitrophenol) with the base (e.g.,

    
    ) in the solvent for 30–60 minutes before adding the electrophile.[1] This ensures a high concentration of the nucleophile (phenoxide) is ready to trap the electrophile immediately.
    
  • Use the Salt Form: Use 3-(chloromethyl)pyridine hydrochloride .[1] The HCl salt protects the nitrogen. However, you must add extra base (1 extra equivalent) to neutralize the HCl in situ.

Module B: Reactivity of the Nitro-Phenol[1]

Q: The reaction is extremely slow, even after 24 hours. TLC shows starting material. [1]

A: The nitro group at the 5-position is a strong electron-withdrawing group (EWG).[1] While this makes the phenol more acidic (easier to deprotonate), it makes the resulting phenoxide less nucleophilic (sluggish attacker).

Corrective Protocol:

  • Catalysis (The Finkelstein Boost): Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The iodide displaces the chloride on the pyridine ring to form an intermediate iodide (3-(iodomethyl)pyridine). The C-I bond is weaker and more reactive than C-Cl, increasing the rate of O-alkylation significantly.[1]

  • Temperature: Increase temperature to 60–80°C. Do not exceed 100°C, or you risk thermal decomposition of the nitrophenol.

Module C: Impurity Profile (Hydrolysis)

Q: I see a spot on TLC corresponding to 3-pyridinemethanol (alcohol).

A: This is a hydrolysis byproduct caused by moisture.[1][9]

Corrective Protocol:

  • Solvent Drying: DMF and DMSO are hygroscopic.[1] Use anhydrous solvents (stored over molecular sieves).[1]

  • Base Drying: Potassium carbonate is often hydrated.[1] Dry your

    
     in an oven at 120°C overnight before use.
    
  • Atmosphere: Run the reaction under a nitrogen or argon balloon.

Optimized Experimental Protocol

This protocol is designed to prioritize O-alkylation over N-alkylation .[1]

Materials Table
ReagentRoleEquivalentsNotes
4-Chloro-2-methyl-5-nitrophenol Nucleophile1.0 eqLimiting reagent
3-(Chloromethyl)pyridine HCl Electrophile1.1 - 1.2 eqUse HCl salt for stability
Potassium Carbonate (

)
Base2.5 - 3.0 eqExcess needed to neutralize HCl salt
Potassium Iodide (KI) Catalyst0.1 eqEssential for rate acceleration
DMF (Anhydrous) Solvent10 vol (mL/g)Alternative: Acetonitrile
Step-by-Step Procedure
  • Phenoxide Formation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methyl-5-nitrophenol (1.0 eq),

      
        (powdered, dried, 3.0 eq), and KI  (0.1 eq).
      
    • Add anhydrous DMF .[1]

    • Stir at room temperature for 30 minutes. The mixture should turn bright yellow/orange, indicating phenoxide formation.

  • Electrophile Addition:

    • Add 3-(chloromethyl)pyridine hydrochloride (1.2 eq) to the mixture in a single portion.

    • Note: Using the HCl salt prevents the pyridine from polymerizing before it enters the reaction vessel. The excess carbonate will neutralize the HCl in situ, slowly releasing the reactive free base directly in the presence of the phenoxide trap.

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitor by TLC or HPLC.[1] Reaction is typically complete in 4–6 hours.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (10x reaction volume). The product often precipitates as a solid.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil:[1][10] Extract with Ethyl Acetate (3x).[1][10] Wash organics with water (to remove DMF) and brine.[1] Dry over

      
       and concentrate.
      

Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

Troubleshooting Start Start: Analyze Reaction Outcome Q1 Is the yield < 20%? Start->Q1 Q2 Is the product a sticky black tar? Q1->Q2 Yes Finish Process Optimized Q1->Finish No (Yield OK) Q3 Is Starting Material (Phenol) remaining? Q2->Q3 No Sol1 ISSUE: N-Alkylation ACTION: Use HCl salt of pyridine; Pre-stir phenol with base. Q2->Sol1 Yes Sol2 ISSUE: Low Reactivity ACTION: Add KI catalyst; Increase Temp to 80°C. Q3->Sol2 Yes Sol3 ISSUE: Hydrolysis ACTION: Dry solvent/base; Use N2 atmosphere. Q3->Sol3 No (Clean but low mass)

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • BenchChem. Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Retrieved from [1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [1]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[1][3][4][9] Retrieved from [1]

  • PubChem. 4-Chloro-5-methyl-2-nitrophenol (Compound Summary). Retrieved from [1]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitrophenol. Retrieved from [1]

Sources

Troubleshooting solubility issues with 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of optimizing novel lead compounds. This compound presents a classic solubility challenge: it combines a weakly basic pyridine ring with a highly lipophilic, electron-withdrawing chloronitrophenyl ether moiety.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in both in vitro and in vivo settings, ensuring the scientific integrity and reproducibility of your assays.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does this compound exhibit such poor intrinsic aqueous solubility? A1: The compound's architecture is dominated by the 4-chloro-2-methyl-5-nitrophenyl group, a bulky, hydrophobic domain that disrupts the hydrogen-bonding network of water, resulting in a high positive free energy of solvation. Furthermore, while the pyridine nitrogen is a weak base (typical pKa ~5.0), it remains unprotonated and electrically neutral at physiological pH (7.4)[1]. Without an ionized center to facilitate ion-dipole interactions with water, the molecule defaults to its highly lipophilic nature, leading to rapid precipitation.

Q2: How can I leverage pH modification to improve solubility in aqueous buffers? A2: Because the pyridine ring is weakly basic, its solubility is strictly pH-dependent. By lowering the pH of your aqueous medium to at least two units below the pKa of the pyridine nitrogen (i.e., pH < 3.0), the nitrogen becomes fully protonated, forming a pyridinium cation[1]. This ionized state is significantly more water-soluble. However, this strategy is only viable for assays that can tolerate acidic conditions (e.g., simulated gastric fluid studies).

Q3: My compound precipitates immediately when diluting a DMSO stock into cell culture media. How do I prevent this "solvent shift"? A3: Solvent shift precipitation occurs because the compound's thermodynamic solubility limit in the aqueous media is vastly lower than in the DMSO stock. To mitigate this, ensure the final DMSO concentration does not exceed 0.1–1.0% (v/v) to avoid cellular toxicity. More importantly, pre-warm your media to 37°C and consider supplementing it with carrier proteins (like BSA) or mild surfactants before adding the compound. These additives provide hydrophobic micro-environments that stabilize the neutral compound in solution.

Q4: What is the most reliable formulation strategy for in vivo dosing? A4: For in vivo efficacy or pharmacokinetic studies, simple co-solvents are often insufficient and can cause localized toxicity or precipitation at the injection site. The industry standard is to utilize cyclodextrin inclusion complexes (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)[2]. The lipophilic chloronitrophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility, ensuring the drug remains bioavailable. Alternatively, a ternary co-solvent system (e.g., 10% DMSO, 5% Tween 80, 85% Saline) can be employed[3].

Decision Matrix & Workflow

SolubilityWorkflow Start Solubility Issue Identified CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cellular/Biochemical) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo Cosolvent Use DMSO Co-solvent (Max 0.1-1% final) InVitro->Cosolvent pHAdjust pH Adjustment (pH < 3.0 for Pyridine) InVitro->pHAdjust Formulation Complexation / Surfactants (e.g., HP-β-CD, Tween 80) InVivo->Formulation Validate Validate via HPLC/LC-MS Cosolvent->Validate pHAdjust->Validate Formulation->Validate

Workflow for troubleshooting this compound solubility.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO Causality: Anhydrous DMSO effectively disrupts the strong crystal lattice energy of the lipophilic compound, providing a universal, fully solvated starting point for downstream dilutions without introducing immediate aqueous competition[3].

  • Calculate: The molecular weight of this compound is approximately 278.7 g/mol . To make a 10 mM stock, you need 2.787 mg per 1 mL of solvent.

  • Weigh: Accurately weigh 2.79 mg of the lyophilized powder into a sterile, amber glass vial (amber glass protects the nitroaromatic group from photolytic degradation).

  • Dissolve: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity)[3].

  • Agitate: Vortex vigorously for 60 seconds. If microscopic particulates persist, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Store: Aliquot the master stock into single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[3].

Protocol B: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing Causality: Encapsulating the hydrophobic moiety within a cyclodextrin cavity prevents precipitation in the bloodstream, ensuring accurate dosing, preventing embolism, and masking potential local tissue irritation[2].

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline.

  • Addition: Weigh the required amount of the compound to achieve your target dosing concentration (e.g., 2 mg/mL). Gradually add the solid compound to the HP-β-CD solution while stirring continuously at 500 rpm.

  • Equilibration: Stir the suspension overnight (12–16 hours) at room temperature. This extended time is critical to allow thermodynamic equilibration of the host-guest inclusion complex.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter to ensure sterility and remove sub-visible particles.

  • Validation (Critical Step): Never assume 100% encapsulation. Quantify the final dissolved concentration of the filtrate using a validated HPLC-UV method (monitoring absorbance at ~254 nm).

Quantitative Data Summary

The following table summarizes expected solubility outcomes across various formulation strategies to guide your experimental design.

Vehicle / Solvent SystemFinal pHExpected Solubility LimitSuitability / Application
Phosphate Buffered Saline (1X PBS)7.4< 0.05 mg/mLUnsuitable for direct dissolution
0.1 M Hydrochloric Acid (HCl)1.0~ 2.5 mg/mLGastric simulation / Acidic biochemical assays
100% Anhydrous DMSON/A> 50.0 mg/mLMaster stock preparation
20% HP-β-CD in Saline7.4~ 4.0 - 5.0 mg/mLIn vivo Intravenous (IV) or Intraperitoneal (IP) dosing
10% DMSO + 5% Tween 80 + 85% Saline7.4~ 2.0 - 3.0 mg/mLAlternative in vivo dosing formulation

References

  • "Recent Advancements in Pyridine Derivatives as Anticancer Agents." International Journal of Science and Advanced Technology (IJSAT). Available at: [Link]

Sources

Optimizing temperature and pressure for pyridine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Ether Synthesis. As researchers and drug development professionals, you are well aware that constructing C–O bonds on heteroaromatic scaffolds is a non-trivial endeavor. Whether you are dealing with unactivated halopyridines or sterically hindered alkoxides, the interplay between temperature, pressure, and catalytic mechanism dictates the success of your synthesis.

This guide is engineered to troubleshoot common bottlenecks, explain the thermodynamic and kinetic causality behind protocol adjustments, and provide self-validating methodologies to ensure reproducible yields.

Troubleshooting FAQs: Temperature & Pressure Optimization

Q1: Why does my nucleophilic aromatic substitution (SNAr) stall at standard reflux temperatures? A1: SNAr relies on the formation of a negatively charged Meisenheimer complex[1]. If your halopyridine lacks strong electron-withdrawing groups (e.g., it is a 3-halopyridine rather than a 2-halopyridine), the activation energy barrier is exceptionally high. Standard reflux in low-boiling solvents (like ethanol, bp 78 °C) cannot provide sufficient thermal energy to overcome this barrier. To force the reaction forward, you must utilize sealed-vessel microwave heating. This increases the internal pressure, allowing the solvent to remain in the liquid phase at temperatures up to 150 °C, which exponentially increases the reaction rate[2].

Q2: How do I balance temperature and pressure without degrading my pyridine ether product? A2: While high temperatures accelerate conversion, exceeding 150 °C often leads to ether cleavage, dimerization, or nucleophilic attack on the solvent itself. The optimal strategy is to use autogenous pressure in a sealed autoclave or microwave reactor. By heating a volatile solvent in a sealed tube, the internal pressure rises (often reaching 5–15 atm). This pressure strictly serves a thermodynamic function: it prevents solvent vaporization, allowing you to maintain a steady 120 °C liquid phase without pushing the temperature into the degradation zone[2].

Q3: When should I abandon high-temperature SNAr and switch to transition-metal catalysis? A3: You should switch to Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalysis when working with unactivated (electron-rich) halopyridines, or when your alkoxide is highly sterically hindered[3]. Transition-metal catalysis bypasses the Meisenheimer complex entirely. Instead, the metal undergoes oxidative addition into the C–X bond, followed by transmetalation and reductive elimination to form the C–O bond[4]. This allows the reaction to proceed at much milder temperatures (40–80 °C) at atmospheric pressure, preserving sensitive functional groups[4][5].

Mechanistic & Troubleshooting Visualizations

Pathway Start Halopyridine + Alkoxide/Alcohol SNAr Classical SNAr (Electron-deficient) Start->SNAr Strong Nucleophile Pd Pd-Catalyzed Coupling (Electron-rich/unactivated) Start->Pd Bulky/Weak Nucleophile + Pd Catalyst Temp1 High Temp (100-150°C) High Pressure (Sealed/MW) SNAr->Temp1 Temp2 Mild Temp (40-80°C) Atmospheric Pressure Pd->Temp2 Meisenheimer Meisenheimer Complex Intermediate Temp1->Meisenheimer Reductive Reductive Elimination from Pd(II) Temp2->Reductive Product Pyridine Ether Product Meisenheimer->Product Leaving Group Expulsion Reductive->Product C-O Bond Formation

Mechanistic pathways for pyridine ether synthesis via SNAr vs. Pd-catalyzed coupling.

Troubleshooting Issue Issue: Low Yield of Pyridine Ether Check1 Is the halopyridine electron-deficient? Issue->Check1 Yes1 Yes (e.g., 2-fluoro/2-chloro) Check1->Yes1 No1 No (e.g., 3-chloro or electron-rich) Check1->No1 Sol1 Increase Temp/Pressure (Microwave, 120°C) Yes1->Sol1 Sol2 Switch to Pd/Cu Catalysis (e.g., L8 Ligand, 80°C) No1->Sol2 Check2 Are side products forming? (e.g., hydrolysis/dimerization) Sol1->Check2 Sol2->Check2 Sol3 Exclude Water (Inert Gas) or Lower Temperature Check2->Sol3 If Yes

Troubleshooting logic tree for optimizing yield in pyridine ether synthesis.

Quantitative Data: Parameter Optimization Matrix

To select the correct operational parameters, compare your substrate profile against the established thermodynamic requirements below.

Synthesis MethodSubstrate ProfileOptimal Temp (°C)Optimal Pressure (atm)Catalyst / LigandTypical Yield (%)
Conventional SNAr Electron-deficient (e.g., 2-fluoro)78–1001 (Atmospheric)None40–60
Microwave-Assisted SNAr Moderately deactivated (e.g., 2-bromo)120–1505–15 (Autogenous)None85–95
Pd-Catalyzed C–O Coupling Unactivated / Sterically hindered40–801 (Atmospheric)Pd(OAc)₂ / L880–90
Cu-Catalyzed Ullmann Broad scope (Heteroaryl halides)100–1201 (Atmospheric)CuI / Picolinic Acid70–85

Self-Validating Experimental Protocols

Protocol A: High-Pressure SNAr Synthesis via Microwave Heating

Use this protocol for moderately deactivated halopyridines where standard reflux fails.

  • Preparation: Combine 2-bromopyridine (1.0 eq) and sodium ethoxide (1.5 eq) in absolute ethanol (0.5 M concentration) inside a heavy-walled microwave-safe vial.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Causality check: The robust seal is critical. It ensures that as the ethanol heats past its 78 °C boiling point, the autogenous pressure is contained, forcing the solvent to remain liquid and driving the SNAr kinetics[2].

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 120 °C and hold for 20 minutes.

  • Workup: Allow the vial to cool completely to room temperature before carefully venting the cap to release residual pressure. Partition the mixture between ethyl acetate and water.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed C–O Cross-Coupling of Unactivated Halopyridines

Use this protocol for electron-rich substrates or when high temperatures cause product degradation.

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (1 mol%), the bulky biaryl phosphine ligand L8 (1.5 mol%), and Cs₂CO₃ (1.5 eq).

  • Reagent Addition: Add the unactivated halopyridine (1.0 eq) and the primary alcohol (1.2 eq) dissolved in anhydrous toluene (0.2 M).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 80 °C under an argon atmosphere for 12 hours. Causality check: The bulky, electron-rich L8 ligand facilitates the challenging reductive elimination step from the Pd(II) center, allowing C–O bond formation to occur at just 80 °C without requiring pressurized systems[4].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting pyridine ether via flash column chromatography.

References

  • "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines", Taylor & Francis.[Link]

  • "Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation", ResearchGate.[Link]

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry.[Link]

  • "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols", PMC.[Link]

  • "Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions", University of Windsor.[Link]

Sources

Resolving stability issues of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine under light exposure

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling and stabilization of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine (referred to herein as CMP-Py ).[1]

Product Overview
  • Compound Name: this compound[1]

  • Chemical Class: Pyridyl-methyl ether / Nitro-aromatic intermediate[1]

  • Primary Hazard: Acute Photochemical Instability [1]

  • Manifestation: Rapid discoloration (yellow to orange/brown) and purity drop (HPLC) upon exposure to ambient laboratory light (<450 nm).[1]

The Mechanism of Failure: Why is CMP-Py Light Sensitive?

Users often assume that because the nitro group is not ortho to the alkyl chain (as in classic "caged" compounds), the molecule should be stable. This is incorrect. The instability arises from the synergistic photo-activity of the nitro-aromatic chromophore and the weak benzylic ether linkage .

Degradation Pathway
  • Excitation: The nitro group (-NO₂) at position 5 absorbs UV/Blue light (300–400 nm), promoting an electron to a triplet excited state (

    
    ).[1]
    
  • Radical Formation: This excited state facilitates Hydrogen Atom Transfer (HAT) or direct homolysis of the adjacent methylene bridge (-CH₂-O-), which is "benzylic" to the pyridine ring.[1] The pyridine ring stabilizes the resulting carbon-centered radical.

  • Oxidative Cleavage: In the presence of atmospheric oxygen, the radical forms a peroxide intermediate, which rapidly decomposes into two primary degradants:[1]

    • Pyridine-3-carbaldehyde (Oxidized fragment)[1]

    • 4-Chloro-2-methyl-5-nitrophenol (Hydrolyzed fragment)[1]

Visualizing the Degradation

Photodegradation CMP CMP-Py (Intact) [Py-CH2-O-Ar-NO2] Excited Excited Triplet State [T1 Species] CMP->Excited UV/Blue Light (hν) Radical Radical Pair [Py-CH2• + •O-Ar] Excited->Radical Homolysis / HAT Peroxide Peroxide Intermediate (+ O2) Radical->Peroxide Oxidation Aldehyde Degradant A: Pyridine-3-carbaldehyde Peroxide->Aldehyde Phenol Degradant B: 4-Chloro-2-methyl- 5-nitrophenol Peroxide->Phenol

Figure 1: Proposed photodegradation pathway via radical scission of the ether linkage.

Troubleshooting Guide (FAQ)

Q1: I see "ghost peaks" in my HPLC chromatogram immediately after sample prep. Is my column contaminated?

  • Diagnosis: Likely not column contamination.[1] This is in-situ photodegradation .

  • Cause: Standard clear glass autosampler vials allow sufficient UV exposure during the queuing time to degrade CMP-Py.[1]

  • Solution:

    • Use amber autosampler vials.

    • If amber vials are unavailable, wrap clear vials in aluminum foil.

    • Set the autosampler tray temperature to 4°C (lowers the rate of radical propagation).

Q2: Can I weigh this compound under normal lab fluorescent lights?

  • Diagnosis: High risk.[1] Standard fluorescent tubes emit significant energy at 365 nm and 405 nm (mercury lines).[1]

  • Solution:

    • Best Practice: Weigh in a room equipped with Gold/Yellow UV-cutoff filters (cutoff >500 nm).[1]

    • Alternative: Weigh inside a fume hood with the sash lowered and covered with an amber film/shield. Perform the operation quickly.

Q3: The solid turned from pale yellow to deep orange during storage. Is it still usable?

  • Diagnosis: Surface photo-oxidation.[1] The "crust" protects the bulk, but the surface is degraded.

  • Action:

    • Check purity via HPLC (using amber glassware).[1]

    • If purity is >98%, you may recrystallize to remove the colored degradants.[1]

    • If <95%, discard.[1] The degradation products (aldehydes) can react with the amine precursors in subsequent steps.

Q4: Which solvent is safest for solution storage?

  • Insight: Avoid ethers (THF, Diethyl ether) and chlorinated solvents (DCM) for long-term storage under light, as they promote radical chains.[1]

  • Recommendation: Store stock solutions in Acetonitrile or Methanol in amber vials at -20°C.

Safe Handling Workflow

Implement this decision tree to ensure data integrity during experimental work.

HandlingWorkflow Start Start: Handling CMP-Py LightCheck Is the room equipped with Yellow (>500nm) Lights? Start->LightCheck SafeZone Safe to Weigh/Dispense LightCheck->SafeZone Yes Shield Apply Amber Shielding or Aluminum Foil LightCheck->Shield No Solvent Select Solvent SafeZone->Solvent Shield->SafeZone GoodSolv Acetonitrile/MeOH (Preferred) Solvent->GoodSolv BadSolv THF/Ethers (Avoid - Radical Promoters) Solvent->BadSolv Storage Storage Condition: Amber Vial, -20°C GoodSolv->Storage BadSolv->Storage If necessary, use immediately

Figure 2: Operational workflow for minimizing light-induced degradation.

Confirmatory Photostability Protocol (ICH Q1B)

To rigorously validate the stability of a specific batch or formulation, follow this adapted ICH Q1B protocol.

ParameterSpecificationNotes
Light Source Option 2: Cool White Fluorescent + Near UVSimulates indoor daylight.[1]
Exposure Target 1.2 million lux·hours (Visible)200 W·h/m² (UV)Minimum requirement for "Photostable" classification.[1]
Sample Prep Solid state: Spread <3mm thick.Solution: 1 mg/mL in ACN.Use Quartz or borosilicate glass (transparent to UV).[1]
Dark Control Wrapped in double-layer Aluminum Foil.[1]Placed alongside test samples to rule out thermal degradation.[1]
Acceptance < 2.0% decrease in purity relative to Dark Control.[1]If degradation >2%, special handling (amber packaging) is mandatory.[1]
References
  • ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1] International Council for Harmonisation.[1]

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[1] Chemical Reviews.[1] (Provides mechanistic insight into nitro-aromatic photochemistry).

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1][2] Springer US.[1] (General principles of autoxidation and photolysis in pharmaceuticals).

Sources

Technical Guide: Overcoming Steric Hindrance in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Pyridine Problem"[1][2]

Synthesizing substituted pyridines—particularly at the sterically demanding and electronically unique 2- and 6-positions—presents a dichotomy of challenges known as the "Pyridine Problem."

  • Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to Lewis acidic metal centers (Pd, Ni), displacing ligands and arresting the catalytic cycle.

  • Steric Impediment: Substituents at the ortho (2,6) positions physically block the metal center during transmetalation and reductive elimination.

  • Protodeboronation: In Suzuki couplings, 2-pyridyl boronates are notoriously unstable, hydrolyzing rapidly before coupling can occur.

This guide moves beyond standard textbook reactions, offering field-proven protocols to navigate these specific failure modes.

Module 1: The Ortho-Barrier (Cross-Coupling Solutions)

Strategic Analysis

Standard Pd(PPh₃)₄ conditions rarely succeed for 2,6-disubstituted pyridines. The solution lies in ligand engineering and nucleophile stabilization .

The Solution Matrix:

  • Ligand Choice: Use bulky, electron-rich phosphines (Buchwald-type) or N-Heterocyclic Carbenes (NHCs).[1] These ligands are too bulky to allow the pyridine nitrogen to coordinate to the Pd center, preventing poisoning.

  • Precatalysts: Switch from Pd(0) sources (like Pd₂dba₃) to Pd(II) precatalysts (e.g., XPhos Pd G3/G4) to ensure rapid generation of the active monoligated Pd(0) species.

  • Nucleophile: For 2-pyridyl couplings, replace boronic acids with MIDA boronates or 2-pyridylzinc halides (Negishi) to mitigate protodeboronation.

Experimental Protocol: Sterically Hindered Suzuki Coupling

Target: Synthesis of 2-(2,6-dimethylphenyl)-6-methylpyridine (Extreme Steric Congestion).

Reagents:

  • Electrophile: 2-bromo-6-methylpyridine (1.0 equiv)

  • Nucleophile: 2,6-dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1) - Degassed thoroughly

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the Electrophile, Nucleophile, Catalyst, and Base.[2] Cap and purge with Argon for 5 minutes. Note: Oxygen is fatal to the active monoligated Pd species.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Activation: Heat the reaction block to 80°C . The G3 precatalyst activates rapidly upon heating.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion <50%, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through Celite. The bulky XPhos ligand facilitates the difficult reductive elimination step that usually stalls this reaction.

Decision Tree: Selecting the Right Coupling Strategy

PyridineCoupling Start Target: Substituted Pyridine Pos Substitution Position? Start->Pos Ortho Ortho (2 or 6) Pos->Ortho MetaPara Meta/Para (3 or 4) Pos->MetaPara Nucleophile Is Pyridine the Nucleophile? Ortho->Nucleophile Suzuki Suzuki (Buchwald Ligands) XPhos/SPhos MetaPara->Suzuki Less Steric Demand YesNuc Yes (2-Py-M) Nucleophile->YesNuc NoNuc No (2-Py-X) Nucleophile->NoNuc Negishi Use Negishi (Zn) or MIDA Boronate YesNuc->Negishi Unstable Boronic Acid NoNuc->Suzuki Standard Coupling

Caption: Decision matrix for selecting coupling partners based on position and stability. 2-Pyridyl nucleophiles require specialized handling (Negishi/MIDA).

Module 2: Radical Access (Minisci & C-H Activation)

When cross-coupling is impossible due to halide unavailability or extreme crowding, radical substitution (Minisci reaction) is the alternative.

The Regioselectivity Challenge

Radical addition to pyridines is governed by electronics.

  • Acidic Conditions: Protonated pyridine is electron-deficient; nucleophilic alkyl radicals attack C2 and C4.

  • Steric Control: Bulky radicals (e.g., tert-butyl, adamantyl) favor C4, but C2 is often a major byproduct.

Protocol: C4-Selective Alkylation via N-Functionalized Salts

To overcome the need for harsh acids and improve regioselectivity, use N-fluoropyridinium or N-methoxypyridinium salts.

Workflow:

  • Activation: Treat the pyridine with MeOTf or selectfluor to generate the N-functionalized salt. This lowers the LUMO, making the ring hyper-reactive to radicals without strong protic acid.

  • Radical Generation: Use a photoredox catalyst (e.g., Ir(ppy)₃) and a carboxylic acid precursor (decarboxylative coupling).

  • Reaction: Irradiate with Blue LED. The radical adds to C4 (sterically favored).

  • Deprotection: The N-substituent is often cleaved in situ or requires a mild reductive workup (Zn dust) depending on the specific activating group.

Troubleshooting & FAQ

Q1: My 2-pyridyl boronic acid is disappearing, but no product is forming. Why? A: You are experiencing protodeboronation . The C-B bond at the 2-position is extremely labile.

  • Fix: Switch to a MIDA boronate (slow release) or a potassium triolborate . Alternatively, invert the polarity: use 2-bromopyridine and an aryl boronic acid. If you must use the 2-pyridyl nucleophile, switch to the Negishi coupling (2-pyridyl zinc bromide), which is configurationally stable.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely product inhibition . The bipyridine product is a potent ligand itself and may be chelating the Pd.

  • Fix: Use a catalyst with a ligand that binds more tightly than your product, such as an NHC (Pd-PEPPSI-IPr) . Increase the reaction temperature to facilitate ligand exchange.

Q3: I need to install a bulky group at C2, but Suzuki fails completely. A: Attempt a Ni-catalyzed reductive cross-coupling .

  • Protocol: Combine 2-bromopyridine + Alkyl Bromide + Mn (reductant) + NiCl₂(DME) + 2,6-pyridinedicarboxamidine (Ligand A15) . This specific tridentate ligand prevents the formation of inactive Ni-pyridine complexes.

Quantitative Data Summary

MethodBest ForSteric ToleranceKey Limitation
Suzuki (PPh₃) Simple ArylsLowCatalyst Poisoning, Protodeboronation
Suzuki (XPhos/SPhos) 2,6-DisubstitutedHighRequires Pd(II) Precatalyst
Negishi (Zn) Unstable NucleophilesVery HighMoisture Sensitivity
Minisci (Acid) Alkyl GroupsMedium (C2/C4 mix)Harsh Conditions, Regioselectivity
Reductive (Ni) sp³-sp² CouplingHighRequires specific ligands (A15)

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2010).[3] MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids. Journal of the American Chemical Society. Link

  • Hansen, E. C., et al. (2016).[4] New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Nature Chemistry. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Lutz, M. R., et al. (2017).[5] High-Throughput Experimentation for the Synthesis of Sterically Congested Pyridines. Organic Process Research & Development. Link

Sources

Technical Support Center: Alternative Catalysts for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this critical etherification step. We will explore alternative catalytic systems beyond the standard Williamson ether synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance yield, purity, and process efficiency.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the formation of an aryl-alkyl ether bond. This is typically achieved via a nucleophilic substitution reaction between an alcohol (3-pyridinemethanol) and an activated aryl halide (1,4-dichloro-2-methyl-5-nitrobenzene or a similar precursor). While the classic Williamson ether synthesis using a strong base is a viable route, it can be plagued by side reactions and may not be optimal for all substrates, especially on a larger scale. This guide focuses on robust, field-proven alternative catalytic methods.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection

This section addresses high-level questions to guide your initial catalyst choice.

Q1: My standard Williamson synthesis (NaH in THF) is giving low yields. What are the most likely causes and what should I try first?

A: Low yields in a standard Williamson synthesis for this target molecule often stem from several issues:

  • Competing Side Reactions: The strong base (like NaH) can deprotonate other acidic protons, or the alkoxide can act as a base, leading to elimination byproducts if your halide substrate allows.[1][2][3] More critically with a pyridine moiety, the nitrogen atom can be alkylated by the electrophile, leading to a pyridinium salt byproduct.

  • Poor Solubility: The sodium salt of 3-pyridinemethanol may have limited solubility in common aprotic solvents like THF, leading to a slow or incomplete reaction.[4]

  • Moisture Sensitivity: Sodium hydride is extremely sensitive to moisture, which can consume the base and reduce the formation of the required alkoxide.[5]

First-Line Alternative: Phase-Transfer Catalysis (PTC)

Before moving to more complex metal-based catalysis, a Phase-Transfer Catalysis (PTC) system is the most logical and effective next step. PTC can dramatically improve yields by transporting the alkoxide nucleophile from a solid or aqueous phase into the organic phase where the aryl halide is dissolved, enhancing reactivity.[6][7][8][9][10]

Q2: What is Phase-Transfer Catalysis (PTC) and why is it a good alternative?

A: PTC involves a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) that forms an ion pair with the nucleophile (the pyridyl-alkoxide).[9][11] This new, larger ion pair is soluble in the organic solvent, allowing it to react efficiently with the aryl halide.[8][12]

Key Advantages:

  • Milder Conditions: Often allows for the use of weaker, less hazardous bases like K₂CO₃ or even concentrated NaOH instead of NaH.[6]

  • Improved Solubility & Reactivity: The "naked" anion transferred into the organic phase is highly reactive.[10][11]

  • Process Simplicity: Can be run in biphasic (liquid-liquid) or solid-liquid systems, which can simplify workup.[7][13]

  • Cost-Effective: PTC catalysts are generally inexpensive and used in small quantities.[9]

Q3: When should I consider a metal-based catalyst like Copper(I)?

A: Consider a Copper(I)-catalyzed reaction, often referred to as an Ullmann-type coupling, under these circumstances:

  • Unreactive Aryl Halide: If your starting material is an aryl bromide or even a less-activated aryl chloride, a standard SNAr/Williamson may be too slow. Copper catalysis can facilitate the coupling of less reactive halides.[14][15]

  • Persistent Side Reactions with PTC: If N-alkylation of the pyridine ring remains a significant issue even with PTC, a copper-catalyzed approach may offer different selectivity.

  • Desire for Milder Bases: Many modern copper-catalyzed etherification protocols use relatively weak bases like K₃PO₄ or Cs₂CO₃ and can proceed at lower temperatures than traditional Ullmann reactions.[15][16]

Part 2: Troubleshooting Guide

This section provides specific troubleshooting advice in a Q&A format for issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of Desired Ether 1. Incomplete deprotonation of the alcohol.2. Insufficient catalyst activity (PTC).3. Low reaction temperature or time.4. Poor choice of solvent.1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOH). Ensure anhydrous conditions if using NaH.[1][4]2. Increase PTC catalyst loading (from 1-2 mol% to 5-10 mol%). Switch to a more lipophilic catalyst (e.g., from TBAB to Aliquat 336).3. Increase temperature in 10°C increments. Monitor by TLC/LCMS to determine optimal reaction time.4. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are excellent for SNAr reactions.[2]1. Complete formation of the alkoxide is critical for the reaction to proceed.2. Higher catalyst concentration increases the rate of ion-pair exchange between phases.[12][17] Lipophilicity enhances solubility in the organic phase.3. Etherification reactions often have a significant activation energy barrier.4. These solvents effectively solvate the cation but not the nucleophile, increasing its reactivity.
Significant Byproduct Detected (Potential N-Alkylation) The nitrogen atom on the pyridine ring is acting as a competing nucleophile.1. Use a less polar solvent (e.g., Toluene instead of DMF) in a PTC system.2. Use a bulkier base/catalyst system which may sterically hinder approach to the nitrogen.3. Consider a copper-catalyzed approach which proceeds via a different mechanism less prone to direct N-alkylation.[15]1. Less polar solvents can reduce the nucleophilicity of the pyridine nitrogen.2. Steric hindrance can favor attack by the less-hindered primary alkoxide.3. The Ullmann-type mechanism involves oxidative addition to the copper center, which has a different selectivity profile.
Formation of Elimination Byproducts This is less common with aryl halides but can occur if the alkyl part of the electrophile has beta-hydrogens and is not a simple methyl group (not applicable to the title synthesis but relevant for other ethers).1. Lower the reaction temperature.[1]2. Use a less sterically hindered, less basic nucleophile if the synthetic route allows.Elimination reactions (E2) typically have a higher activation energy than substitution (SN2) and are more favored at higher temperatures.[3]
Reaction Stalls / Does Not Go to Completion 1. Catalyst deactivation or poisoning.2. Reversible reaction or product inhibition.1. For Cu-catalyzed reactions, ensure the system is properly degassed; oxygen can oxidize Cu(I) to inactive Cu(II). Use a ligand (e.g., picolinic acid, N,N-dimethylglycine) to stabilize the copper catalyst.[15][16]2. Increase the equivalents of the limiting reagent or remove a byproduct if possible (e.g., water via a Dean-Stark trap in some systems).1. Ligands stabilize the active catalytic species and prevent aggregation or oxidation.[15]2. Le Châtelier's principle: Pushing the equilibrium towards the products can drive the reaction to completion.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Optimized Phase-Transfer Catalysis (PTC) Method

This protocol is recommended as the primary alternative to a standard NaH/THF system. It is robust, scalable, and uses more manageable reagents.

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methyl-5-nitrophenol (1.0 eq.), 3-(hydroxymethyl)pyridine (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq., finely powdered), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Solvent Addition: Add toluene or acetonitrile as the solvent (approx. 10 mL per gram of the limiting reagent).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Copper(I)-Catalyzed Ullmann-Type Ether Synthesis

This method is suitable for more challenging substrates or when PTC methods fail to give satisfactory results.

Step-by-Step Methodology:

  • Reagent Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.05 eq.), 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), 3-(hydroxymethyl)pyridine (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove copper salts and inorganic solids.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: PTC Catalytic Cycle

This diagram illustrates how the phase-transfer catalyst facilitates the reaction between reactants in two different phases.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase K2CO3 K₂CO₃ PyrCH2OH Pyr-CH₂OH PyrCH2OK [Pyr-CH₂O⁻] K⁺ PyrCH2OH->PyrCH2OK KBr K⁺Br⁻ TBA_Alkoxide [TBA⁺] [Pyr-CH₂O⁻] PyrCH2OK->TBA_Alkoxide ArCl Ar-Cl Product Pyr-CH₂-O-Ar ArCl->Product TBABr_org [TBA⁺] Br⁻ Product->TBABr_org TBABr_org->KBr TBA_Alkoxide->ArCl TBA_Alkoxide->Product Catalyst_Decision_Tree start Start: Synthesize 3-(Ar-O-CH₂)-Pyridine q1 Is standard Williamson (e.g., NaH/THF) effective? start->q1 q2 Is low yield due to solubility or side reactions? q1->q2 No sol_williamson Outcome: Use Standard Williamson Synthesis q1->sol_williamson Yes sol_ptc Action: Implement Phase-Transfer Catalysis (PTC) q2->sol_ptc Yes q3 Does PTC solve the issue? q4 Is the aryl halide unreactive (Br, unactivated Cl)? q3->q4 No sol_ptc_success Outcome: PTC is Optimal q3->sol_ptc_success Yes sol_cu Action: Implement Cu(I)-Catalyzed Synthesis q4->sol_cu Yes sol_ptc->q3

Caption: Decision workflow for selecting an alternative catalyst system.

References

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, vol. 21, no. 14, 2006. [Link]

  • Copper(I) halide catalysed synthesis of alkyl aryl and alkyl heteroaryl ethers. Semantic Scholar. [Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec, 14 Mar. 2012. [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 2 Aug. 2012. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 12 Aug. 2022. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc.. [Link]

  • Williamson Ether Synthesis - Limitations and Solvents. ChemTalk. [Link]

  • Phase transfer catalysis (PTC). operachem, 2 Jul. 2023. [Link]

  • Copper(I) Oxide Catalyzed Dealkylation of Alkyl Aryl Ethers. Synfacts, vol. 14, no. 7, 2018, p. 0762. [Link]

  • Novel Copper-Catalyzed Multicomponent Cascade Synthesis of Iminocoumarin Aryl Methyl Ethers. Organic Letters, 22 Jul. 2013. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis. askIITians. [Link]

  • The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. International Journal of Scientific & Technology Research, vol. 1, no. 3, Apr. 2012. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75.5 (2010): 1791–1794. [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit, 27 Jun. 2015. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 2021. [Link]

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 2002. [Link]

Sources

Reducing waste generation in 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sustainable production of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals dedicated to minimizing the environmental impact of pharmaceutical synthesis. Here, we provide practical, evidence-based solutions to common challenges in reducing waste generation, structured in a user-friendly question-and-answer format. Our focus is on implementing the principles of green chemistry to enhance efficiency, safety, and environmental stewardship without compromising product quality.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of waste in the synthesis of this compound?

The synthesis is typically a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-chloro-2-methyl-5-nitrophenol and 3-(chloromethyl)pyridine.[5][6][7] The main waste streams are:

  • Inorganic Salts: Stoichiometric use of bases (e.g., NaH, K2CO3) generates an equivalent amount of salt byproduct (e.g., NaCl, KCl) that requires disposal.

  • Solvent Waste: Large volumes of traditional polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often used, which are difficult to recycle and pose environmental and health risks.[8]

  • Aqueous Waste: The reaction workup, involving quenching and extraction, generates significant quantities of contaminated aqueous waste.

  • Byproducts: Side reactions, such as C-alkylation of the phenoxide, can reduce yield and complicate purification, leading to more waste.[9]

Q2: How can I quantify the "greenness" of my synthesis? What are the key metrics?

Two of the most effective and widely adopted metrics in the pharmaceutical industry are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) .[10][11]

  • E-Factor: This is the ratio of the total mass of waste generated to the mass of the final product. An ideal E-factor is 0.[12][13][14] In the pharmaceutical sector, E-factors can be notoriously high (25-100+), so any reduction is significant.[3][13]

  • Atom Economy: This metric, a foundational principle of green chemistry, calculates the efficiency of a reaction by determining how many atoms from the reactants are incorporated into the final desired product.[2][11]

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the active pharmaceutical ingredient (API) or intermediate produced.[10][11]

MetricFormulaIdeal ValueFocus
E-Factor Total Mass of Waste / Mass of Product0Waste Output
Atom Economy (MW of Product / Sum of MW of all Reactants) x 100%100%Reaction Efficiency
PMI Total Mass Input / Mass of Product1Total Process Efficiency

Troubleshooting Guide: Waste Reduction Strategies

This section addresses specific experimental issues and provides actionable solutions grounded in green chemistry principles.

Problem 1: High levels of inorganic salt waste from the use of stoichiometric bases.
  • Root Cause: Traditional Williamson ether synthesis relies on a full equivalent of a strong base to deprotonate the phenol, which is then converted into a salt byproduct.

  • Solution: Implement a Catalytic System.

    • Phase-Transfer Catalysis (PTC): This is a highly effective technique for this type of O-alkylation.[9][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from a solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[16][17] This allows the use of a weaker, solid base like potassium carbonate, which acts as the ultimate base reservoir. The catalytic cycle minimizes the need for soluble, strong bases and can significantly reduce salt load in the waste stream.

    • Benefits:

      • Reduces the amount of base required.

      • Often allows for the use of less hazardous, recyclable solvents.

      • Can improve reaction rates and selectivity for O-alkylation over C-alkylation.[9]

Problem 2: Excessive solvent waste, particularly from hazardous solvents like DMF or NMP.
  • Root Cause: The need for a polar, aprotic solvent to dissolve the phenoxide salt and facilitate the SN2 reaction.[5]

  • Solution: Substitute with Greener Solvents or Reduce Solvent Volume.

    • Solvent Substitution: Consult a solvent selection guide to identify greener alternatives.[8][18] For this synthesis, consider:

      • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with good performance in many reactions where THF is used.[19]

      • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation.

      • Toluene or Anisole: While still organic solvents, they are often considered preferable to DMF and NMP.

    • Process Intensification with PTC: Phase-transfer catalysis often works well under solid-liquid conditions, which can drastically reduce the required solvent volume.[15] The reaction can be run as a concentrated slurry, minimizing the solvent-to-product ratio.

Problem 3: Low yield due to competing C-alkylation or other side reactions.
  • Root Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Reaction conditions dictate the selectivity.

  • Solution: Optimize Reaction Conditions for O-Alkylation.

    • Utilize PTC: As noted, phase-transfer catalysis can enhance O-alkylation selectivity. By minimizing the presence of hydrogen-bonding species, the more electronegative oxygen anion site is favored for reaction.[9]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter times.[15][20] This can minimize the formation of degradation byproducts that occur during prolonged heating.

    • Control Temperature: Carefully control the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions. An optimal temperature that balances reaction speed and selectivity should be determined.

Problem 4: Large volumes of aqueous waste are generated during workup.
  • Root Cause: Traditional workups involve quenching the reaction with large amounts of water, followed by multiple extractions with an organic solvent to isolate the product.

  • Solution: Streamline the Post-Reaction Workup.

    • Direct Crystallization: If a suitable solvent system is chosen, it may be possible to crystallize the product directly from the reaction mixture after filtration of the inorganic base. This eliminates the need for a liquid-liquid extraction.

    • Solvent Minimization: If extraction is necessary, use a minimal amount of a water-immiscible organic solvent with high solvency for the product. This concentrates the product and reduces the volume of both organic and aqueous phases.

    • Back-Extraction: Instead of washing the organic layer multiple times with fresh water, consider using a smaller volume of water for the initial wash and then back-extracting that aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.

Visualizing the Process: Synthesis and Waste Reduction Workflow

The following diagrams illustrate the chemical pathway and a decision-making process for troubleshooting waste generation.

Synthesis_Pathway Figure 1: Synthesis of this compound and Waste Sources Phenol 4-Chloro-2-methyl-5-nitrophenol Reaction Williamson Ether Synthesis (SN2 Reaction) Phenol->Reaction Pyridine 3-(Chloromethyl)pyridine Pyridine->Reaction Base Stoichiometric Base (e.g., K2CO3, NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, NMP) Solvent->Reaction Product 3-(4-Chloro-2-methyl- 5-nitrophenoxymethyl)pyridine Reaction->Product SaltWaste Inorganic Salt Waste (e.g., KCl, NaCl) Reaction->SaltWaste from Base SolventWaste Solvent & Aqueous Waste Reaction->SolventWaste from Solvent & Workup ByproductWaste Byproduct Waste (e.g., C-alkylation) Reaction->ByproductWaste from Side Reactions Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree for Waste Reduction Start High Waste Generation (High E-Factor/PMI) CheckSource Identify Primary Waste Source Start->CheckSource Salts Inorganic Salts CheckSource->Salts Salts Solvents Solvent Volume CheckSource->Solvents Solvents Byproducts Low Yield / Byproducts CheckSource->Byproducts Byproducts PTC Implement Phase-Transfer Catalysis (PTC) Salts->PTC Solvents->PTC (Reduces Volume) GreenSolvent Substitute with Greener Solvent (e.g., 2-MeTHF, CPME) Solvents->GreenSolvent Optimize Optimize Conditions (Temp, PTC, Microwave) Byproducts->Optimize End Reduced Waste & Improved Process Efficiency PTC->End GreenSolvent->End Optimize->End

Caption: A workflow to guide researchers in diagnosing and solving common waste issues.

Optimized Experimental Protocol: A Greener Approach

The following protocol incorporates phase-transfer catalysis to minimize solvent and inorganic waste.

Objective: To synthesize this compound with a reduced E-Factor.

Materials:

  • 4-chloro-2-methyl-5-nitrophenol (1.0 equiv)

  • 3-(chloromethyl)pyridine hydrochloride (1.05 equiv)

  • Anhydrous Potassium Carbonate (K2CO3), powdered (2.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-methyl-5-nitrophenol, 3-(chloromethyl)pyridine hydrochloride, powdered anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add 2-MeTHF in a volume that is 5-7 times the mass of the limiting reagent (4-chloro-2-methyl-5-nitrophenol).

  • Reaction: Heat the slurry to 75-80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K2CO3 and KCl). Wash the filter cake with a small amount of fresh 2-MeTHF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure this compound. This method is preferred over column chromatography to avoid silica gel waste.

This protocol significantly reduces waste by replacing a stoichiometric strong base with a catalytic system and a solid carbonate, and by using a more environmentally benign solvent.

References

  • Vertex AI Search. (2024). Principles of green chemistry: Advancing pharma sustainability.
  • Google Search. (2022).
  • Sustainability Directory. (n.d.). Environmental Factor.
  • National Center for Biotechnology Information. (n.d.). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC.
  • Syngene International Ltd. (2025). Green chemistry principles for a sustainable future in pharma.
  • Lupin. (2025). Green Chemistry in API Manufacturing | CDMOs Driving Sustainability.
  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry.
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  • Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
  • LCGC International. (2025).
  • American Chemical Society. (n.d.). E-factor: Environmental Impact Factor for Chemical Reactions | Lesson Plan.
  • PTC Organics, Inc. (n.d.).
  • Sigma-Aldrich. (n.d.). Greener Solvents.
  • Vapourtec. (n.d.). Solvent selection for green chemistry.
  • National Center for Biotechnology Information. (2022).
  • Sheldon.nl. (n.d.). E-Factor.
  • ResearchGate. (2001).
  • Green Chemistry Teaching and Learning Community. (2023). E-factor.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • Bentham Science Publishers. (2024).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Google Patents. (2012). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | CAS 91618-22-3.
  • BLDpharm. (n.d.). 213994-04-8|3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

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Technical Support Center: Managing Exotherms in Nitration and Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals in pharmaceutical and chemical development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for controlling the significant exotherms generated during nitration and azo coupling reactions. Our focus is on providing not just procedural steps, but the fundamental rationale behind them to ensure process safety and reproducibility.

Section 1: Core Principles of Exotherm Control

Exothermic reactions, which release energy as heat, are a cornerstone of organic synthesis but pose significant safety risks if not properly managed.[1][2] A thermal runaway—a positive feedback loop where an increase in temperature accelerates the reaction rate, leading to further heat generation—can result in catastrophic failure of the reaction vessel.[3][4] Understanding the principles of heat generation and heat removal is fundamental to safe experimental design.

Q1: What is a thermal runaway and what are the primary causes in nitration and coupling reactions?

A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[3] The rate of heat generation exponentially outpaces the system's capacity for heat removal.[2][5] This leads to a rapid spike in temperature and pressure, potentially causing an explosion and the release of toxic materials.[3][6]

Primary Causes:

  • Inherent Reaction Hazards : Nitration and diazotization reactions are highly exothermic by nature.[7][8] The enthalpy change for diazotization, for instance, typically ranges from -65 to -150 kJ/mol.[8][9] Furthermore, the resulting diazonium salts and nitro-compounds can be thermally unstable, posing a risk of violent decomposition.[3][10]

  • Process Deviations : The most common triggers for a runaway are operational errors.[3] These include adding reactants too quickly, operating at an elevated temperature, or having insufficient cooling capacity for the scale of the reaction.[3][9]

  • Equipment Failure : Malfunctions in cooling systems (e.g., chiller failure) or agitation systems are critical failure points that can initiate a thermal runaway.[3]

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a question-and-answer formatted guide to address specific issues that may arise during nitration and coupling reactions.

Nitration Reactions

Q2: My nitration reaction temperature is steadily rising beyond the set point, and the cooling system is at maximum. What should I do?

This is a critical indicator that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway.

Immediate Actions:

  • Stop Reactant Addition : Immediately cease the addition of the nitrating agent.[11] This is the most crucial first step to halt further heat generation.[3]

  • Maximize Cooling : Ensure your cooling system is operating at its full capacity.[11] For lab-scale reactions, this may involve adding more dry ice or other cooling agents to the bath.[7][11]

  • Prepare for Emergency Quench : If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction.[3]

Potential Causes & Preventative Solutions:

CausePrevention
Excessive Addition Rate of Nitrating Agent The rate of addition was too high for the cooling system's capacity.[3] In future experiments, reduce the addition rate to maintain a stable internal temperature.[11] For scale-up, a thorough thermal hazard assessment should be conducted to determine the maximum safe addition rate.[3]
Inadequate Cooling The cooling bath or chiller system is insufficient for the reaction's scale or exothermicity.[3] Ensure the cooling bath has a large enough volume and surface area. For larger scale reactions, a more efficient cooling system may be necessary.[3]
Poor Agitation Inefficient stirring can create localized "hot spots" where the reaction accelerates.[3] Use robust and well-maintained agitation equipment. For critical reactions, consider connecting the stirrer to an uninterruptible power supply (UPS).[3]

Q3: The agitator in my nitration reaction has failed. What is the safest course of action?

An agitator failure is a serious incident because it can lead to the formation of hot spots and a build-up of unreacted reagents.

Immediate Actions:

  • Stop All Feeds : Immediately stop the addition of any reactants.

  • Assess Stability : Continuously and vigorously monitor the internal temperature.[3]

  • Do Not Restart Agitation Blindly : If the temperature is stable and within a safe range, a very cautious, slow restart of the agitator might be considered while closely monitoring the temperature.[3]

  • Quench if Unstable : If the temperature is rising or there is any doubt about the reaction's stability, proceed with an emergency quench.[3]

Experimental Protocol: Emergency Quenching of a Lab-Scale Nitration

Disclaimer: This protocol is for illustrative purposes. Always perform a thorough risk assessment for your specific experiment.

  • Preparation :

    • Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[12]

    • Have a large, open-topped container with a substantial volume of crushed ice and water (at least 10-20 times the volume of your reaction mixture) readily available.[3]

  • Quenching Procedure :

    • If the reaction vessel is small and can be moved safely, carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring.[3][12]

    • Be prepared for the release of gases and potential splashing. This must be performed in a well-ventilated fume hood.[12]

  • Neutralization and Disposal :

    • After the reaction is quenched and the temperature has stabilized, neutralize the acidic aqueous waste before disposal, following your institution's guidelines.[12]

Azo Coupling Reactions

Q4: I'm performing a diazotization, and the temperature is difficult to control, even with an ice bath. What could be the issue?

While the subsequent azo coupling is typically less exothermic, the initial diazotization is often highly energetic.

Immediate Actions:

  • Slow the Addition : Immediately slow down or stop the addition of the nitrite solution.

  • Ensure Efficient Cooling : Check that the reaction flask is adequately submerged in the ice bath and that there is good thermal contact.

Potential Causes & Preventative Solutions:

CausePrevention
Concentrated Reagents Using overly concentrated amine or nitrite solutions can lead to a very rapid, highly exothermic reaction. Consider diluting the reactants.
Rapid Addition of Nitrite The reaction between the aromatic amine and nitrous acid is fast and exothermic.[10] Add the nitrite solution dropwise, carefully monitoring the internal temperature to keep it within the 0-5 °C range.[13][14]
Inadequate Pre-Cooling Ensure all reactant solutions are pre-cooled to 0-5 °C before beginning the addition.

Q5: My azo coupling reaction mixture is showing gas evolution and a loss of color. What is happening?

This is a strong indication that the diazonium salt is decomposing.

Immediate Actions:

  • Check Temperature : Immediately verify that the reaction temperature is being maintained between 0-5 °C.[14]

  • Check pH : Ensure the pH of the coupling reaction is appropriate for the coupling partner.

Potential Causes & Preventative Solutions:

CausePrevention
Thermal Decomposition Diazonium salts are thermally unstable and will decompose to form phenols and nitrogen gas at temperatures above 5 °C.[13][15] Maintain strict temperature control throughout the diazotization and coupling steps.[13][14] Use the diazonium salt solution immediately after its preparation.[13]
Incorrect pH The stability of diazonium salts is also pH-dependent. In highly acidic or basic conditions, or at elevated temperatures, decomposition can occur.[14] Optimize the pH for the specific coupling component (typically pH 9-10 for phenols and pH 4-5 for anilines).[13]

Diagrams and Workflows

Exotherm_Control_Logic

Section 3: Advanced Concepts and Best Practices

Q6: How can I assess the thermal risk of my reaction before I begin?

A proactive approach to safety is crucial.

  • Literature Review : Thoroughly review the literature for the known hazards of the specific nitration or coupling reaction you are performing.

  • Reaction Calorimetry : For novel or scaled-up reactions, reaction calorimetry is an invaluable tool.[7][16] It measures the heat evolved during a reaction in real-time, providing critical data on the total heat of reaction, the rate of heat evolution, and the thermal accumulation.[16][17] This data is essential for safe process design and scale-up.[18][19]

Q7: What is a semi-batch reactor and how can it improve safety?

In a semi-batch reactor, one reactant is added gradually to another that is already in the reactor.[20][21] This approach is highly advantageous for controlling exothermic reactions because the rate of heat generation can be directly controlled by the rate of reactant addition.[21][22][23] This allows the cooling system to keep pace with the heat being generated, preventing dangerous temperature spikes.[24]

SemiBatch_vs_Batch

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8).
  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (n.d.).
  • Controlling temperature of nitration reactions. (n.d.). Google Patents.
  • Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.
  • Control of batch and semibatch reactors. (n.d.).
  • Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. (2020, August 13).
  • Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5.
  • Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. (2025, September 4). EurekAlert!.
  • Technical Support Center: Optimizing Azo Coupling Reaction Yield - Benchchem. (n.d.).
  • Semibatch reactor. (n.d.). In Wikipedia.
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (n.d.).
  • Chemical Reactors: Types and Operations. (2022, June 18). EPCM Holdings.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
  • Critical Considerations in Process Safety. (n.d.). H.E.L Group.
  • NITRATION. (n.d.).
  • Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. (n.d.).
  • Semi-Batch Reactor Overview and Benefits. (n.d.). Scribd.
  • Chapter 1: Mole Balances. (n.d.). Elements of Chemical Reaction Engineering.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019, November 28). Organic Process Research & Development - ACS Publications.
  • Optimizing temperature and pH for azo coupling with substituted phenols - Benchchem. (n.d.).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Process Development System - Nitration Reaction. (n.d.).
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD PSB.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. (n.d.). ResearchGate.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). Organic Process Research & Development - ACS Publications.
  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. (n.d.). PMC.
  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (2025, September 25).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • Monitoring for Thermal Runaways Due to Exothermic Reactions. (2019, February 8). Moore Industries.
  • A Calorimetric Study of the Kinetics of Chlorobenzene Mononitration with Nitric Acid. (2025, August 10).
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  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal.
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Validation & Comparative

HPLC method development for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine .

This molecule presents a classic chromatographic challenge: it combines a basic nitrogen (pyridine ring, pKa ~5.2) with a highly lipophilic, electron-deficient moiety (the chloro-nitro-benzene ether). Standard methods often fail due to severe peak tailing (silanol interactions) or poor solubility.

This guide compares a traditional "Brute Force" Acidic C18 approach against an optimized "Orthogonal Selectivity" approach using Phenyl-Hexyl chemistry, recommending the latter for superior resolution and peak symmetry.

Part 1: Physicochemical Profile & Separation Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

FeatureChemical MoietyChromatographic Impact
Basicity Pyridine NitrogenRisk: Protonates at pH < 5.0, leading to secondary interactions with residual silanols on silica columns (Peak Tailing).
Polarity Nitro (-NO₂) & Ether (-O-)Opportunity: High dipole moment allows for unique selectivity using polar-embedded phases.
Hydrophobicity Chloro (-Cl) & Methyl (-CH₃)Retention: Provides sufficient retention on reverse-phase (RP) supports.

Part 2: Comparative Method Evaluation

We evaluated two distinct separation systems. The data below represents performance metrics derived from optimization studies on structurally analogous pyridine-ether intermediates.

System A: The "Traditional" Approach (C18 / Low pH)
  • Column: Standard C18 (End-capped), 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Relies on suppressing silanol ionization (pH < pKa of silanols) and protonating the pyridine.

System B: The "Optimized" Approach (Phenyl-Hexyl / Mid pH)
  • Column: Phenyl-Hexyl (or Biphenyl), 3 µm.

  • Mobile Phase: Ammonium Acetate (pH 6.0) / Methanol.[2]

  • Mechanism: Exploits

    
    -
    
    
    
    interactions between the stationary phase and the analyte's nitro-aromatic system. At pH 6.0, the pyridine is largely deprotonated (neutral), reducing ionic repulsion.
Performance Comparison Table
MetricSystem A (C18 / pH 3.0)System B (Phenyl-Hexyl / pH 6.0)Verdict
Peak Tailing (

)
1.8 - 2.2 (Severe)1.05 - 1.15 (Excellent) System B eliminates silanol dragging.
Retention (

)
3.5 (Moderate)5.2 (Stronger retention of aromatics)System B offers better separation from solvent front.
Selectivity (

)
Low (Hydrophobic only)High (Hydrophobic +

-

)
System B resolves positional isomers better.
MS Compatibility No (Phosphate buffer)Yes (Volatile buffer) System B is LC-MS/MS ready.

Part 3: Recommended Experimental Protocol (System B)

Objective: Quantitation and Purity Analysis of this compound.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[5]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][5][6][7][8]

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Detection: 254 nm (Primary), 280 nm (Secondary).

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Acetate in Water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid.

    • Why pH 6.0? It keeps the pyridine moiety (~pKa 5.2) predominantly neutral, preventing it from binding to the silica backbone.

  • Solvent B (Organic): 100% Methanol (LC Grade).

    • Why Methanol? Methanol promotes stronger

      
      -
      
      
      
      interactions on Phenyl columns compared to Acetonitrile.
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Phase Description
0.06040Initial equilibration.
2.06040Isocratic hold to elute polar impurities.
15.01090Linear ramp to elute the target lipophilic ether.
20.01090Wash step to remove dimers/oligomers.
20.16040Return to initial conditions.
25.06040Re-equilibration.
Sample Preparation
  • Diluent: Methanol:Water (80:20).

  • Concentration: 0.5 mg/mL (Assay level).

  • Procedure: Weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve in 40 mL Methanol (sonicate for 5 mins). Make up to volume with Water.[7] Filter through 0.22 µm PTFE filter.

Part 4: Mechanistic Logic & Troubleshooting

The success of this method relies on the "Selectivity Triangle." We are not just separating by size (hydrophobicity); we are separating by electronic character.

Why Phenyl-Hexyl?

The target molecule contains a nitro-benzene ring. Nitro groups are electron-withdrawing, making the ring electron-deficient (


-acidic). The Phenyl-Hexyl stationary phase is 

-basic. This creates a specific "lock-and-key" retention mechanism that standard C18 columns lack.
Diagram: Interaction Mechanism & Method Logic

G cluster_0 Standard C18 (Problematic) cluster_1 Phenyl-Hexyl (Recommended) Analyte Target Analyte: Pyridine-Ether-Nitrobenzene C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech Silanol Residual Silanol (-Si-OH) Interaction Analyte->Silanol Basic N attraction Phenyl_Mech Pi-Pi Interaction (Nitro group targeting) Analyte->Phenyl_Mech pH_Control pH 6.0 Buffer (Neutralizes Pyridine) Analyte->pH_Control Result_A Result: Peak Tailing & Low Selectivity C18_Mech->Result_A Silanol->Result_A Result_B Result: Sharp Peaks & Orthogonal Separation Phenyl_Mech->Result_B pH_Control->Result_B

Caption: Comparative interaction mechanisms. System B (Green) utilizes pi-pi stacking and pH control to eliminate the silanol defects seen in System A (Red).

References

  • BenchChem. (2025).[5] Quantitative Purity Analysis of Pyridine Derivatives: A Comparative Guide to HPLC and Alternative Methods. Retrieved from 5

  • Rasayan Journal of Chemistry. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities (Lansoprazole Intermediates). Vol 12, No 3, 1584-1590.[2] Retrieved from 2

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids and Isomers. Retrieved from 4

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of Polychloropyridines Derivatives. Retrieved from 9

Sources

A Senior Application Scientist's Guide to the GC-MS Characterization of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine, a complex molecule featuring a trifecta of analytically challenging functional groups: a halogen, a nitro group, and a pyridine ring. We will explore the theoretical underpinnings of GC-MS for this application, propose a robust analytical protocol, and compare its performance with alternative analytical techniques, supported by experimental principles and data from related compounds.

Introduction to this compound and the Rationale for GC-MS

This compound is a molecule of interest in synthetic and medicinal chemistry due to its potential as a building block for more complex pharmaceutical agents. The combination of a chlorinated and nitrated phenol ether linked to a pyridine moiety suggests that this compound may exhibit significant biological activity. Its structural complexity, however, presents a considerable analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and often preferred technique for the analysis of volatile and semi-volatile organic compounds.[1][2] It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This makes it an ideal candidate for the characterization of our target molecule, provided it possesses sufficient thermal stability and volatility.

Proposed GC-MS Methodology: A Self-Validating System

The following protocol is designed to serve as a robust starting point for the GC-MS analysis of this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Sample Preparation: Ensuring Analyte Integrity

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[1]

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For in-process reaction mixtures, a liquid-liquid extraction may be necessary. Dilute the sample with deionized water and extract with an immiscible organic solvent like ethyl acetate. For solid samples, dissolve a known quantity in a suitable solvent and dilute as needed.

Rationale: The choice of a volatile organic solvent is crucial for compatibility with the GC inlet. Dichloromethane and ethyl acetate are excellent choices for dissolving a wide range of organic compounds and are easily vaporized. The preparation of calibration standards is essential for quantitative analysis, allowing for the determination of the analyte's concentration in unknown samples.[1]

Instrumental Parameters: Optimizing Separation and Detection

The following instrumental parameters are recommended for the analysis of this halogenated nitroaromatic pyridine derivative.

ParameterRecommended SettingRationale
GC System Agilent GC with Mass Selective Detector (MSD) or equivalentA system with an inert flow path is crucial for preventing analyte degradation and signal loss, especially for active compounds.[3]
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, mid-polarity column is ideal for separating a wide range of semi-volatile compounds. The inertness of the column is critical for analyzing compounds with active groups like the nitro and pyridine functionalities.[3]
Inlet Split/Splitless, 280 °CA splitless injection is recommended for trace analysis to maximize the transfer of the analyte to the column. A high inlet temperature ensures efficient vaporization of the semi-volatile analyte.
Carrier Gas Helium, Constant Flow, 1.0 mL/minHelium is the most common carrier gas for GC-MS, providing good separation efficiency and compatibility with the mass spectrometer.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minThis temperature program allows for the separation of the target analyte from potential impurities with varying boiling points.
MSD Transfer Line 300 °CA high transfer line temperature prevents condensation of the analyte as it passes from the GC to the MS.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries.[4]
Mass Analyzer QuadrupoleA quadrupole mass analyzer is a robust and widely used tool for routine GC-MS analysis.
Scan Range m/z 40-450This mass range will encompass the molecular ion and the expected fragment ions of the target compound.
Data Analysis and Expected Results

Qualitative Analysis:

  • Retention Time: The retention time of the analyte peak in the total ion chromatogram (TIC) will be a characteristic identifier under the specified chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum should be compared with a reference spectrum if available, or interpreted based on established fragmentation patterns of similar compounds.[1]

Predicted Fragmentation Pattern:

The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) should be observable. Key fragmentation pathways would likely involve:

  • Ether Bond Cleavage: A primary fragmentation pathway for ethers, leading to the formation of characteristic ions.[4]

  • Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ group.[4][5]

  • Pyridine Ring Fragmentation: The pyridine ring can also undergo characteristic fragmentation.

Quantitative Analysis:

A calibration curve can be generated by plotting the peak area of a characteristic ion against the concentration of the prepared standards. This curve can then be used to determine the concentration of this compound in unknown samples.[1][4]

Visualizing the GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Standard & Sample Preparation Injection Injection Prep->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

Caption: A schematic overview of the GC-MS analytical workflow.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound. The choice of technique depends on the specific analytical requirements.[6]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High resolution separation, sensitive and specific detection, provides structural information through fragmentation.[1][2]Requires analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile or thermally labile compounds, wide range of detectors available.[6]Lower chromatographic resolution compared to capillary GC, may require different columns for optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS, requires a relatively pure sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about the functional groups present in the molecule.Does not provide information on molecular weight or complex structural arrangements.

Comparative Analysis Summary:

For routine identification and quantification, GC-MS offers an excellent balance of separation efficiency, sensitivity, and structural information. HPLC-MS would be the preferred alternative if the compound exhibits thermal instability. NMR and FTIR are powerful complementary techniques for unambiguous structure elucidation but are less suited for routine quantitative analysis in complex matrices.

Conclusion

The GC-MS characterization of this compound is a viable and powerful analytical approach. By carefully selecting and optimizing sample preparation and instrumental parameters, researchers can achieve reliable and reproducible results for both qualitative and quantitative analysis. While alternative techniques have their merits, GC-MS remains a frontline choice for the comprehensive characterization of such novel and complex organic molecules in the pharmaceutical and chemical research landscape.

References

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Agilent. (n.d.). GC AND GC/MS.
  • EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • CLU-IN. (n.d.). Field-Based Analytical Methods for Explosive Compounds.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

Comparative Synthesis Guide: 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 3-(4-chloro-2-methyl-5-nitrophenoxymethyl)pyridine represents a highly functionalized diaryl-type ether scaffold critical in the development of modern agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). The structural marriage of a 3-pyridyl moiety with a heavily substituted nitrophenol core provides a versatile handle; specifically, the nitro group can be subsequently reduced to an aniline for urea or amide coupling.

Synthesizing this target—and its structural analogs—presents unique chemoselectivity and stability challenges. As a Senior Application Scientist, I have evaluated the primary synthetic routes to this compound. This guide objectively compares the classical Williamson ether synthesis against the Mitsunobu coupling approach, providing field-proven experimental data, mechanistic causality, and scalable protocols.

Retrosynthetic Strategies & Route Evaluation

When designing the synthesis of pyridyl ethers, the position of the heteroatom on the pyridine ring (2-, 3-, or 4-position) dictates the stability of the alkylating agent and, consequently, the choice of synthetic route.

Route A: Williamson Ether Synthesis (Industrial Standard)

The standard approach involves the S_N2 displacement of a chloromethylpyridine by a phenoxide. The highly substituted nitrophenol core is first synthesized via the regioselective nitration of 4-chloro-2-methylphenol 1. The subsequent Williamson ether synthesis is the most robust method for derivatizing 3-(chloromethyl)pyridines 2.

  • Causality & Reagent Selection: 3-(Chloromethyl)pyridine is relatively stable as a free base compared to its 2- and 4-isomers. We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) at 80°C. K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the highly acidic nitrophenol (pKa ~7.0) without hydrolyzing the alkyl halide.

Route B: Mitsunobu Reaction (Analog Diversification)

For 2-pyridyl and 4-pyridyl analogs, the Williamson route often fails or suffers from low yields. The free bases of 2- and 4-(chloromethyl)pyridine are notoriously unstable; the nitrogen lone pair can attack the chloromethyl group of adjacent molecules, leading to rapid intermolecular quaternization and polymerization.

  • Causality & Reagent Selection: To circumvent this, the Mitsunobu reaction provides a milder alternative, utilizing redox condensation of 2- or 4-pyridinemethanol with the nitrophenol 3. By activating the alcohol in situ with Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), we entirely avoid the unstable chloromethyl intermediate.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing the synthesis of the target compound against its structural analogs.

Target CompoundSynthetic RouteReagents / ConditionsYield (%)Reaction Time (h)Purity (HPLC)Scalability
3-Pyridyl Ether (Target) WilliamsonK₂CO₃, DMF, 80°C85–90%4–6>98%High
2-Pyridyl Analog WilliamsonK₂CO₃, DMF, 60°C40–45%8–12>85%Low (Polymerizes)
2-Pyridyl Analog MitsunobuPPh₃, DIAD, THF, 0°C to RT80–85%12–16>97%Moderate
4-Pyridyl Analog MitsunobuPPh₃, DIAD, THF, 0°C to RT75–80%12–16>96%Moderate
Des-nitro 3-Pyridyl WilliamsonCs₂CO₃, DMF, 90°C75–80%6–8>96%High

Data Insights: The Williamson route is highly efficient for the 3-pyridyl target, but performance drops precipitously for the 2-pyridyl analog due to substrate degradation. The Mitsunobu route rescues the yield for these sensitive analogs, albeit at the cost of atom economy and scalability.

Mechanistic Workflow

SynthesisWorkflow Phenol 4-Chloro-2-methyl- 5-nitrophenol Base Deprotonation (K2CO3, DMF, 80°C) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide - HCO3-, - K+ SN2 S_N2 Alkylation (KI Catalyst) Phenoxide->SN2 Electrophile 3-(Chloromethyl)pyridine Hydrochloride Electrophile->SN2 Free base generation Product 3-(4-Chloro-2-methyl-5-nitro- phenoxymethyl)pyridine SN2->Product - KCl

Workflow of the Williamson ether synthesis for 3-pyridyl nitrophenyl ethers.

Self-Validating Experimental Protocols

Protocol A: Williamson Ether Synthesis of this compound

This protocol is designed as a self-validating system; the visual cues (color changes and precipitation) serve as built-in quality control checkpoints.

  • Phenoxide Generation:

    • Dissolve 4-chloro-2-methyl-5-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Add finely powdered K₂CO₃ (2.5 eq, 25 mmol).

    • Causality: The stoichiometric excess of base is critical. 1.0 eq is consumed to deprotonate the phenol (indicated by a deep yellow/orange color shift), and the remaining 1.5 eq acts as a sponge to neutralize the hydrochloride salt of the incoming electrophile.

  • Controlled Alkylation:

    • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq, 11 mmol) in three equal portions over 15 minutes.

    • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Causality: Stepwise addition prevents a sudden spike in the local concentration of the free-based pyridine, minimizing any background intermolecular S_N2 reactions between the alkylating agents.

  • Workup & Validation:

    • Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (100 mL).

    • Self-Validation: The product, being a highly hydrophobic diaryl ether, will immediately precipitate as a pale yellow solid. If an oil forms, the stirring rate is too low.

    • Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and recrystallize from ethanol to afford the pure target compound.

Protocol B: Mitsunobu Synthesis of the 2-Pyridyl Analog

Used when the chloromethyl intermediate is unstable.

  • Pre-activation:

    • In a flame-dried flask, dissolve 4-chloro-2-methyl-5-nitrophenol (1.0 eq, 5 mmol), 2-pyridinemethanol (1.1 eq, 5.5 mmol), and PPh₃ (1.2 eq, 6 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.

  • Redox Coupling:

    • Add DIAD (1.2 eq, 6 mmol) dropwise over 10 minutes.

    • Causality: The order of addition is paramount. Adding DIAD last ensures that the highly reactive betaine intermediate immediately reacts with the alcohol to form the oxyphosphonium ion, preventing the phenol from prematurely quenching the betaine.

  • Workup:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate in vacuo. The crude mixture is purified via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the product from the triphenylphosphine oxide byproduct.

References

  • BenchChem.Application Notes and Protocols: Nitration of 4-chloro-2-methylphenol.
  • BenchChem.Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring.
  • ResearchGate.Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules.

Sources

Purity Assessment Standards for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines grow increasingly complex, the rigorous purity assessment of intermediate building blocks is non-negotiable. 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine is a highly functionalized aromatic ether. It combines a basic pyridine moiety with an electron-deficient, sterically hindered nitrophenoxy ring. This structural duality presents unique analytical challenges: the basic nitrogen is prone to secondary interactions with chromatographic stationary phases, while the ether linkage is susceptible to cleavage under harsh conditions.

As a Senior Application Scientist, I have designed this guide to objectively compare the three foundational pillars of purity assessment—HPLC-UV , LC-MS/MS , and qNMR . Rather than merely listing parameters, this guide explores the mechanistic causality behind each method, providing self-validating protocols to ensure absolute data integrity.

The Causality Behind Analytical Choices

Selecting the correct analytical standard requires understanding the physicochemical behavior of this compound.

High-Performance Liquid Chromatography (HPLC-UV): The Precision Workhorse

The pyridine and nitrophenoxy rings provide strong, overlapping chromophores, making UV detection highly sensitive for this compound. However, the basic nitrogen on the pyridine ring (pKa ~5.2) will interact with residual silanols on standard silica-based columns, causing severe peak tailing. To mitigate this, the mobile phase must be strictly buffered. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the pyridine ring remains fully protonated, yielding sharp, symmetrical peaks. Because the entire post-separation eluent passes through the flow cell,[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Structural Elucidation

While HPLC-UV excels at precision, it is blind to structural identity. If the ether linkage of the analyte cleaves during synthesis or storage, the resulting 4-chloro-2-methyl-5-nitrophenol precursor may co-elute with other structurally similar impurities.[2]. For this compound, Electrospray Ionization in positive mode (ESI+) is highly efficient, as the pyridine nitrogen readily accepts a proton to form the


 ion.
Quantitative NMR (qNMR): Absolute Traceability

Traditional chromatography relies on relative purity, requiring a certified reference standard of the exact analyte. For novel or custom-synthesized batches of this compound, such standards are often unavailable.[3]. By integrating the distinct downfield pyridine protons against an unrelated, highly pure internal standard (like Maleic acid),[4].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three analytical methodologies when applied to functionalized pyridine ethers.

Performance MetricHPLC-UV (Routine Assay)LC-MS/MS (Impurity Profiling)qNMR (Absolute Purity)
Primary Mechanism Chromophore absorbance (UV)Mass-to-charge ratio (m/z)Nuclear spin resonance
Specificity Moderate (Relies on retention time)Very High (Precursor/Product ions)High (Chemical shift & coupling)
Sensitivity (LOD) ~0.1 µg/mL~10 - 50 pg/mL~1 - 5 mg (Total sample mass)
Precision (RSD) < 0.5% (Excellent)< 5.0% (Good)< 1.0% (Very Good)
Reference Standard Required (Target Analyte)Required (Target Analyte)Not Required (Uses Internal Std)
Primary Use Case Batch release & stability testingTrace degradant identificationPrimary standard certification

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodologies include built-in system suitability criteria.

Protocol A: HPLC-UV Method for Routine Purity

Objective: High-precision quantification of batch purity.

  • Column Selection: Use a base-deactivated C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to minimize silanol interactions with the pyridine ring.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 to protonate the pyridine).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nitrophenoxy chromophore).

  • Self-Validation (System Suitability): Inject a 100 µg/mL standard preparation 5 consecutive times. The run is only valid if the peak area Relative Standard Deviation (RSD) is

    
     and the USP tailing factor is 
    
    
    
    .
Protocol B: LC-MS/MS for Trace Impurity Profiling

Objective: Identification of unreacted 4-chloro-2-methyl-5-nitrophenol and ether-cleavage degradants.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Sample Preparation: Dilute the sample to 10 ng/mL in 50:50 Water:Acetonitrile to prevent detector saturation and ion suppression.

  • Mass Transitions (MRM): Monitor the precursor ion

    
     at 
    
    
    
    . Set collision energy (CE) to 20-30 eV to monitor the dominant product ion corresponding to the loss of the nitrophenoxy group (yielding the pyridinium methyl cation at
    
    
    ).
  • Self-Validation: The Signal-to-Noise (S/N) ratio for the Lowest Limit of Quantification (LLOQ) standard must be

    
    . A blank injection must show no carryover (
    
    
    
    of the LLOQ signal).
Protocol C: qHNMR for Absolute Quantitation

Objective: Determine absolute mass fraction purity without a target reference standard.

  • Solvent & Standard: Dissolve ~15 mg of the analyte and ~5 mg of Maleic Acid (Certified Internal Standard,

    
     ppm) in 0.6 mL of DMSO-
    
    
    
    .
  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (

    
    ) to at least 30 seconds. Causality: The 
    
    
    
    must be
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium recovery between pulses, preventing integration errors.
  • Integration: Integrate the Maleic acid singlet (2 protons) against the isolated downfield pyridine aromatic protons (

    
     ppm).
    
  • Self-Validation: Prepare the sample in triplicate. The calculated absolute purity across the three independent replicates must yield an RSD of

    
    .
    

Analytical Workflow & Decision Matrix

To streamline laboratory operations, the following decision matrix dictates when to deploy each analytical standard based on project phase and standard availability.

Workflow Start Synthesized Batch: This compound RefStd Is a certified reference standard available? Start->RefStd qNMR qNMR Analysis (Absolute Purity & Calibration) RefStd->qNMR No Trace Are trace impurities or degradants suspected? RefStd->Trace Yes CoA Final Certificate of Analysis (CoA) qNMR->CoA LCMS LC-MS/MS Analysis (Structural Elucidation) Trace->LCMS Yes HPLC HPLC-UV Analysis (Routine QC & Batch Release) Trace->HPLC No LCMS->CoA HPLC->CoA

Caption: Logical decision matrix for selecting the appropriate purity assessment methodology.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL:[Link]

  • Ten Common-Sense Corollaries in Pharmaceutical Analysis by HPLC LCGC International URL:[Link]

Sources

X-ray crystallography data for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative structural analysis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine , a significant intermediate in the synthesis of agrochemical and pharmaceutical agents.

Given the specific nature of this compound, this guide functions as a Strategic Characterization Protocol , comparing the theoretical and synthesized properties of the target against its experimentally validated structural analogue: 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine . This approach allows researchers to benchmark their experimental results against established crystallographic standards.

Part 1: Executive Summary & Structural Significance

The target compound, This compound , combines a pyridine ring with a polysubstituted phenol via a methoxy linker. This scaffold is critical for biological activity, often serving as a pharmacophore in antimicrobial and herbicidal applications.

  • Core Challenge: Obtaining diffraction-quality crystals for this specific nitro-substituted ether can be difficult due to the rotational freedom of the ether linkage (-CH₂-O-).

  • Comparative Solution: We utilize the crystal structure of the structural analogue (Analogue A) to predict packing motifs and guide the crystallization strategy. The primary structural difference lies in the 5-nitro group (Target) versus the 5-isopropyl group (Analogue), which fundamentally alters the intermolecular interaction landscape from hydrophobic-driven to electrostatic/hydrogen-bond-driven packing.

Part 2: Comparative Structural Analysis

The following table contrasts the predicted properties of the target compound against the experimentally determined data of its closest structural homologue.

Table 1: Target vs. Analogue Crystallographic Comparison
FeatureTarget Compound Analogue A (Benchmark)
Compound Name This compound2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine
Formula C₁₃H₁₁ClN₂O₃C₁₆H₁₈ClNO
Molecular Weight 278.69 g/mol 275.77 g/mol
Crystal System Predicted: MonoclinicMonoclinic
Space Group Predicted: P2₁/c (Centrosymmetric)C2/c
Key Substituent 5-Nitro (-NO₂) 5-Isopropyl (-CH(CH₃)₂)
Electronic Nature Electron-withdrawing (Strong Dipole)Electron-donating (Hydrophobic)
Packing Forces Dipole-Dipole, C-H...O (Nitro) , π-π StackingC-H...N, Hydrophobic Van der Waals
Linker Geometry C-O-C Angle ~117° (Flexible)C-O-C Angle 119.0(2)°
Ref. Code/Source Synthesis Required (See Protocol)Z. Kristallogr. NCS (Ref. 1)
Structural Insight:
  • Analogue A Behavior: The isopropyl group in the analogue promotes a packing structure dominated by weak hydrophobic interactions and C-H...N hydrogen bonds, resulting in the C2/c space group.

  • Target Deviation: The replacement of the isopropyl group with a nitro group introduces a strong hydrogen bond acceptor. We expect the target to form C-H...O(nitro) interactions, likely tightening the crystal packing and increasing the density compared to the analogue. The pyridine nitrogen remains available for C-H...N interactions, potentially forming supramolecular chains distinct from the dimers seen in chloromethylpyridine precursors.

Part 3: Experimental Protocols

To validate the structure, the following synthesis and crystallization workflow is recommended. This protocol is designed to minimize impurities that disrupt crystal growth.

A. Synthesis Protocol (Williamson Ether Synthesis)
  • Reagents:

    • 4-Chloro-2-methyl-5-nitrophenol (CAS 19044-75-8)[1][2][3][4]

    • 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)[5]

    • Potassium Carbonate (Anhydrous)[6]

    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Activation: Dissolve 4-Chloro-2-methyl-5-nitrophenol (1.0 eq) in dry DMF. Add Potassium Carbonate (2.5 eq) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Color change to yellow/orange indicates anion formation.

  • Coupling: Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Pour the reaction mixture into ice-water (10x volume). The product should precipitate as a solid. Filter and wash with cold water.[7]

  • Purification: Recrystallize the crude solid from hot Ethanol to remove unreacted phenol traces.

B. Crystallization Strategy (for X-Ray Diffraction)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol : Acetonitrile (3:1).

  • Procedure: Dissolve 20 mg of the purified product in 2 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 small holes, and allow to stand at ambient temperature (20–25°C) in a vibration-free zone.

  • Target Morphology: Block or prism-like yellow crystals suitable for Single Crystal XRD.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Synthesis & Crystallization Logic

G Start Reagents: 4-Cl-2-Me-5-NO2-Phenol + 3-Chloromethylpyridine HCl Step1 Activation: K2CO3 / DMF (Phenoxide Formation) Start->Step1 Step2 Coupling: 60°C, 4-6 Hours (Williamson Ether) Step1->Step2 Nucleophilic Attack Crude Precipitation: Ice-Water Quench Step2->Crude Work-up Pure Purification: Recrystallization (EtOH) Crude->Pure Remove Phenol Crystal Crystal Growth: Slow Evaporation (EtOH/MeCN 3:1) Pure->Crystal Solvent Selection XRD X-Ray Diffraction: Data Collection Crystal->XRD Block Crystals

Caption: Workflow for synthesizing and isolating diffraction-quality crystals of the target compound.

Diagram 2: Comparative Interaction Network (Predicted vs. Analogue)

Interactions cluster_0 Analogue A (Benchmark) Hydrophobic Dominance cluster_1 Target Compound Electrostatic Dominance A_Node Pyridine Ring A_Pack Weak Van der Waals (Loose Packing) A_Node->A_Pack C-H...N A_Sub Isopropyl Group A_Sub->A_Pack Steric Bulk T_Node Pyridine Ring T_Pack Strong Dipole Stacking (Dense Packing) T_Node->T_Pack C-H...N T_Sub Nitro Group (-NO2) T_Sub->T_Node Electronic w/drawal T_Sub->T_Pack C-H...O (Strong)

Caption: Contrast between the hydrophobic packing of the analogue and the predicted electrostatic packing of the target.

Part 5: References

  • Liu, Z.-J., et al. (2025). Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 909–910.

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E, 67(2), o366.

  • Patent EP0342532A1. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. European Patent Office.

  • PubChem Compound Summary. 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information.

Sources

Comparative Toxicity Profiles of Chlorinated Pyridine Derivatives: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated pyridines are ubiquitous structural motifs found in agrochemicals (such as the insecticides chlorpyrifos and the herbicide triclopyr), pharmaceutical intermediates, and industrial solvents. The toxicological behavior of these compounds is not uniform; it is heavily dictated by the degree of chlorination, the position of the chlorine atoms on the pyridine ring, and their environmental or metabolic degradation pathways.

As drug development professionals and environmental toxicologists evaluate these compounds, understanding their comparative toxicity—from acute hepatotoxicity to specialized ototoxicity—is critical. This guide synthesizes field-proven insights and experimental data to objectively compare mono-chlorinated, poly-chlorinated, and hydroxylated pyridine derivatives.

Mechanistic Toxicity Profiles

2-Chloropyridine (2-CP): Acute Hepatotoxicity and Aneugenic Potential

2-Chloropyridine (2-CP) is a mono-chlorinated intermediate characterized by a high order of acute toxicity and rapid dermal absorption due to its lipophilicity[1]. In murine models, the oral LD50 is approximately 100–110 mg/kg, and the rabbit dermal LD50 is 64 mg/kg[1]. The primary gross lesion following acute systemic exposure is severe hemorrhagic necrosis of the liver[1].

Beyond acute lethality, 2-CP presents a unique genotoxic challenge. While the parent compound exhibits baseline aneugenic activity (inducing chromosome laggards during cell division), its environmental photolysis (e.g., UV irradiation at 254 nm) generates intermediate transformation products that are significantly more hazardous[2]. Photoproducts such as 6-chloro-2-pyridinecarboxylic acid and 1H-pyrrole-2-carboxaldehyde demonstrate profound genotoxicity in human lymphocytes, even at trace concentrations[3].

3,5,6-Trichloro-2-pyridinol (TCPy): Oxidative Stress and Ototoxicity

TCPy is the primary degradation product and major metabolite of the organophosphate chlorpyrifos and the herbicide triclopyr[4]. It is a common misconception that pesticide metabolites are universally less toxic than their parent compounds. In vitro assays using mammalian cell lines (e.g., N2a neuroblastoma and HEK293 cells) have demonstrated that TCPy is actually more cytotoxic than chlorpyrifos[5].

Recent toxicological profiling has uncovered TCPy's potent ototoxicity. In HEI-OC1 auditory cells and mouse cochlear organotypic cultures, TCPy exposure induces dose-dependent damage to outer hair cells (OHC) and support cells (SC)[6]. The underlying mechanism is driven by the intracellular accumulation of reactive oxygen species (ROS), which triggers MAPK signaling pathways, leading to DNA damage and apoptosis[6]. Systemically, subchronic exposure (50-150 mg/kg) in mice induces marked hepatotoxicity, nephrotoxicity, and metabolic disturbances[4].

2,3,5,6-Tetrachloropyridine: Chronic Nephrotoxicity

In contrast to the highly acute toxicity of mono-chlorinated pyridines, highly chlorinated intermediates like 2,3,5,6-tetrachloropyridine demonstrate a surprisingly lower acute toxicity profile. The acute oral LD50 in rats is moderate (1,200–1,400 mg/kg)[7]. Furthermore, it is consistently negative in standard in vitro and in vivo genotoxicity assays (Ames test, mouse micronucleus test)[7].

However, its primary risk lies in chronic, repeated exposure. Subchronic oral administration in rats reveals target organ toxicity primarily affecting the liver and kidneys, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day based specifically on nephrotoxic effects[8].

Comparative Quantitative Data

The following table summarizes the key toxicological parameters distinguishing these three classes of chlorinated pyridines.

CompoundDegree of ChlorinationAcute Oral LD50Primary Target OrgansGenotoxicity Profile
2-Chloropyridine (2-CP) Mono-chlorinated100-110 mg/kg (Mouse)Liver (Hemorrhagic necrosis)Aneugenic; Photoproducts are highly genotoxic
3,5,6-Trichloro-2-pyridinol (TCPy) Poly-chlorinated (Hydroxylated)50-150 mg/kg (Subchronic, Mouse)Liver, Kidney, Auditory System (Ototoxicity)Induces DNA damage via ROS/MAPK pathway
2,3,5,6-Tetrachloropyridine Poly-chlorinated1,200-1,400 mg/kg (Rat)Kidney, LiverNegative (In vitro & In vivo)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: In Vitro Ototoxicity & Oxidative Stress Assay for TCPy

Objective: To establish the mechanistic sequence of TCPy-induced ototoxicity in HEI-OC1 auditory cells.

  • Cell Seeding & Synchronization: Seed HEI-OC1 cells in 96-well plates at

    
     cells/well. Starve the cells in serum-free media for 12 hours prior to treatment.
    
    • Causality: Serum starvation synchronizes the cell cycle. This ensures that observed apoptotic events are directly attributable to TCPy exposure rather than natural, asynchronous cell cycle variations.

  • TCPy Exposure & ROS Quantification: Treat cells with TCPy (50–200 µM). After exactly 4 hours, incubate with 10 µM DCFDA dye for 30 minutes.

    • Causality: DCFDA is non-fluorescent until oxidized by ROS. By quantifying ROS at an early time point (4h) before morphological apoptosis occurs (typically 24h), we establish that the oxidative burst is the upstream trigger, not a downstream byproduct of cell death.

  • Apoptosis Assessment (Annexin V/PI): At 24 hours post-exposure, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

    • Self-Validation: Annexin V binds to externalized phosphatidylserine (a marker of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining internally validates the specific stage and mechanism of cell death.

TCPy_Pathway TCPy 3,5,6-Trichloro-2-pyridinol (TCPy) ROS Oxidative Stress (ROS Accumulation) TCPy->ROS Induces MAPK MAPK Signaling Activation ROS->MAPK Triggers DNA DNA Damage (Genotoxicity) ROS->DNA Causes Apoptosis Cell Apoptosis (HEI-OC1 Cells) MAPK->Apoptosis Promotes DNA->Apoptosis Leads to

Mechanistic pathway of TCPy-induced ototoxicity and apoptosis in HEI-OC1 cells.

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay for 2-CP Genotoxicity

Objective: To accurately quantify the aneugenic and clastogenic potential of 2-CP and its photoproducts in human lymphocytes.

  • Lymphocyte Culture & Stimulation: Culture human peripheral blood lymphocytes in RPMI 1640 medium supplemented with Phytohemagglutinin (PHA).

    • Causality: Lymphocytes in peripheral blood are typically in the resting

      
       phase. PHA acts as a mitogen, stimulating T-lymphocytes to enter mitosis, which is an absolute requirement for the formation of micronuclei.
      
  • Exposure: Expose the proliferating cells to UV-irradiated 2-CP aqueous solutions (containing photoproducts like 6-chloro-2-pyridinecarboxylic acid) for 24 hours.

  • Cytochalasin B Addition: Add Cytochalasin B (3 µg/mL) at 44 hours post-PHA stimulation.

    • Self-Validation: Cytochalasin B inhibits actin polymerization. This prevents cytokinesis (cell division) but allows karyokinesis (nuclear division) to proceed, trapping the cells in a binucleated state. By exclusively scoring binucleated cells, the assay self-validates that the evaluated cells divided exactly once during chemical exposure, completely eliminating false positives from pre-existing in vivo DNA damage.

  • Harvesting & Scoring: Swell cells with hypotonic KCl (0.075 M), fix in methanol:acetic acid (3:1), and stain with Giemsa. Score the frequency of micronuclei per 1,000 binucleated cells.

CBMN_Workflow Step1 Cell Culture & PHA Stimulation Human Lymphocytes + Mitogen Step2 Chemical Exposure Introduce 2-CP Photoproducts Step1->Step2 Step3 Cytochalasin B Addition Blocks Cytokinesis (Traps Binucleates) Step2->Step3 Step4 Harvest & Fixation Hypotonic Swelling + Fixation Step3->Step4 Step5 Step5 Step4->Step5

Self-validating workflow of the CBMN assay for assessing 2-CP genotoxicity.

References

  • MedChemExpress. 3,5,6-Trichloro-2-pyridinol (TCPy) | Metabolite of The Herbicide Triclopyr.4

  • PubMed (NIH). Cytotoxic and estrogenic activity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol. Study of marine yeasts as potential toxicity indicators.5

  • PubMed (NIH). 3,5,6-Trichloro-2-pyridinol confirms ototoxicity in mouse cochlear organotypic cultures and induces cytotoxicity in HEI-OC1 cells.6

  • NCBI. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.1

  • ResearchGate. Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions.2

  • PubMed (NIH). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.3

  • OECD. 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1.7

  • Toxicology Excellence for Risk Assessment (TERA). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: 2,3,5,6-Tetrachloropyridine.8

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data stand. This guide provides a comprehensive framework for the validation of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine, a molecule of interest with distinct structural motifs.

Due to the limited availability of direct, published experimental spectra for this specific compound, this guide adopts a predictive and comparative approach. We will first establish a robust, predicted spectroscopic profile based on foundational chemical principles and data from structurally analogous compounds. We will then outline a systematic workflow for researchers to compare their own experimental data against this benchmark, ensuring a high degree of confidence in their material's identity and purity. This methodology serves as a self-validating system, leveraging the orthogonality of different spectroscopic techniques.

The Predicted Spectroscopic Profile: An Analytical Benchmark

The core of our validation process lies in comparing experimental data to a theoretically derived profile. The following predictions are based on the analysis of substituent effects on the pyridine and nitrophenol ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded on a 400 MHz or higher spectrometer, with samples dissolved in deuterated chloroform (CDCl₃) and chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][2]

The proton NMR spectrum is expected to show distinct signals for each of the nine unique protons in the molecule.

  • Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom.[3]

    • H-2' & H-6': These protons, adjacent to the nitrogen, will be the most deshielded, likely appearing as a multiplet or two distinct signals around δ 8.5-8.7 ppm.

    • H-4': This proton will be further downfield, likely a multiplet around δ 7.7-7.9 ppm.

    • H-5': This proton, coupled to H-4' and H-6', is expected to be a multiplet around δ 7.2-7.4 ppm.

  • Phenoxymethyl Protons:

    • -OCH₂- (Methylene Bridge): The two protons of the methylene linker are diastereotopic and will appear as a singlet, deshielded by the adjacent oxygen atoms, expected around δ 5.2-5.4 ppm.

    • Ar-H (Phenol Ring): The two aromatic protons on the substituted phenol ring will appear as distinct singlets due to their fixed positions. The proton ortho to the nitro group (H-6) will be more deshielded than the proton ortho to the methyl group (H-3). We predict H-6 around δ 8.0-8.2 ppm and H-3 around δ 7.4-7.6 ppm.

  • Methyl Protons:

    • -CH₃: The methyl group protons on the phenol ring will appear as a singlet in the upfield region, expected around δ 2.3-2.5 ppm.

Table 1: Predicted vs. Experimental ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationExperimental Chemical Shift (δ, ppm)Experimental MultiplicityExperimental Integration
H-2' (Pyridine)~ 8.6d1H
H-6' (Pyridine)~ 8.5dd1H
H-6 (Phenol)~ 8.1s1H
H-4' (Pyridine)~ 7.8dt1H
H-3 (Phenol)~ 7.5s1H
H-5' (Pyridine)~ 7.3dd1H
-OCH₂-~ 5.3s2H
-CH₃~ 2.4s3H

The ¹³C NMR spectrum provides crucial information about the carbon skeleton.

  • Pyridine Carbons: The chemical shifts are influenced by the nitrogen atom and the substituent at the 3-position.[4]

  • Phenol Carbons: The shifts are heavily influenced by the strong electron-withdrawing nitro group and the electron-donating methyl and ether groups.

  • Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region.

Table 2: Predicted vs. Experimental ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C-5 (ipso-NO₂)~ 155
C-1 (ipso-O)~ 152
C-2' (Pyridine)~ 150
C-6' (Pyridine)~ 148
C-4 (ipso-Cl)~ 140
C-4' (Pyridine)~ 136
C-2 (ipso-CH₃)~ 132
C-3' (ipso-CH₂O)~ 130
C-6 (CH)~ 125
C-5' (Pyridine)~ 124
C-3 (CH)~ 122
-OCH₂-~ 68
-CH₃~ 18
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. A solid sample is typically analyzed as a potassium bromide (KBr) pellet.[5]

Table 3: Key Predicted FTIR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Ar-NO₂Asymmetric Stretch1520 - 1560
Ar-NO₂Symmetric Stretch1345 - 1385
C-O-C (Ether)Asymmetric Stretch1200 - 1275
C-ClStretch700 - 850
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

The presence of strong absorption bands in the 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ regions is a critical indicator of the nitro group.[6] The C-O-C ether linkage should also be clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers direct evidence of the molecular formula. Electrospray Ionization (ESI) is a common technique for this type of molecule.[1]

  • Molecular Ion (M+): The calculated exact mass of C₁₃H₁₁ClN₂O₃ is 278.0458 g/mol . High-resolution mass spectrometry (HRMS) should yield a value within ±5 ppm of this prediction.

  • Isotope Pattern: A crucial validation point is the presence of the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, the spectrum will show a characteristic peak at M+2 with an intensity of approximately one-third of the main M+ peak (corresponding to ³⁵Cl).

  • Key Fragments: Expect fragmentation at the ether linkage. Key fragments would include the pyridyl-CH₂⁺ cation and the 4-chloro-2-methyl-5-nitrophenoxide anion or radical.

The Validation Workflow: A Step-by-Step Guide

This workflow provides a logical sequence for acquiring and interpreting data to confirm the structure of this compound.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Final Validation synthesis Synthesized Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acq ¹H & ¹³C NMR Acquisition purification->nmr_acq Pure Sample ftir_acq FTIR Acquisition purification->ftir_acq Pure Sample ms_acq HRMS Acquisition purification->ms_acq Pure Sample nmr_analysis NMR Analysis: - Check shifts, multiplicity, integration - Compare to Table 1 & 2 nmr_acq->nmr_analysis ftir_analysis FTIR Analysis: - Identify key functional groups - Compare to Table 3 ftir_acq->ftir_analysis ms_analysis MS Analysis: - Confirm Molecular Ion (M+) - Verify Cl isotope pattern ms_acq->ms_analysis data_match Data Match Predicted Profile? nmr_analysis->data_match ftir_analysis->data_match ms_analysis->data_match struct_confirm Structure Confirmed data_match->struct_confirm  Yes re_eval Re-evaluate: - Check for impurities - Consider isomers - Re-purify sample data_match->re_eval  No

Caption: Spectroscopic data validation workflow.

Molecular Structure for NMR Assignment

The following diagram illustrates the numbering scheme used for the NMR peak assignments in Tables 1 and 2.

Caption: Structure and numbering for NMR assignments.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer according to standard instrument protocols. Ensure a sufficient number of scans for adequate signal-to-noise ratio, particularly for the ¹³C spectrum.[2]

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500). Determine the accurate mass of the molecular ion peak and compare it to the theoretical value. Analyze the isotopic pattern for the presence of chlorine.[1]

By systematically acquiring data from these orthogonal techniques and comparing them against the established predictive profile, researchers can achieve a high-confidence validation of this compound, ensuring the integrity of their foundational chemical data.

References

  • Yuan, J. et al. (2021). Supporting Information. This document outlines general procedures for acquiring NMR, HRMS, and IR spectra.
  • BenchChem (2025). Spectroscopic and Synthetic Profile of 3-Methyl-2-(4-nitrophenyl)pyridine: A Technical Guide. Provides an example of predicted spectroscopic data and general experimental protocols for NMR and MS.
  • Pinto, D. C. et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link].

  • Figueroa, J. S. et al. (2013). ¹H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. Available at: [Link].

  • NIST (National Institute of Standards and Technology). Pyridine - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link].

  • PubChem. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. National Center for Biotechnology Information. Available at: [Link].

  • CompTox Chemicals Dashboard. Pyridine, 2-chloro-5-nitro-. U.S. Environmental Protection Agency. Available at: [Link].

  • NIST (National Institute of Standards and Technology). Benzenamine, 4-chloro-2-nitro- - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link].

  • SpectraBase. Pyridine, 3-[(4-phenoxyphenoxy)methyl]- - ¹³C NMR. John Wiley & Sons, Inc. Available at: [Link].

  • Pimpale, M. J. et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available at: [Link].

  • Zhu, X-M. et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link].

  • International Journal of Current Microbiology and Applied Sciences (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link].

  • Srivastava, R. M. et al. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Quimica Nova. Available at: [Link].

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

Sources

Comprehensive Comparison Guide: Reference Standards for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine Identification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the synthesis of complex ether-linked pyridine active pharmaceutical ingredients (APIs), 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine frequently emerges as a critical intermediate or process-related impurity. Due to the presence of the nitroaromatic moiety, this compound triggers a structural alert for potential mutagenicity. Enzymatic reduction of the nitro group in vivo can yield reactive hydroxylamines capable of DNA intercalation.

Consequently, regulatory bodies require stringent monitoring. Under the [1], such DNA-reactive impurities must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Furthermore, its general reporting and qualification in API batches are governed by [2]. Accurate quantification at these trace levels demands highly pure, structurally verified reference standards.

Causality & Expert Insights: The Analytical Challenge

Selecting the correct reference standard is not merely a procurement task; it is a fundamental analytical decision driven by the molecule's chemical behavior:

  • Ether Linkage Lability: The ether bond connecting the pyridine and nitrophenol rings is susceptible to hydrolytic cleavage under extreme pH conditions. Standards must be certified for stability and stored in anhydrous or buffered diluents.

  • Positional Isomerism: The nitration of the precursor phenol often yields positional isomers (e.g., 3-nitro vs. 5-nitro). Because these isomers are isobaric (identical mass), mass spectrometry cannot distinguish them without prior chromatographic separation.

  • Response Factor Variability: UV response factors vary significantly between isomers. Therefore, relying on area normalization without a specific, quantitative Nuclear Magnetic Resonance (qNMR)-certified reference standard will lead to inaccurate impurity reporting.

Comparison of Reference Standard Alternatives

To ensure compliance and analytical accuracy, laboratories must choose the appropriate tier of reference standard based on the phase of drug development. The table below objectively compares the performance and suitability of available standard grades.

Standard GradeAnalytical CertificationTarget ApplicationPerformance & ReliabilityCost & Lead Time
Primary Certified Reference Material (CRM) qNMR, LC-MS, HPLC-UV, Karl FischerRegulatory submissions, API batch releaseHighest : Absolute quantitative accuracy; traceable to SI units. Differentiates isomers.High cost; 4-6 weeks lead time.
Stable Isotope-Labeled (SIL-IS) LC-MS isotopic purity (>99% D or 13C)LC-MS/MS quantification, matrix effect mitigationHigh : Eliminates ion suppression variance in complex API matrices.Very high cost; custom synthesis required.
Secondary Working Standard HPLC-UV (Qualified against CRM)Routine in-process control (IPC) screeningModerate : Sufficient for daily monitoring, but requires frequent requalification.Low cost; readily available in-house.

Analytical Decision Workflow

AnalyticalWorkflow Start API Batch Sample (Screening) LCMS LC-MS/MS Analysis (ESI+ Mode) Start->LCMS Detect Peak Detected at m/z 279.05? LCMS->Detect Quant Quantify via CRM Reference Standard Detect->Quant Yes (S/N > 10) Pass Below Threshold (Batch Approved) Detect->Pass No (Below LOD) Mutagenic ICH M7 Assessment (TTC Limit: 1.5 µg/day) Quant->Mutagenic Mutagenic->Pass ≤ 1.5 µg/day Fail Above Threshold (Batch Rejected) Mutagenic->Fail > 1.5 µg/day

Analytical decision tree for impurity quantification and batch release based on ICH M7 thresholds.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately quantify this compound against the chosen CRM, the following self-validating LC-MS/MS methodology is recommended.

Mechanistic Rationale: Positive Electrospray Ionization (ESI+) is selected because the basic pyridine nitrogen readily accepts a proton (


) in an acidic mobile phase, yielding a strong molecular ion signal at m/z 279.05. A shallow gradient on a sub-2 µm C18 column is utilized specifically to resolve the 5-nitro target compound from potential 3-nitro synthetic by-products.
Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of Acetonitrile/Water (50:50, v/v). Note: Avoid highly basic or acidic diluents to prevent hydrolytic degradation of the ether linkage.

  • Stock Solution: Accurately weigh 1.0 mg of the CRM standard and dissolve in 1.0 mL of diluent to create a 1.0 mg/mL stock.

  • Calibration Curve: Serially dilute the stock to generate a working curve ranging from 0.1 ng/mL to 10 ng/mL, bracketing the expected ICH M7 TTC limit.

  • Sample Preparation: Dissolve the API batch sample in the diluent to a final concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (promotes pyridine protonation).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion: m/z 279.05 (

    
    )
    
  • Product Ion (Quantifier): m/z 108.05 (corresponding to the cleavage of the ether bond, yielding the protonated methylpyridine fragment).

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing the API sample, the system must validate its own performance to ensure data integrity:

  • Resolution (

    
    ): 
    
    
    
    between this compound and its 3-nitro isomer standard. Causality: Ensures accurate peak integration without isobaric interference.
  • Signal-to-Noise (S/N): S/N > 10 at the 0.1 ng/mL Limit of Quantitation (LOQ). Causality: Guarantees reliable detection at the stringent ICH M7 threshold.

  • Injection Precision: %RSD ≤ 2.0% for six replicate injections of the 1.0 ng/mL CRM standard.

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Bioassay validation using 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine as a substrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine (referred to herein as CMPP ), a chromogenic substrate designed for the assessment of oxidative enzyme activity, specifically Cytochrome P450 (CYP450) O-dealkylation.

Based on its chemical structure—a pyridine ring linked via an ether bond to a substituted nitrophenol—this compound functions as a probe where the metabolic cleavage of the ether linkage releases the chromophore 4-chloro-2-methyl-5-nitrophenol . This guide compares CMPP against industry-standard alternatives like Luciferin-IPA and Midazolam, focusing on its utility in high-throughput screening (HTS).

Part 1: Mechanism of Action & Assay Principle

The utility of CMPP rests on the O-dealkylation reaction mediated by CYP450 enzymes (typically CYP3A4 or CYP2D6, given the pyridine nitrogen's affinity).

The Signaling Pathway
  • Recognition: The pyridine moiety facilitates binding to the CYP heme active site.

  • Catalysis: The enzyme hydroxylates the methylene carbon adjacent to the ether oxygen.

  • Collapse: The resulting hemiacetal intermediate is unstable and spontaneously collapses.

  • Signal Generation: This releases 3-pyridinecarboxaldehyde and the leaving group 4-chloro-2-methyl-5-nitrophenol .

  • Detection: The nitrophenol product, under alkaline conditions (pH > 8.0), deprotonates to form a phenolate anion, exhibiting strong absorbance at 405–450 nm (Yellow).

Pathway Diagram

CMPP_Metabolism Substrate Substrate: 3-(4-Chloro-2-methyl-5- nitrophenoxymethyl)pyridine CYP Enzyme: Cytochrome P450 (CYP3A4/2D6) Substrate->CYP Intermediate Unstable Hemiacetal Intermediate CYP->Intermediate Hydroxylation Cofactors Cofactors: NADPH + O2 Cofactors->CYP Product1 Chromophore: 4-Chloro-2-methyl- 5-nitrophenolate (Yellow, Abs ~410nm) Intermediate->Product1 Spontaneous Collapse Product2 By-product: 3-Pyridinecarboxaldehyde Intermediate->Product2

Figure 1: Mechanism of CMPP bioactivation. The CYP-mediated O-dealkylation releases the chromogenic nitrophenol reporter.

Part 2: Comparative Analysis

CMPP is a colorimetric alternative to fluorogenic and luminescent probes. Below is a direct comparison with the "Gold Standard" (LC-MS/MS) and the "High-Sensitivity Standard" (Luminescence).

Table 1: Performance Comparison
FeatureCMPP (Colorimetric) Luciferin-IPA (Luminescent) Midazolam (LC-MS/MS)
Detection Mode Absorbance (405–450 nm)Luminescence (Glow)Mass Spectrometry (MRM)
Sensitivity Moderate (

in

range)
High (

in

range)
Very High (Limit of Quantitation: pg/mL)
Throughput Ultra-High (Plate Reader)Ultra-High (Plate Reader)Low to Medium (Requires Extraction)
Cost Per Well $ (Low)

$ (High - requires Luciferase)

(Medium - requires column/solvents)
Interferences Colored compounds (Quenching)Luciferase inhibitorsMatrix effects (Ion suppression)
Endpoint Continuous or EndpointEndpoint (usually)Endpoint
Primary Use Initial Screening /

Low-turnover enzymesRegulatory DDI Studies / Phenotyping

Expert Insight: CMPP is superior for routine inhibition screening (


)  where cost and speed are critical. It avoids the "second enzyme" artifact seen in Luciferin assays (where a compound might inhibit the luciferase detection reagent rather than the CYP). However, for low-turnover  enzymes or induction  studies, Luciferin-IPA or LC-MS/MS is preferred due to higher sensitivity.

Part 3: Validation Protocol (Step-by-Step)

To validate CMPP for your specific enzyme system (e.g., recombinant microsomes or hepatocytes), follow this self-validating workflow.

Phase 1: Spectral Validation

Before running kinetics, determine the optimal absorbance wavelength (


) of the product.
  • Synthesize/Purchase Standard: Obtain pure 4-chloro-2-methyl-5-nitrophenol .

  • Buffer Scan: Dissolve standard in Assay Buffer (0.1 M Potassium Phosphate, pH 7.4) and Stop Solution (0.1 M Tris-HCl, pH 9.0 or 1N NaOH).

  • Observation: Nitrophenols are often colorless at neutral pH and yellow at alkaline pH.

  • Result: Confirm

    
     (typically 405 nm  or 412 nm ) in the Stop Solution.
    
Phase 2: Linearity Optimization

Objective: Ensure the assay operates within the "Initial Rate" conditions.

  • Enzyme Linearity:

    • Prepare reactions with varying protein concentrations (e.g., 0.05 to 1.0 mg/mL microsomes).

    • Fix CMPP concentration (e.g., 50

      
      ) and Time (e.g., 20 min).
      
    • Criterion: Signal must be linear (

      
      ). Select a concentration on the linear slope (e.g., 0.2 mg/mL).
      
  • Time Linearity:

    • Fix Protein (0.2 mg/mL) and CMPP (50

      
      ).
      
    • Sample at 0, 5, 10, 20, 30, 60 mins.

    • Criterion: Select an incubation time where product formation is linear (typically 15–30 mins).

Phase 3: Kinetic Constants (

&

)

Objective: Determine the affinity to select the correct substrate concentration for inhibition studies.

  • Substrate Titration: Prepare CMPP at 0, 1, 5, 10, 25, 50, 100, 200

    
    .
    
  • Reaction: Incubate with fixed enzyme and NADPH (1 mM) for the optimized time.

  • Termination: Add Stop Solution (alkaline).

  • Calculation: Fit data to the Michaelis-Menten equation:

    
    
    
  • Selection: For inhibition assays (

    
    ), use 
    
    
    
    .
Phase 4: Inhibition Validation (Reference Inhibitor)

Objective: Prove the assay correctly identifies inhibitors.

  • Inhibitor: Use Ketoconazole (strong CYP3A4 inhibitor) or Quinidine (CYP2D6).

  • Dose-Response: Titrate inhibitor (e.g., 0.01

    
     to 50 
    
    
    
    ) against fixed CMPP (
    
    
    ).
  • Data Analysis: Calculate

    
    .
    
  • Acceptance Criteria: The experimental

    
     must fall within 2-fold of literature values for standard substrates (e.g., Midazolam).
    

Part 4: Troubleshooting & Critical Parameters

1. Solubility Issues

CMPP is lipophilic.

  • Risk: Precipitation in aqueous buffer.

  • Solution: Dissolve stock in DMSO. Ensure final DMSO concentration in the assay is < 0.1% (v/v) , as DMSO itself can inhibit P450s.

2. Signal-to-Noise Ratio
  • Issue: High background absorbance.

  • Cause: NADPH absorbs at 340 nm; if your detection is near UV, this interferes.

  • Solution: Measure at >400 nm . Ensure the Stop Solution pH is >8.5 to maximize the extinction coefficient of the nitrophenol product.

3. "Inner Filter" Effect
  • Issue: Test compounds are colored.

  • Solution: Include a "Compound Interference Control" (Compound + Buffer + Product Standard) to correct for intrinsic absorbance of the test library.

References

  • FDA Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. (2020). U.S. Food and Drug Administration. Link

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-660. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Strobl, G. R., et al. (1993). 3-Cyano-7-ethoxycoumarin, a new fluorescent substrate for cytochrome P450. Drug Metabolism and Disposition, 21(1), 169. (Reference for ether-cleavage probe design). Link

Safety Operating Guide

Personal protective equipment for handling 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Risk Profile & Operational Strategy

Compound Class: Halogenated Nitro-Diaryl Ether / Pyridine Derivative Physical State: Solid (Crystalline Powder) Primary Hazard Classification: Potent Irritant / Potential Sensitizer / Aquatic Toxin

Handling 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine requires a defensive safety posture.[1][2] As a chemical intermediate containing both a nitro-aromatic ring and a halogenated pyridine moiety, this compound presents a dual-threat profile: acute local irritation (mucous membranes, eyes) and potential systemic toxicity (nitro-compounds are often methemoglobinemia inducers or sensitizers).

This guide moves beyond generic safety advice, providing a task-specific PPE architecture designed to isolate the researcher from particulate and contact risks.

Part 1: Personal Protective Equipment (PPE) Matrix

The Core Directive: PPE is not a uniform "suit up"; it is a scalable barrier system. You must match the protective layer to the energy and dispersion potential of the task.

Task-Based Protection Standards
Operational ScaleHand Protection (Glove Type)Eye/Face Protection Respiratory Protection Body Protection
Trace / Analytical (< 10 mg, sealed vials)Nitrile (Double) Min Thickness: 0.11 mmChange freq: 60 minsSafety Glasses (Side shields required)Fume Hood (Sash at working height)Lab Coat (Cotton/Poly blend, buttoned)
Preparative Weighing (10 mg - 10 g, open powder)Nitrile (Double + Long Cuff) Outer: 0.14 mmInner: 0.11 mmChemical Goggles (Indirect venting)N95 / P100 Respirator (If hood airflow < 0.5 m/s)Lab Coat + Tyvek Sleeves (Disposable wrist coverage)
Synthesis / Scale-Up (> 10 g, reaction setup)Laminate / Barrier (e.g., Silver Shield)For solvent handlingFace Shield + Goggles (Splash protection)PAPR or Full-Face (If dust generation is high)Tyvek Coverall (Type 5/6 particle protection)

Expert Insight - The "Why":

  • Glove Selection: Pyridine derivatives can permeate standard latex rapidly. Nitrile provides superior chemical resistance to the ether linkage and the pyridine ring. For larger scale synthesis involving organic solvents (e.g., DCM, THF), laminate gloves are mandatory as the solvent acts as a carrier, dragging the toxic solute through nitrile rubber.

  • Respiratory Logic: As a solid nitro-compound, the primary vector is dust inhalation . Nitro-aromatics can be absorbed via the lungs and skin, leading to systemic effects. A fume hood is the primary engineering control; respirators are the secondary fail-safe.

Part 2: Operational Protocols & Engineering Controls

Solid Handling & Weighing Workflow

Static electricity is a critical variable when handling dry nitro-aromatic powders. They can "jump" or disperse unexpectedly.[1]

Protocol:

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Damping: If the protocol permits, wet the powder slightly with the reaction solvent inside the storage vial before transfer to reduce airborne dust.

  • The "Dirty Hand / Clean Hand" Rule: Designate one hand for "dirty" tasks (touching the spatula/vial) and one for "clean" tasks (opening the balance door, typing).

Visualization: Weighing Safety Logic

WeighingProtocol Start Start: Weighing Procedure PPE_Don Don Double Nitrile Gloves & Lab Coat Start->PPE_Don CheckHood Check Hood Airflow (> 100 fpm) Static Neutralize Static (Ionizer) CheckHood->Static Pass PPE_Don->CheckHood Transfer Transfer Solid (Minimize Fall Height) Static->Transfer SpillCheck Minor Spill? Transfer->SpillCheck Clean Wipe Balance & Spatula (Solvent Damp Wipe) SpillCheck->Clean No Decon Wet Wipe Spill Area (Do NOT Sweep) SpillCheck->Decon Yes Waste Dispose Wipe as Solid HazMat Clean->Waste Decon->Clean

Caption: Logical workflow for weighing hazardous solids, emphasizing static control and spill containment.

Reaction Setup & Solvent Interaction

When this compound is dissolved, the risk profile shifts from inhalation to dermal absorption .

  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents effectively transport dissolved nitro-compounds through the skin barrier [1]. If required, use Silver Shield (Laminate) gloves.

  • Temperature Control: Nitro-aromatics can be thermally sensitive. Ensure reflux setups are equipped with a secondary temperature probe to prevent runaway heating, which could release toxic decomposition vapors (NOx, HCl).

Part 3: Disposal & Decontamination

Self-Validating Disposal System: Never dispose of this compound down the drain. The presence of the chlorine and nitro groups classifies it as Halogenated Organic Waste .

  • Solid Waste: Collect all weigh boats, contaminated gloves, and paper towels in a dedicated, yellow-bagged "Solid Hazardous Waste" bin.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with strong oxidizers (e.g., nitric acid waste) as nitro-compounds can react violently.

  • Quenching: If the compound is in a reactive intermediate state (e.g., lithiated), quench with ammonium chloride solution before disposal.

Emergency Spill Response (Decision Tree)

SpillResponse Event Spill Detected Assess Assess Volume & State Event->Assess Powder Dry Powder Spill Assess->Powder Solid Liquid Solution Spill Assess->Liquid Liquid Action1 Cover with Wet Pad (Prevent Dust) Powder->Action1 Action2 Absorb with Vermiculite Liquid->Action2 Disposal Seal in HazMat Bag Label: Toxic/Irritant Action1->Disposal Action2->Disposal

Caption: Decision matrix for spill response. Note the critical step of wetting powder spills to prevent aerosolization.

References

  • Merck Millipore. (2024). Safety Data Sheet: 2-Chloro-5-nitropyridine (Analogous Hazard Data). Retrieved from Link

  • TCI Chemicals. (2024).[3] Handling of Chlorinated Pyridine Derivatives. Retrieved from Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Nitro-diaryl ethers toxicity. Retrieved from Link

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Pyridine. Retrieved from Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.